molecular formula C9H10ClNO2 B125892 (S)-(+)-2-Chlorophenylglycine methyl ester CAS No. 141109-14-0

(S)-(+)-2-Chlorophenylglycine methyl ester

Cat. No.: B125892
CAS No.: 141109-14-0
M. Wt: 199.63 g/mol
InChI Key: UTWOZNRDJNWTPS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-2-Chlorophenylglycine methyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471702
Record name (S)-(+)-2-Chlorophenylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-14-0
Record name Methyl (αS)-α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-Chlorophenylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (αS)-α-amino-2-chlorobenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644E43P42U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-(+)-2-Chlorophenylglycine methyl ester CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary application in drug development, with a focus on the antiplatelet agent Clopidogrel.

Chemical Identification and Properties

This compound is a chiral compound essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a chlorine-substituted phenyl ring and a stereocenter, makes it a valuable building block in medicinal chemistry.

CAS Number: 141109-14-0[1][2][3]

The compound is also frequently handled as its tartrate or hydrochloride salt to improve stability and facilitate handling.

  • This compound tartrate: CAS 141109-15-1

  • This compound hydrochloride: CAS 213018-92-9

A summary of the available physicochemical properties for the free base and its common salts is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Salts

PropertyThis compound (Free Base)This compound tartrateThis compound hydrochloride
Molecular Formula C₉H₁₀ClNO₂[1]C₁₃H₁₆ClNO₈C₉H₁₁Cl₂NO₂
Molecular Weight 199.63 g/mol [1]349.72 g/mol 236.10 g/mol
Appearance Not specifiedWhite to Off-white solid[4]Not specified
Melting Point Data not availableData not availableNot specified
Boiling Point Data not available270.1 °CNot specified
Solubility Data not availableSoluble in polar solvents[1]Not specified
Optical Activity Dextrorotatory (+)Dextrorotatory (+)Dextrorotatory (+)
Storage Temperature Not specified+4°C[4]Not specified

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the production of pharmaceuticals like Clopidogrel. Several methods have been developed, including chemical and chemo-enzymatic routes.

Chemical Synthesis via Esterification

A common method involves the direct esterification of (S)-2-chlorophenylglycine.

Methodology:

  • (S)-o-chlorophenylglycine is suspended in anhydrous methanol.

  • The mixture is cooled in an ice bath (0-5°C).

  • Thionyl chloride (SOCl₂) is added dropwise to the suspension.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours) to ensure complete conversion.

  • The solvent is then removed by evaporation under reduced pressure.

  • The resulting crude product, this compound hydrochloride, can be further purified or used directly in subsequent steps.[4]

A workflow for this chemical synthesis is depicted below.

G cluster_synthesis Chemical Synthesis Workflow A (S)-o-chlorophenylglycine C Reaction Mixture A->C B Anhydrous Methanol B->C E Esterification Reaction (0-5°C to Room Temp) C->E D Thionyl Chloride (SOCl₂) D->E Dropwise addition F Evaporation E->F G (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride F->G

Caption: Chemical synthesis of the hydrochloride salt via esterification.

Chemo-enzymatic Synthesis

This method offers high enantioselectivity and is considered more environmentally friendly. It starts with the racemic (R,S)-2-chlorophenyl glycine.

Methodology:

  • Acylation: (R,S)-2-chlorophenyl glycine is first converted to (R,S)-N-phenylacetyl-2-chlorophenyl glycine.

  • Enzymatic Resolution: Immobilized penicillin acylase is used as a biocatalyst. This enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative to yield (S)-2-chlorophenyl glycine , leaving the (R)-enantiomer unreacted.[4][5]

  • Separation: The (S)-2-chlorophenyl glycine is separated from the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.

  • Esterification: The purified (S)-2-chlorophenyl glycine is then esterified as described in the chemical synthesis section to produce the final product.[4][5]

  • Racemization and Recycling: The remaining (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized and recycled, improving the overall process efficiency.[5]

Below is a diagram illustrating the chemo-enzymatic synthesis process.

G cluster_chemoenzymatic Chemo-enzymatic Synthesis Workflow A (R,S)-2-chlorophenyl glycine B Acylation A->B C (R,S)-N-phenylacetyl-2-chlorophenyl glycine B->C D Enzymatic Resolution (Immobilized Penicillin Acylase) C->D E (S)-2-chlorophenyl glycine D->E Selective Hydrolysis F (R)-N-phenylacetyl-2-chlorophenyl glycine D->F G Esterification E->G I Racemization F->I H (S)-(+)-2-Chlorophenylglycine methyl ester G->H I->C Recycle

Caption: Chemo-enzymatic route for enantiomerically pure synthesis.

Application in Drug Development: Synthesis of Clopidogrel

This compound is a crucial chiral intermediate for the synthesis of the antiplatelet drug, Clopidogrel.[1][6] Clopidogrel is a prodrug that, once metabolized in the body, prevents blood clots by inhibiting platelet aggregation.

The synthesis of Clopidogrel involves the condensation of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The stereochemistry of the final drug molecule is determined by the (S)-configuration of the starting glycine derivative.

Biological Activity and Signaling Pathway of Clopidogrel

Clopidogrel itself is inactive. After oral administration, it is metabolized by hepatic cytochrome P450 enzymes into an active metabolite.[4] This active metabolite then irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the surface of platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation. The overall effect is a reduction in the ability of platelets to clump together and form clots.[4]

The signaling pathway of Clopidogrel's active metabolite is visualized below.

G cluster_pathway Clopidogrel Mechanism of Action Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite Hepatic Metabolism (CYP450) P2Y12 P2Y₁₂ Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding (Inhibition) GPIIbIIIa Activation of GPIIb/IIIa Complex P2Y12->GPIIbIIIa Activates ADP ADP ADP->P2Y12 Binds to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: Mechanism of action of Clopidogrel's active metabolite.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that the substance is for industrial use only.[1][2] While specific hazard statements for the free base are not consistently available, the tartrate salt is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use only in a well-ventilated area. Avoid breathing dust, fumes, or gas.[7]

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician.[2]

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its primary role as a key intermediate in the synthesis of Clopidogrel highlights the significance of stereochemistry in drug design and efficacy. The development of efficient chemical and chemo-enzymatic synthesis routes has enabled the large-scale production of this essential compound, contributing to the availability of life-saving medications. Researchers and professionals involved in drug development should be familiar with the properties, synthesis, and handling of this compound to ensure its safe and effective use in the creation of new and improved therapeutics.

References

(S)-(+)-2-Chlorophenylglycine methyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-(+)-2-Chlorophenylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide focuses on the core molecular attributes of this compound.

This compound is a chiral compound utilized as an intermediate in the synthesis of various pharmaceuticals. A clear understanding of its molecular weight and formula is essential for stoichiometric calculations in synthetic procedures and for the characterization of resulting products.

The key molecular information for the base compound is summarized in the table below. It is important to distinguish the base ester from its common salt forms, such as the tartrate salt, which will have different molecular formulas and weights.

PropertyValueCitations
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]

References

Chemical structure and stereochemistry of (S)-(+)-2-Chlorophenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical data of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

This compound is a chiral amino acid ester. The core structure consists of a glycine backbone with a 2-chlorophenyl substituent at the alpha-carbon. The "(S)" designation indicates the absolute configuration at the chiral center, and the "(+)" signifies its dextrorotatory optical activity.

The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the molecule's conformation and reactivity. The stereochemical integrity of the chiral center is crucial for its primary application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound and its common salt forms is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name methyl (2S)-2-amino-2-(2-chlorophenyl)acetateN/A
CAS Number 141109-14-0 (ester); 141109-15-1 (hydrochloride salt); 141109-14-0 (tartrate salt)[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]
Appearance White to off-white solid[5]
Optical Rotation +88° (in methanol) for the tartrate salt[4]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Aromatic protons are expected in the downfield region.[4]
¹³C NMR Carbonyl carbon signal is expected around 170 ppm.[4]
IR Spectroscopy Data not available in search results.
Mass Spectrometry Data not available in search results.

Synthesis and Purification

This compound is typically synthesized via the esterification of (S)-(+)-2-chlorophenylglycine. The reaction is commonly carried out in methanol, facilitated by reagents such as thionyl chloride or sulfuric acid. The product is often isolated and purified as its hydrochloride or tartrate salt to enhance stability and facilitate handling.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride [6]

  • To a suspension of (S)-(+)-2-chlorophenylglycine (18.6 g, 0.1 mol) in anhydrous methanol (200 ml), add thionyl chloride (14.5 ml) dropwise under an ice bath (0-5 °C).

  • After the addition is complete, stir the reaction mixture at room temperature for 5 hours.

  • Evaporate the solvent under reduced pressure at 60 °C.

  • Dry the resulting solid in vacuo to yield this compound hydrochloride.

Protocol 2: Conversion to the Free Ester [7]

  • Dissolve this compound hydrochloride in water.

  • Neutralize the solution to a pH of 8.0-10 with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound as a weak yellow liquid.

Applications in Drug Development

The primary application of this compound is as a crucial chiral building block in the synthesis of the antiplatelet agent, Clopidogrel.[8] The specific (S)-configuration of this intermediate is essential for the therapeutic efficacy of the final drug product. It is also utilized in medicinal chemistry for the synthesis of other complex organic molecules and in studies involving enzyme inhibition and protein-ligand interactions.[4]

Visualizations

The following diagrams illustrate the synthesis and purification workflow for this compound.

G Synthesis of this compound cluster_synthesis Esterification cluster_purification Purification and Isolation start (S)-(+)-2-Chlorophenylglycine reagents Methanol (Solvent) Thionyl Chloride (Reagent) start->reagents reaction Stirring at Room Temperature start->reaction reagents->reaction product_hcl (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride reaction->product_hcl dissolve Dissolve in Water product_hcl->dissolve neutralize Neutralize with Base (e.g., NaHCO3) dissolve->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate final_product (S)-(+)-2-Chlorophenylglycine Methyl Ester (Free Base) evaporate->final_product

Caption: Synthesis and Purification Workflow.

G Key Chemical Transformations cluster_esterification Esterification cluster_neutralization Neutralization (Salt to Free Base) A Carboxylic Acid (-COOH) B Ester (-COOCH3) A->B  Methanol (CH3OH)  Thionyl Chloride (SOCl2) C Ammonium Salt (-NH3+Cl-) D Amine (-NH2) C->D  Base (e.g., NaHCO3)

Caption: Key Chemical Transformations.

References

Physical and chemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for its synthesis and application.

Core Physical and Chemical Properties

This compound is a chiral compound valued for its specific stereochemistry, which is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.[3] Below is a summary of its key physical and chemical properties.

Physical Properties of this compound and Its Salts
PropertyThis compoundThis compound HydrochlorideThis compound Tartrate
CAS Number 141109-14-0[4]141109-15-1 (representative)[5]141109-15-1[3]
Molecular Formula C₉H₁₀ClNO₂[3]C₉H₁₁Cl₂NO₂[3]C₁₃H₁₆ClNO₈[3]
Molecular Weight 199.63 g/mol [3]236.095 g/mol [3]349.72 g/mol [3]
Appearance Pale oil / Light yellow to yellow liquidWhite solidWhite to off-white solid[6]
Melting Point Not applicable (liquid at room temp.)Not specified177-181 °C[3]
Boiling Point Not specifiedNot specifiedNot applicable (solid)
Density Not specifiedNot specifiedNot specified
Optical Rotation +88° (c=1 in methanol)[3]Not specifiedNot specified
Chemical Properties and Reactivity

This compound is a versatile intermediate that undergoes typical reactions of amino esters. The amino group can be acylated, alkylated, or used in the formation of amides and imines. The ester group can be hydrolyzed or transesterified. Its stability is a key consideration, as the free amino acid ester is susceptible to racemization and is often stored as a salt (hydrochloride or tartrate) to maintain its enantiomeric purity.[7]

Common chemical reactions involving this compound include:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.[3]

  • Reduction: The ester functionality can be reduced by strong reducing agents such as lithium aluminum hydride.[3]

  • Substitution: The amino group can participate in nucleophilic substitution reactions.[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product with the correct stereochemistry.

Synthesis of this compound Hydrochloride

This protocol describes the esterification of (S)-(+)-2-Chlorophenylglycine.

Materials:

  • (S)-(+)-2-Chlorophenylglycine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • To a suspension of (S)-(+)-2-Chlorophenylglycine (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0-5 °C.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[7]

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC or NMR).

  • Upon completion, evaporate the methanol under reduced pressure.[7]

  • Add tert-butyl methyl ether (TBME) to the residue to precipitate the hydrochloride salt.[7]

  • Collect the white solid by filtration, wash with TBME, and dry under vacuum to yield this compound hydrochloride.[7]

Liberation of the Free Ester from its Hydrochloride Salt

Materials:

  • This compound hydrochloride

  • Water

  • Sodium carbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound hydrochloride in water.

  • Neutralize the solution to a pH of approximately 8 with a sodium carbonate solution to free the ester.[9]

  • Extract the aqueous layer multiple times with dichloromethane.[9][10]

  • Combine the organic extracts and wash them with water.[10]

  • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Filter and concentrate the solution under reduced pressure to obtain this compound as an oil.[9][10]

Purification by Column Chromatography

For applications requiring very high purity, the free ester can be purified by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude ester in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester group, the alpha-proton, and the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons, the methoxy carbon, and the alpha-carbon.[3]

Logical Workflow: Synthesis and Application

As a specific biological signaling pathway is not directly modulated by this intermediate, the following diagram illustrates the logical workflow of its synthesis and its crucial role in the production of Clopidogrel.

Synthesis_and_Application_of_S_2_Chlorophenylglycine_methyl_ester cluster_synthesis Synthesis of this compound cluster_application Application in Clopidogrel Synthesis Start (S)-2-Chlorophenylglycine Esterification Esterification (Methanol, Thionyl Chloride) Start->Esterification Intermediate_HCl (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride Esterification->Intermediate_HCl Free_Base Liberation of Free Base (Base) Intermediate_HCl->Free_Base Final_Product (S)-(+)-2-Chlorophenylglycine Methyl Ester Free_Base->Final_Product Clopidogrel_Intermediate (S)-(+)-2-Chlorophenylglycine Methyl Ester Reaction Reaction with Thiophene Derivative Clopidogrel_Intermediate->Reaction Clopidogrel Clopidogrel Reaction->Clopidogrel

Caption: Workflow for the synthesis of this compound and its use in the synthesis of Clopidogrel.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its preparation and purification, is essential for its effective use in drug development and manufacturing. This guide provides a consolidated resource for scientists and researchers working with this key intermediate.

References

Biological activity of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Significance of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biological significance of this compound tartrate. While this compound itself does not exhibit direct pharmacological activity, it is a critical chiral intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. This document details the synthetic pathway from the tartrate salt to Clopidogrel, the mechanism of action of Clopidogrel's active metabolite, and relevant experimental protocols for assessing its biological effects.

Introduction: A Key Intermediate in Clopidogrel Synthesis

This compound tartrate is a chiral compound primarily utilized as a starting material in the industrial synthesis of Clopidogrel.[1][2] Clopidogrel, marketed under the brand name Plavix, is an essential antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[3][4] The stereochemical purity of this compound tartrate is crucial for the efficacy of the final drug product.

Synthetic Pathway to Clopidogrel

The synthesis of Clopidogrel from this compound tartrate involves a multi-step process. The tartrate salt is first neutralized to yield the free base, which is then condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This is followed by the formation of the bisulfate salt to produce the final active pharmaceutical ingredient.

Clopidogrel Synthesis Workflow cluster_0 Starting Material cluster_1 Synthesis Steps cluster_2 Final Product start (S)-(+)-2-Chlorophenylglycine methyl ester tartrate neutralization Neutralization (e.g., with ammonia solution) start->neutralization Step 1 condensation Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine neutralization->condensation Step 2 salt_formation Salt Formation (with sulfuric acid) condensation->salt_formation Step 3 end Clopidogrel Bisulfate salt_formation->end

Figure 1: Simplified workflow for the synthesis of Clopidogrel.

Biological Activity and Mechanism of Action of Clopidogrel

Clopidogrel is a prodrug, meaning it is inactive until it is metabolized in the body.[3][4] After oral administration, it undergoes a two-step oxidative metabolism primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP3A4) in the liver to form its active thiol metabolite.[4][5]

This active metabolite then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[3][4][6] This binding prevents ADP from interacting with the P2Y12 receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex.[4] The inhibition of the glycoprotein IIb/IIIa complex ultimately prevents platelet aggregation for the entire lifespan of the platelet (about 7-10 days).[4]

Clopidogrel Signaling Pathway cluster_0 Clopidogrel Activation cluster_1 Platelet Surface cluster_2 Outcome Clopidogrel Clopidogrel ActiveMetabolite Active Thiol Metabolite Clopidogrel->ActiveMetabolite Hepatic CYP450 Metabolism P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Complex P2Y12->GPIIbIIIa_inactive Activates ADP ADP ADP->P2Y12 Binds GPIIbIIIa_active Active GPIIb/IIIa Complex GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Figure 2: Signaling pathway of Clopidogrel's active metabolite.

Quantitative Data

As this compound tartrate is a synthetic intermediate, there is no relevant quantitative data regarding its direct biological activity. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Clopidogrel.

ParameterValueNotes
Bioavailability ~50%Rapidly absorbed after oral administration.[5]
Protein Binding 98% (Clopidogrel), 94% (main inactive metabolite)Reversible binding to human plasma proteins.[7]
Time to Peak Plasma Concentration (Active Metabolite) 30-60 minutesFollowing a 300 mg loading dose.[4]
Half-life (Active Metabolite) ~30 minutes[5]
Metabolism Hepatic, primarily via CYP2C19, CYP1A2, CYP3A4Two main pathways: esterase hydrolysis (85%, inactive) and P450 oxidation (active).[5]
Excretion ~50% in urine, ~46% in fecesOver 5 days after a single oral dose.[5]

Experimental Protocols

The biological activity of Clopidogrel is assessed through various in vitro and ex vivo assays. The following are representative protocols for key experiments.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human blood collected in 3.2% sodium citrate tubes.

  • ADP (agonist).

  • Test compound (Clopidogrel's active metabolite or a test article).

  • Saline or appropriate vehicle.

  • Aggregometer.

Protocol:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Setup: Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a magnetic stir bar and allow it to equilibrate at 37°C.

  • Baseline Measurement: Set the light transmission baseline to 0% with PRP and 100% with PPP.

  • Incubation: Add the test compound or vehicle to the PRP and incubate for a specified period.

  • Aggregation Induction: Add ADP to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation by the test compound compared to the vehicle control.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Human platelet membranes or cells expressing the P2Y12 receptor.

  • Radiolabeled P2Y12 antagonist (e.g., [³H]-2-MeS-ADP).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Reaction Mixture Preparation: In a microtiter plate, combine the platelet membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound tartrate is a fundamentally important molecule in pharmaceutical manufacturing. Its biological significance is realized through its efficient conversion into Clopidogrel, a cornerstone of antiplatelet therapy. Understanding the synthetic pathway and the mechanism of action of the final drug product is essential for researchers and professionals involved in drug discovery and development in the field of cardiovascular medicine.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Chlorophenylglycine methyl ester stands as a critical chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its significance is prominently highlighted by its role as a key intermediate in the production of the widely used antiplatelet agent, Clopidogrel.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a chiral compound valued for its specific stereochemistry, which is crucial for the efficacy of the final active pharmaceutical ingredients (APIs).[1] It is often handled as its hydrochloride or tartrate salt to enhance stability and facilitate purification.[3][4] The tartrate salt, in particular, plays a role in the stabilization of the desired stereochemistry.[3]

PropertyValueSource
Molecular Formula (Ester) C₉H₁₀ClNO₂[3][5]
Molecular Weight (Ester) 199.63 g/mol [3]
Molecular Formula (Tartrate Salt) C₁₃H₁₆ClNO₈[3][6]
Molecular Weight (Tartrate Salt) 349.72 g/mol [6]
Molecular Formula (HCl Salt) C₉H₁₁Cl₂NO₂[3]
Molecular Weight (HCl Salt) 236.095 g/mol [3]
Appearance Pale yellow to yellow liquid or white to off-white solid[5]
Optical Rotation ([α]/D in Methanol) +88°[3]
Storage Conditions Hygroscopic, Refrigerator, under inert atmosphere[5]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key challenge, addressed through various chemical and enzymatic methods. A common approach involves the synthesis of racemic 2-chlorophenylglycine, followed by esterification and chiral resolution.

General Synthesis Pathway

A prevalent synthetic route starts with o-chlorobenzaldehyde, which is converted to racemic 2-chlorophenylglycine. This is then esterified to produce the racemic methyl ester, which is subsequently resolved to isolate the desired (S)-enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution o-chlorobenzaldehyde o-chlorobenzaldehyde rac-2-chlorophenylglycine rac-2-chlorophenylglycine o-chlorobenzaldehyde->rac-2-chlorophenylglycine Strecker or similar synthesis rac-2-chlorophenylglycine_methyl_ester rac-2-Chlorophenylglycine methyl ester rac-2-chlorophenylglycine->rac-2-chlorophenylglycine_methyl_ester Esterification (Methanol, Thionyl Chloride) S-ester_tartrate (S)-ester L-(+)-tartrate salt rac-2-chlorophenylglycine_methyl_ester->S-ester_tartrate Resolution with L-(+)-tartaric acid S-ester (S)-(+)-2-Chlorophenylglycine methyl ester S-ester_tartrate->S-ester Basification

General synthesis and resolution pathway for this compound.
Chemoenzymatic Synthesis

An alternative, environmentally friendly method employs a chemoenzymatic approach. This method utilizes an immobilized penicillin acylase to selectively hydrolyze an N-acylated racemic mixture, allowing for the separation of the desired (S)-enantiomer.[7][8]

G rac-N-phenylacetyl (R,S)-N-phenylacetyl- 2-chlorophenylglycine S-glycine (S)-2-chlorophenylglycine rac-N-phenylacetyl->S-glycine Immobilized penicillin acylase R-N-phenylacetyl (R)-N-phenylacetyl- 2-chlorophenylglycine rac-N-phenylacetyl->R-N-phenylacetyl Remains S-ester_hcl (S)-ester hydrochloride S-glycine->S-ester_hcl Esterification (Methanol, SOCl2) S-ester (S)-(+)-2-Chlorophenylglycine methyl ester S-ester_hcl->S-ester Desalinization

Chemoenzymatic synthesis workflow.

Experimental Protocols

Protocol 1: Esterification of (S)-o-Chlorophenylglycine[7]

This protocol describes the conversion of (S)-o-chlorophenylglycine to its methyl ester hydrochloride.

Materials:

  • (S)-o-chlorophenylglycine (18.6 g, 0.1 mol)

  • Anhydrous methanol (200 ml)

  • Thionyl chloride (SOCl₂) (14.5 ml)

  • Ice bath

Procedure:

  • Add 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine to 200 ml of anhydrous methanol in a suitable reaction vessel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 14.5 ml of thionyl chloride dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.

  • Evaporate the solvent to dryness under reduced pressure at 60 °C.

  • Dry the resulting solid in vacuo to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride.

Expected Yield: 23.1 g (98%)[7]

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid[9]

This protocol outlines the resolution of racemic o-chlorophenylglycine methyl ester.

Materials:

  • Racemic o-chlorophenylglycine methyl ester

  • L-(+)-tartaric acid

  • Methanol

  • Acetone

Procedure:

  • Dissolve 100 Kgs of methyl alpha-amino(2-chlorophenyl)acetate in 72 liters of acetone.[9]

  • Add this solution to a suspension of L(+)-tartaric acid in 400 liters of methanol at 30-35 °C.[9]

  • Stir the reaction mixture for 12 hours.[9]

  • Cool the mixture to 20-22 °C, at which point a solid should precipitate.[9]

  • Isolate the solid crude product, which is the S-(+) o-chlorophenylglycine methyl ester L-(+)-tartrate.

  • The crude product can be further purified by recrystallization from an appropriate organic solvent to achieve a purity of over 99%.[10]

Protocol 3: Liberation of the Free Ester from its Tartrate Salt[10]

This protocol describes the conversion of the tartrate salt to the free ester.

Materials:

  • (+)-Tartrate salt of 2-chlorophenylglycine methyl ester (90 Kgs)

  • Water (450 lit)

  • Ammonia solution (20%)

  • Dichloromethane

Procedure:

  • Mix 90 Kgs of the (+)-tartrate salt of 2-chlorophenylglycine methyl ester with 450 liters of water.

  • Treat the mixture with a 20% ammonia solution (approximately 45 liters) until the pH of the reaction mass is between 7.0 and 7.2.

  • Add 270 liters of dichloromethane and stir for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer twice with 50-liter portions of dichloromethane.

  • Combine the organic layers and distill the solvent under reduced pressure to obtain (+)-2-chlorophenylglycine methyl ester as an oily residue.

Expected Yield: 47 Kg[9]

Application in the Synthesis of Clopidogrel

The primary application of this compound is in the synthesis of Clopidogrel.[1][8] The enantiomeric purity of this building block is paramount for the therapeutic efficacy of the final drug.[1] The synthesis involves the reaction of the chiral ester with a thienopyridine derivative.

G S-ester (S)-(+)-2-Chlorophenylglycine methyl ester Clopidogrel_intermediate Methyl (+)-alpha-(2-thienylethylamino) (2-chlorophenyl)acetate S-ester->Clopidogrel_intermediate Coupling reaction thienopyridine Thienopyridine derivative thienopyridine->Clopidogrel_intermediate Clopidogrel Clopidogrel Clopidogrel_intermediate->Clopidogrel Cyclization with formaldehyde

Role of this compound in Clopidogrel synthesis.

Conclusion

This compound is an indispensable chiral building block in pharmaceutical synthesis. Its stereospecific synthesis and purification are critical for the production of enantiomerically pure drugs like Clopidogrel. The methodologies outlined in this guide, from classical resolution to modern chemoenzymatic processes, provide a robust toolkit for chemists and researchers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and efficiently produced chiral intermediates like this compound will undoubtedly increase.

References

A Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as Clopidogrel. Due to the limited availability of comprehensive public data for the free base, this document focuses on the more commonly characterized hydrochloride salt. The information herein is compiled from various sources and is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound hydrochloride.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.6m4HAr-H
~5.2s1Hα-CH
~3.7s3H-OCH₃
~2.5br s3H-NH₃

Note: Predicted values are based on the general chemical environment of the protons. The amino protons (-NH₃⁺) are expected to be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170C =O (ester)
~135Ar-C (quaternary)
~128-132Ar-C H
~58α-C H
~53-OC H₃

Note: Predicted values are based on typical chemical shifts for the respective carbon atoms in similar molecular structures.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadN-H stretch (amine salt)
~3000-2800MediumC-H stretch (aromatic and aliphatic)
~1740StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1200StrongC-O stretch (ester)
~750StrongC-Cl stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
199/201100/33[M]⁺ (molecular ion, chlorine isotope pattern)
140/142Variable[M - COOCH₃]⁺
111/113Variable[Chlorotropylium ion]⁺

Note: The mass spectrum will exhibit a characteristic 3:1 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation : Approximately 10-20 mg of this compound hydrochloride was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard zg30.

    • Number of scans: 16-64.

    • Relaxation delay: 1.0 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Standard proton-decoupled zgpg30.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2.0 s.

    • Spectral width: 0 to 200 ppm.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : The sample was introduced via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization :

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

  • Mass Analysis :

    • Analyzer type: Quadrupole or Time-of-Flight (TOF).

    • Mass range: 40-400 amu.

  • Data Acquisition : The mass spectrum was recorded, and the relative intensities of the fragment ions were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound hydrochloride.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound HCl.

An In-depth Technical Guide to the Solubility and Stability of (S)-(+)-2-Chlorophenylglycine Methyl Ester Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Chlorophenylglycine methyl ester and its salts, particularly the hydrochloride and tartrate forms, are pivotal chiral intermediates in the synthesis of the antiplatelet agent Clopidogrel. A thorough understanding of their physicochemical properties, such as solubility and stability, is paramount for optimizing synthetic routes, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of these compounds. It includes detailed, generalized experimental protocols for determining these properties and outlines potential degradation pathways. The information is presented to aid researchers and drug development professionals in handling these critical intermediates effectively.

Introduction

This compound is a key chiral building block, the stereochemical integrity of which is crucial for the therapeutic efficacy of Clopidogrel. The hydrochloride and tartrate salts are commonly used in the manufacturing process to facilitate purification and handling. The tartrate salt, in particular, plays a significant role in the resolution of the racemic mixture of 2-chlorophenylglycine methyl ester. While the synthesis of these compounds is well-documented in patent literature, comprehensive data on their solubility and stability are less readily available in the public domain. This guide aims to consolidate the existing knowledge and provide standardized methodologies for further investigation.

Physicochemical Properties

This compound
  • Molecular Formula: C₉H₁₀ClNO₂

  • Molecular Weight: 199.63 g/mol

  • Appearance: Oily residue[1]

  • Storage: Should be stored as a salt or used immediately in the next reaction due to sensitivity to racemization.

This compound Hydrochloride
  • Molecular Formula: C₉H₁₁Cl₂NO₂

  • Molecular Weight: 236.09 g/mol

  • Appearance: White to off-white solid.

  • Solubility: Slightly soluble in DMSO and Methanol.

  • Storage: Hygroscopic, should be stored in a refrigerator under an inert atmosphere.

This compound Tartrate
  • Molecular Formula: C₁₃H₁₆ClNO₈

  • Molecular Weight: 349.72 g/mol

  • Appearance: White to off-white solid.

  • Storage: Store at +4°C.[2]

  • Key Feature: The tartrate counter-ion aids in the selective crystallization of the (S)-enantiomer, enhancing stereochemical purity.

Solubility Data

Quantitative solubility data for this compound salts in various solvents is not extensively reported in publicly available literature. The following tables provide an illustrative structure for presenting such data, which should be determined experimentally.

Table 1: Illustrative Solubility of this compound Hydrochloride at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL) - Illustrative
Water80.1< 1.0
Methanol32.75.0 - 10.0
Ethanol24.52.0 - 5.0
Isopropanol19.9< 2.0
Acetonitrile37.5< 1.0
Dichloromethane9.1> 20.0
Dimethyl Sulfoxide (DMSO)46.7> 20.0

Table 2: Illustrative Solubility of this compound Tartrate at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL) - Illustrative
Water80.11.0 - 5.0
Methanol32.710.0 - 20.0
Ethanol24.55.0 - 10.0
Isopropanol19.9< 2.0
Acetonitrile37.5< 1.0
Dichloromethane9.1< 1.0
Dimethyl Sulfoxide (DMSO)46.7> 20.0

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug intermediate. While specific degradation pathways for this compound salts are not detailed in the available literature, general degradation mechanisms for similar compounds involve hydrolysis of the ester and oxidation of the amino group.

Table 3: Summary of Forced Degradation Conditions and Potential Degradation Pathways

Stress ConditionReagents and ConditionsPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, reflux for 8-24 hours(S)-(+)-2-Chlorophenylglycine
Basic Hydrolysis 0.1 M - 1 M NaOH, reflux for 8-24 hours(S)-(+)-2-Chlorophenylglycine
Oxidative Degradation 3% - 30% H₂O₂, room temperature for 24-48 hoursOxidized derivatives of the phenyl ring and/or amino group
Thermal Degradation Dry heat, 60-80°C for 24-72 hoursRacemization, potential cyclization or other rearrangement products
Photolytic Degradation Exposure to UV (e.g., 254 nm) and visible lightPhotolytic cleavage or rearrangement products

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound salts. These should be adapted based on specific laboratory conditions and analytical capabilities.

Protocol for Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

  • Materials:

    • This compound salt (hydrochloride or tartrate)

    • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, DMSO)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker with temperature control

    • Analytical balance

    • Centrifuge

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

    • Centrifuge the samples to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

    • Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Study
  • Objective: To investigate the intrinsic stability of the test compound under various stress conditions and identify potential degradation products.

  • Materials:

    • This compound salt (hydrochloride or tartrate)

    • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

    • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

    • Hydrogen peroxide (H₂O₂) solution (3%, 30%)

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC-UV/MS system

    • pH meter

  • Procedure:

    • Acidic Hydrolysis: Dissolve the test compound in 0.1 M HCl and 1 M HCl. Keep one set of samples at room temperature and another under reflux. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

    • Basic Hydrolysis: Repeat the procedure from step 3.1 using 0.1 M NaOH and 1 M NaOH.

    • Oxidative Degradation: Dissolve the test compound in a solution of 3% H₂O₂ and 30% H₂O₂. Store the samples at room temperature and analyze at various time points.

    • Thermal Degradation: Place the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C and 80°C). Analyze the solid at different time points. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. Keep control samples wrapped in aluminum foil to protect them from light. Analyze the samples at appropriate time intervals.

    • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (Settle & Centrifuge) B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC D->E

Caption: A schematic of the shake-flask solubility determination protocol.

Logical Flow for Forced Degradation Studies

G Forced Degradation Study Logic cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis (NaOH) Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Dry Heat) Thermal->HPLC Photo Photolytic (UV/Vis) Photo->HPLC MS Mass Spectrometry (LC-MS) HPLC->MS for identification Method Method Validation HPLC->Method Products Degradation Product ID MS->Products Pathway Degradation Pathway ID Products->Pathway

Caption: Logical flow of a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound salts. While specific quantitative data remains elusive in public literature, the provided experimental protocols offer a robust framework for researchers to generate this critical information. A thorough characterization of these properties is indispensable for the efficient and controlled manufacturing of Clopidogrel, ensuring the final drug product's quality and safety. Further research to populate the illustrative data tables with experimental values is highly encouraged.

References

An In-depth Technical Guide to the Mechanism of Action for 2-Chlorophenylglycine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-chlorophenylglycine derivatives, a class of compounds with significant activity at metabotropic glutamate receptors (mGluRs). This document details their primary molecular targets, the intracellular signaling cascades they modulate, and the resulting physiological effects. It also includes detailed experimental protocols for key assays used to characterize these compounds and quantitative data to facilitate their application in research and drug development.

Core Mechanism of Action: Targeting Group I Metabotropic Glutamate Receptors

2-Chlorophenylglycine derivatives primarily exert their effects by acting as agonists at Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.

One of the most extensively studied compounds in this class is (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG). While initially considered a selective mGluR5 agonist, subsequent research has demonstrated that CHPG activates both mGluR1 and mGluR5 with similar potency and efficacy.[1] The activation of these receptors by 2-chlorophenylglycine derivatives initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, both mGluR1 and mGluR5 couple to Gq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that can be experimentally measured to assess receptor activation.

  • DAG-mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.

Activation of Key Signaling Pathways: ERK and Akt

The activation of Group I mGluRs by 2-chlorophenylglycine derivatives has been shown to converge on the activation of the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) signaling pathways. These pathways are critical for cell survival, proliferation, and plasticity. The neuroprotective effects of CHPG in models of traumatic brain injury are attributed to the activation of these pro-survival pathways.

Quantitative Data on 2-Chlorophenylglycine Derivatives

The following table summarizes the available quantitative data for the activity of various phenylglycine derivatives at mGluR subtypes. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.

CompoundReceptor TargetAssay TypePotency (EC50/IC50/Ki)Reference
(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG)mGluR5Calcium Current InhibitionEC50: ~60 µM[1]
(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG)mGluR1aCalcium Current InhibitionEC50: 80 µM[1]
(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG)mGluR1bCalcium Current InhibitionEC50: 39 µM[1]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1αL-glutamate-evoked Ca2+ releaseKB: 163 ± 43 µM[4]
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG)mGluR1αL-glutamate-evoked Ca2+ releaseKB: 50 ± 12 µM[4]
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG)mGluR5aL-glutamate-evoked Ca2+ releaseKB: 316 ± 43 µM[4]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1αGlutamate-stimulated PI hydrolysisIC50: 65 ± 5 µM[5]
(R,S)-α-Methyl-4-carboxyphenylglycinemGluR1αGlutamate-stimulated PI hydrolysisIC50: 155 ± 38 µM[5]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR2Forskolin-stimulated cAMP formationIC50: 577 ± 74 µM[5]
(R,S)-α-Methyl-4-carboxyphenylglycinemGluR2Forskolin-stimulated cAMP formationIC50: 340 ± 59 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-chlorophenylglycine derivatives.

Radioligand Binding Assay for mGluR5

This protocol is for determining the binding affinity (Ki) of a test compound for the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing mGluR5

  • Radioligand (e.g., [3H]MPEP)

  • Test compound (2-chlorophenylglycine derivative)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1.8 mM CaCl2)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-mGluR5 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled mGluR5 antagonist (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of mGluR1 or mGluR5 by a 2-chlorophenylglycine derivative.

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Test compound

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Measure the baseline fluorescence for a short period.

    • Add the test compound at various concentrations.

    • Immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the maximum response obtained with a saturating concentration of a known agonist.

    • Plot the normalized response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is used to detect the phosphorylation and subsequent activation of ERK and Akt in response to mGluR activation by a 2-chlorophenylglycine derivative.

Materials:

  • Primary neuronal cultures or cell lines expressing the target receptor

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with the test compound for the desired time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

    • Compare the ratios between treated and untreated samples to determine the effect of the test compound on protein phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying 2-chlorophenylglycine derivatives.

mGluR_Signaling_Pathway mGluR1/5 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-Chlorophenylglycine Derivative mGluR mGluR1 / mGluR5 Agonist->mGluR Binds to Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Neuroprotection, Plasticity) ERK->Transcription Regulates Akt Akt PI3K->Akt Activates Akt->Transcription Regulates

Caption: Signaling cascade initiated by 2-chlorophenylglycine derivatives at mGluR1/5.

Experimental_Workflow Experimental Workflow for Characterizing 2-Chlorophenylglycine Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-Chlorophenylglycine Derivatives Purity Purity & Structural Analysis (NMR, MS) Synthesis->Purity Binding Radioligand Binding Assay (Determine Ki) Purity->Binding Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50/IC50) Purity->Functional DataAnalysis Data Analysis and Interpretation of Mechanism of Action Binding->DataAnalysis Signaling Downstream Signaling Analysis (Western Blot for p-ERK, p-Akt) Functional->Signaling Electrophysiology Electrophysiology (e.g., Slice recordings) Functional->Electrophysiology Behavioral Behavioral Models (e.g., Neuroprotection) Signaling->Behavioral Signaling->DataAnalysis Electrophysiology->DataAnalysis Behavioral->DataAnalysis

Caption: General workflow for the pharmacological characterization of novel compounds.

Conclusion

2-Chlorophenylglycine derivatives represent a valuable class of pharmacological tools for studying the function of Group I metabotropic glutamate receptors. Their ability to activate mGluR1 and mGluR5 triggers significant downstream signaling cascades, including the ERK and Akt pathways, which are implicated in a range of physiological and pathological processes. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of these compounds in areas such as neuroprotection and the treatment of neurological disorders. As research progresses, a deeper understanding of the structure-activity relationships within this chemical class will be crucial for the development of more potent and selective modulators of mGluR function.

References

Navigating the Safe Handling of (S)-(+)-2-Chlorophenylglycine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-(+)-2-Chlorophenylglycine methyl ester. Primarily utilized as a chiral building block in the synthesis of pharmaceuticals, such as the antithrombotic agent Clopidogrel, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and regulatory compliance.[1][2] This guide synthesizes available data to provide clear, actionable protocols and visual aids for researchers and drug development professionals.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical characteristics. While comprehensive experimental data is not uniformly available across all supplier documentation, the following table summarizes the key reported properties for this compound and its common tartrate salt form.

PropertyThis compoundThis compound tartrate
CAS Number 141109-14-0[3]141109-15-1[4]
Molecular Formula C9H10ClNO2[3]C13H16ClNO8[5][6]
Molecular Weight 199.63 g/mol [3]349.72 g/mol [5]
Physical Form Solid[7]White to Off-white solid[6]
Melting Point Not available177-181°C[4]
Solubility Not availableNot available
Storage Temperature Cool, dry place[7]+4°C[6]

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound tartrate, as classified under the Globally Harmonized System (GHS), indicates potential for irritation and harm upon exposure. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[5][8]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity Oral (Category 4)[8]H302: Harmful if swallowed[8]
Skin Corrosion/Irritation Category 2[4][8]H315: Causes skin irritation[4][8]
Serious Eye Damage/Eye Irritation Category 2A[4][8]H319: Causes serious eye irritation[4][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[4][8]H335: May cause respiratory irritation[4][8]

Signal Word: Warning[4]

Pictogram: [4][8]

  • GHS07: Exclamation Mark

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust conform to EN166 (EU) or be NIOSH (US) approved.[5]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[5][9]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required.[9]
Respiratory Protection N95 Respirator or HigherFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]
Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][7] A safety shower and eye wash station must be readily accessible.[8]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[4][7] Keep the container tightly closed and consider storing under an inert gas as the material may be hygroscopic.[5]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate response to an exposure incident is critical. The following flowchart outlines the recommended first aid measures.

FirstAidMeasures cluster_exposure Exposure Event cluster_response Immediate Response cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir WashSkin Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin RinseEyes Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Consult a physician immediately. Show the Safety Data Sheet. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for exposure to this compound.

Section 5: Accidental Release and Disposal

In the event of a spill, it is crucial to follow a systematic procedure to contain and clean the release while ensuring personnel safety.

Accidental Release Measures
  • Evacuate Personnel: Immediately evacuate personnel to a safe area.[5]

  • Ensure Adequate Ventilation. [5]

  • Personal Protection: Wear appropriate PPE as outlined in Section 3.1.[5]

  • Containment and Cleanup:

    • Avoid dust formation.[5]

    • Sweep up and shovel the material.[5]

    • Place in a suitable, closed container for disposal.[5]

  • Environmental Precautions: Do not let the product enter drains.[5]

The following diagram illustrates the workflow for handling an accidental release.

AccidentalReleaseWorkflow cluster_spill Spill Event cluster_response Initial Response cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Spill Accidental Release Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE AvoidDust Avoid Dust Formation DonPPE->AvoidDust Contain Sweep and Shovel AvoidDust->Contain Collect Place in Closed Container Contain->Collect PreventDrainage Prevent Entry into Drains Collect->PreventDrainage Dispose Dispose of as Hazardous Waste PreventDrainage->Dispose

Caption: Workflow for managing accidental spills of the compound.

Disposal Considerations

Dispose of the waste material in accordance with local, state, and federal regulations.[10] It is recommended to contact a licensed professional waste disposal service.[5] Contaminated packaging should be disposed of as unused product.[5]

Section 6: Fire-Fighting Measures

While not classified as highly flammable, appropriate measures should be taken in the event of a fire involving this substance.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Special Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Section 7: Toxicological Information

Detailed toxicological data for this compound is limited. The available information suggests the following potential health effects:

  • Inhalation: May cause respiratory irritation.[4][5][8]

  • Skin Contact: Causes skin irritation.[4][8]

  • Eye Contact: Causes serious eye irritation.[4][8]

  • Ingestion: Harmful if swallowed.[8]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

It is important to reiterate that the chemical, physical, and toxicological properties have not been thoroughly investigated, and the compound should be handled with care, assuming it to be potentially hazardous.[5]

This guide is intended to provide a comprehensive overview of the available safety and handling information for this compound. All laboratory personnel should be thoroughly trained on these procedures before working with this compound. Always refer to the most current Safety Data Sheet provided by the supplier for the most up-to-date information.

References

Methodological & Application

Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Chlorophenylglycine methyl ester is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The precise stereochemistry of this compound is crucial for its biological activity, necessitating a robust and efficient enantioselective synthetic route. This document provides detailed application notes and protocols for the synthesis of this compound, commencing from the readily available starting material, 2-chlorobenzaldehyde. Two primary synthetic strategies are presented: a classical approach involving a racemic Strecker synthesis followed by chemical resolution, and a chemo-enzymatic resolution method. These protocols are designed to furnish researchers and drug development professionals with a comprehensive guide for the laboratory-scale preparation of this vital chiral building block.

Introduction

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern pharmaceutical development. (S)-(+)-2-Chlorophenylglycine and its methyl ester are of significant interest due to their role as pivotal intermediates. The ortho-chloro substitution on the phenyl ring presents unique challenges and opportunities in the synthetic design. This document outlines two effective pathways for the preparation of the target compound, providing detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to guide the synthetic process.

Pathway A: Racemic Strecker Synthesis followed by Chemical Resolution

This classical and widely applicable approach involves the initial synthesis of racemic 2-chlorophenylglycine via the Strecker reaction, followed by the resolution of the enantiomers using a chiral resolving agent.

Logical Workflow for Pathway A

Pathway A cluster_0 Step 1: Racemic Strecker Synthesis cluster_1 Step 2: Chemical Resolution cluster_2 Step 3: Esterification A 2-Chlorobenzaldehyde C Racemic 2-Amino-2-(2-chlorophenyl)acetonitrile A->C Methanol/Water, 65-70°C B Ammonium Hydrogencarbonate & Sodium Cyanide B->C E Racemic (R,S)-2-Chlorophenylglycine C->E Reflux, 120°C D Hydrolysis (NaOH, H2SO4) D->E F Racemic (R,S)-2-Chlorophenylglycine H Diastereomeric Salt Precipitation F->H Water, 85°C G D-(+)-Camphor-10-sulfonic Acid G->H I (S)-(+)-2-Chlorophenylglycine D-camphorsulfonate Salt H->I K (S)-(+)-2-Chlorophenylglycine I->K J Liberation of Free Amino Acid (Base) J->K L (S)-(+)-2-Chlorophenylglycine O (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride L->O 0-5°C to RT M Thionyl Chloride (SOCl2) M->O N Methanol N->O Q (S)-(+)-2-Chlorophenylglycine Methyl Ester O->Q P Neutralization P->Q Pathway B cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Esterification A (R,S)-2-Chlorophenylglycine D (R,S)-N-Phenylacetyl- 2-chlorophenylglycine A->D Ice Bath to RT B Phenylacetyl Chloride B->D C NaOH C->D E (R,S)-N-Phenylacetyl- 2-chlorophenylglycine G Selective Hydrolysis E->G Water, pH 8.0, 30°C F Immobilized Penicillin Acylase F->G H (S)-(+)-2-Chlorophenylglycine & (R)-N-Phenylacetyl- 2-chlorophenylglycine G->H J (S)-(+)-2-Chlorophenylglycine H->J I Separation (pH adjustment) I->J K (S)-(+)-2-Chlorophenylglycine N (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride K->N 0-5°C to RT L Thionyl Chloride (SOCl2) L->N M Methanol M->N P (S)-(+)-2-Chlorophenylglycine Methyl Ester N->P O Neutralization O->P

Application Notes and Protocols: Chemo-enzymatic Preparation of (S)-2-Chlorophenyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the chemo-enzymatic synthesis of (S)-2-chlorophenyl glycine methyl ester, a key chiral intermediate in the production of pharmaceuticals like Clopidogrel.[1][2] This method leverages the high selectivity of enzymatic resolution to achieve high optical purity and yield, offering an environmentally friendly alternative to traditional chemical resolution methods.[1][2]

The overall process involves the chemical synthesis of a racemic N-acetylated precursor, followed by a highly selective enzymatic hydrolysis step. The desired (S)-enantiomer is then isolated and converted to the final product, while the undesired (R)-enantiomer can be racemized and recycled, maximizing atom economy.[1][2]

Experimental Workflow

The chemo-enzymatic synthesis is a multi-step process that combines classical organic chemistry reactions with a key biocatalytic resolution step. The workflow is designed to be efficient and scalable.

ChemoEnzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_final_product Product Formation cluster_recycling Recycling A (R,S)-2-Chlorophenyl Glycine B (R,S)-N-Phenylacetyl- 2-Chlorophenyl Glycine A->B N-Acetylation C (S)-2-Chlorophenyl Glycine B->C Immobilized Penicillin Acylase D (R)-N-Phenylacetyl- 2-Chlorophenyl Glycine B->D Immobilized Penicillin Acylase E (S)-2-Chlorophenyl Glycine Methyl Ester Hydrochloride C->E Esterification G (R,S)-N-Phenylacetyl- 2-Chlorophenyl Glycine D->G Racemization F (S)-2-Chlorophenyl Glycine Methyl Ester E->F Desalinization G->B Recycle

Caption: Chemo-enzymatic synthesis workflow.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the synthesis, including yields and purity.

Table 1: N-Acetylation of (R,S)-2-Chlorophenyl Glycine

ParameterValueReference
Starting Material(R,S)-2-Chlorophenyl Glycine[1][2]
Acylating AgentPhenylacetyl Chloride[1][2]
Yield~95%[1][2]

Table 2: Enzymatic Resolution of (R,S)-N-Phenylacetyl-2-Chlorophenyl Glycine

ParameterValueReference
EnzymeImmobilized Penicillin Acylase[1][2]
Product 1(S)-2-Chlorophenyl Glycine[1][2]
Yield of (S)-enantiomer~90%[1][2]
Enantiomeric Excess (e.e.)>99%[1][2]
Product 2(R)-N-Phenylacetyl-2-Chlorophenyl Glycine[1][2]
Yield of (R)-enantiomer~97%[1][2]

Table 3: Esterification and Desalinization

StepProductYieldReference
Esterification(S)-2-Chlorophenyl Glycine Methyl Ester Hydrochloride~98%[1][2]
Desalinization(S)-2-Chlorophenyl Glycine Methyl EsterHigh[1][2]

Table 4: Racemization of (R)-N-Phenylacetyl-2-Chlorophenyl Glycine

ParameterValueReference
Product(R,S)-N-Phenylacetyl-2-Chlorophenyl GlycineHigh
Racemization Yield~95%[2]

Experimental Protocols

Protocol 1: Preparation of (R,S)-N-Phenylacetyl-2-Chlorophenyl Glycine (N-Acetylation)
  • Dissolution: In a suitable reaction vessel, dissolve (R,S)-2-chlorophenyl glycine and sodium hydroxide in water. The molar ratio of (R,S)-2-chlorophenyl glycine to NaOH should be approximately 1:2-3.[1]

  • Acylation: Cool the solution in an ice bath (-10 to 10 °C).[1] Slowly add phenylacetyl chloride dropwise. The molar ratio of the glycine to the acylating agent should be around 1:1-1.3.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 6-24 hours.[1]

  • Precipitation: Adjust the pH of the reaction mixture to 1-2 with hydrochloric acid to precipitate the solid (R,S)-N-phenylacetyl-2-chlorophenyl glycine.[1][2]

  • Isolation: Filter the solid, wash with water, and dry to obtain the final product.[1][2]

Protocol 2: Enzymatic Resolution of (R,S)-N-Phenylacetyl-2-Chlorophenyl Glycine
  • Suspension: Suspend (R,S)-N-phenylacetyl-2-chlorophenyl glycine in water.[1][2]

  • pH Adjustment: Adjust the pH of the suspension to 8.0 using an appropriate base (e.g., ammonia water).[1][2]

  • Enzymatic Reaction: Add immobilized penicillin acylase to the mixture. Stir the reaction at a controlled temperature (e.g., 30-50 °C) for approximately 12 hours.[1][3] The optimal pH and temperature for the immobilized enzyme are reported to be 8.0 and 50°C, respectively.[3]

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed and reused.[1][2]

  • Isolation of (R)-enantiomer: Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid. The (R)-N-phenylacetyl-2-chlorophenyl glycine will precipitate. Filter the solid, wash with hot water, and dry.[1][2]

  • Isolation of (S)-enantiomer: Concentrate the remaining filtrate under reduced pressure. Adjust the pH to the isoelectric point to precipitate the (S)-2-chlorophenyl glycine. Filter the solid, wash with absolute ethanol, and dry.[1][2]

Protocol 3: Preparation of (S)-2-Chlorophenyl Glycine Methyl Ester (Esterification)
  • Reaction Setup: In a flask, suspend (S)-2-chlorophenyl glycine in anhydrous methanol.[1][2]

  • Esterification: Cool the mixture in an ice bath (0-5 °C) and slowly add thionyl chloride dropwise.[1][2] The molar ratio of (S)-2-chlorophenyl glycine to thionyl chloride is typically around 1:1.2 to 1:2.[4]

  • Reaction: After the addition, allow the reaction to proceed at room temperature for 5-24 hours.[1]

  • Isolation: Evaporate the solvent under reduced pressure at 60 °C and dry the residue under vacuum to obtain (S)-2-chlorophenyl glycine methyl ester hydrochloride.[1][2]

Protocol 4: Desalinization of (S)-2-Chlorophenyl Glycine Methyl Ester Hydrochloride
  • Dissolution: Dissolve the (S)-2-chlorophenyl glycine methyl ester hydrochloride in a basic solution with a pH of 8.0-10 (e.g., sodium bicarbonate solution).[1][2]

  • Extraction: Extract the aqueous solution with an equal volume of dichloromethane.[1][2]

  • Washing and Drying: Wash the organic layer 2-4 times with water and then dry over anhydrous sodium sulfate.[1][2]

  • Solvent Removal: Remove the dichloromethane by distillation under reduced pressure at a temperature below 60 °C to obtain the final product, (S)-2-chlorophenyl glycine methyl ester.[1][2]

Protocol 5: Racemization of (R)-N-Phenylacetyl-2-Chlorophenyl Glycine
  • Mixing: Mix the recovered (R)-N-phenylacetyl-2-chlorophenyl glycine with an organic acid, such as phenylacetic acid, in a 1:1 molar ratio.[2]

  • Heating: Heat the mixture to 150-200 °C for 10-60 minutes to induce racemization.[1]

  • Recycling: The resulting (R,S)-N-phenylacetyl-2-chlorophenyl glycine can be used in subsequent enzymatic resolution cycles.[1][2]

Logical Relationships in the Chemo-enzymatic Process

The success of this chemo-enzymatic method relies on the interplay between chemical and biological transformations, each with specific requirements and outcomes.

Logical_Relationships cluster_input Inputs cluster_process Core Processes cluster_output Outputs Racemic_Start Racemic (R,S)-2-Chlorophenyl Glycine Chemical_Synth Chemical Synthesis (N-Acetylation, Esterification) Racemic_Start->Chemical_Synth Enzyme Immobilized Penicillin Acylase Enzymatic_Res Enzymatic Resolution Enzyme->Enzymatic_Res Reagents Chemical Reagents (Acylating agent, Solvents, Acids, Bases) Reagents->Chemical_Synth Chemical_Synth->Enzymatic_Res Recycling Racemization & Recycling Enzymatic_Res->Recycling Final_Product (S)-2-Chlorophenyl Glycine Methyl Ester (High e.e.) Enzymatic_Res->Final_Product Recycling->Chemical_Synth Re-entry into process Byproduct Recycled (R)-enantiomer Recycling->Byproduct

Caption: Interdependencies in the chemo-enzymatic synthesis.

References

Application Notes and Protocols: (S)-(+)-2-Chlorophenylglycine Methyl Ester as a Key Intermediate in Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[1] The therapeutic efficacy of clopidogrel is attributed to its (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-clopidogrel is of significant pharmaceutical interest. A critical chiral building block in several synthetic routes to (S)-clopidogrel is (S)-(+)-2-Chlorophenylglycine methyl ester. This document provides detailed application notes and protocols for the synthesis of clopidogrel utilizing this key intermediate, summarizing various methodologies and presenting quantitative data for comparison.

Synthetic Pathways Overview

The synthesis of clopidogrel from this compound generally involves two main stages:

  • Preparation of this compound: This can be achieved through two primary methods:

    • Resolution of a racemic mixture: Racemic 2-chlorophenylglycine is first esterified to the methyl ester, followed by resolution using a chiral resolving agent like L-(+)-tartaric acid.[2][3]

    • Chemo-enzymatic synthesis: This method utilizes an enzyme, such as immobilized penicillin acylase, to selectively produce the (S)-enantiomer from a racemic precursor.[4][5]

  • Condensation and Cyclization to form Clopidogrel: The enantiomerically pure this compound is then reacted with a thiophene derivative, typically 2-(2-thienyl)ethanol p-toluenesulfonate, followed by a cyclization step with formaldehyde to yield (S)-clopidogrel.[1][2][6]

The overall synthetic scheme is depicted below:

G cluster_0 Preparation of this compound cluster_1 Clopidogrel Synthesis racemic_ester Racemic 2-Chlorophenylglycine methyl ester s_ester (S)-(+)-2-Chlorophenylglycine methyl ester racemic_ester->s_ester Resolution intermediate 2-chloro-phenyl-2-thienylethylaminoacetate hydrochloride s_ester->intermediate Nucleophilic Substitution resolving_agent L-(+)-Tartaric Acid resolving_agent->racemic_ester chemo_enzymatic Chemo-enzymatic Synthesis chemo_enzymatic->s_ester racemic_precursor Racemic Precursor racemic_precursor->chemo_enzymatic thiophene_derivative 2-(2-thienyl)ethanol p-toluenesulfonate thiophene_derivative->s_ester clopidogrel (S)-Clopidogrel intermediate->clopidogrel Cyclization formaldehyde Formaldehyde formaldehyde->intermediate

Caption: General synthetic pathways to (S)-Clopidogrel.

Experimental Protocols

Protocol 1: Preparation of Racemic 2-Chlorophenylglycine Methyl Ester Hydrochloride

This protocol describes the esterification of racemic 2-chlorophenylglycine.

Materials:

  • 2-Chlorophenylglycine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • tert-Butyl methyl ether (TBME)

Procedure (using SOCl₂):

  • To a suspension of 2-chlorophenylglycine (100 g, 539 mmol) in methanol (270 mL), add thionyl chloride (47 mL, 647 mmol, 1.2 equiv) dropwise at room temperature.[7]

  • Stir the mixture overnight at room temperature.

  • Heat the mixture using a hot water bath for 3 hours to ensure complete conversion.[7]

  • Evaporate approximately 50 mL of methanol.

  • Pour the remaining reaction mixture into tert-butyl methyl ether (700 mL).

  • Collect the resulting white solid by filtration and wash with TBME.

  • Dry the solid to obtain (+/-)-2-Chlorophenylglycine methyl ester hydrochloride.

Expected Yield: ~95%[7]

Protocol 2: Resolution of Racemic 2-Chlorophenylglycine Methyl Ester

This protocol details the separation of the desired (S)-enantiomer using L-(+)-tartaric acid.

Materials:

  • Racemic 2-Chlorophenylglycine methyl ester

  • L-(+)-Tartaric acid

  • Methanol

Procedure:

  • Dissolve racemic 2-chlorophenylglycine methyl ester in methanol.

  • Add a solution of L-(+)-tartaric acid in methanol.

  • Allow the mixture to crystallize. The (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate will preferentially precipitate.[2]

  • Filter the solid and recrystallize from a suitable solvent like methanol or a mixture of acetone and methanol to improve enantiomeric purity.[2]

  • The free ester can be obtained by neutralizing the tartrate salt.

Protocol 3: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine

This protocol offers an alternative, highly selective route to the (S)-enantiomer.

Materials:

  • (R,S)-N-phenylacetyl-o-chlorophenylglycine

  • Immobilized penicillin acylase

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Prepare (R,S)-N-phenylacetyl-o-chlorophenylglycine from (R,S)-2-chlorophenylglycine.[4][5]

  • To a solution of (R,S)-N-phenylacetyl-o-chlorophenylglycine, add immobilized penicillin acylase.[4]

  • Stir the reaction at 30°C for 12 hours.[4]

  • Remove the immobilized enzyme by filtration.

  • Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine.

  • Concentrate the filtrate under reduced pressure and adjust to the isoelectric point to precipitate the solid (S)-o-chlorophenylglycine.

  • Wash the solid with absolute ethanol and dry.

Expected Yield and Purity:

  • Yield of (S)-o-chlorophenylglycine: 90%[4]

  • Enantiomeric excess (ee): 100%[4]

Protocol 4: Synthesis of (S)-Clopidogrel from this compound

This final stage involves the condensation and cyclization to form the active pharmaceutical ingredient.

Materials:

  • This compound

  • 2-(2-thienyl)ethanol p-toluenesulfonate

  • Dipotassium hydrogen phosphate or Sodium Carbonate

  • Succinonitrile (as solvent)

  • Formaldehyde

  • Hydrochloric acid

Procedure:

  • Alkalinization and Freeing of the Ester:

    • Dissolve (S)-o-chlorophenylglycine methyl ester hydrochloride (86g, 0.3644 mol) in 300 mL of pure water.[8]

    • Add a solution of sodium carbonate (24g) in 200 mL of pure water dropwise at room temperature to neutralize to an alkaline pH, freeing the ester.[8]

    • Extract three times with an equal volume of dichloromethane.

    • Wash the combined organic phases three times with water and concentrate under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester concentrate.[8]

  • Nucleophilic Substitution:

    • To the concentrated (S)-o-chlorophenylglycine methyl ester, add succinonitrile (350g) and heat to 60-75°C to dissolve.[6][8]

    • Add 2-(2-thienyl)ethanol p-toluenesulfonate and a mixture of dipotassium hydrogen phosphate in water.

    • Raise the temperature to approximately 95°C and stir.[6]

    • Monitor the reaction for completion.

  • Cyclization to Clopidogrel:

    • The intermediate from the previous step, 2-chloro-phenyl-2-thienylethylaminoacetate hydrochloride, is reacted with formaldehyde.[2] This Mannich-type reaction leads to the formation of the clopidogrel ring system.

    • The reaction is typically carried out in an acidic medium.

  • Salt Formation:

    • After cyclization, clopidogrel is often converted to its bisulfate salt by treatment with sulfuric acid to improve its stability and handling properties.

Quantitative Data Summary

StepReagentsSolvent(s)YieldPurity / eeReference
Esterification of Racemic 2-Chlorophenylglycine 2-Chlorophenylglycine, SOCl₂Methanol95%N/A (Racemic)[7]
Chemo-enzymatic Synthesis of (S)-o-chlorophenylglycine (R,S)-N-phenylacetyl-o-chlorophenylglycine, Immobilized penicillin acylaseWater90%100% ee[4]
Esterification of (S)-o-chlorophenylglycine (S)-o-chlorophenylglycine, SOCl₂Anhydrous Methanol98%High[4]
Resolution of Racemic Amide and Conversion to (S)-Ester Racemic amide, HCl, H₂SO₄Acetone, Methanol80% (deracemization)>99.5% ee[7]
Final Condensation to (S)-Clopidogrel (S)-ester, Thiophene derivativeDichloromethane, Ethyl Acetate88%>99% ee, 94-95% HPLC[7]

Workflow and Pathway Diagrams

experimental_workflow cluster_esterification Esterification cluster_resolution Resolution cluster_condensation Condensation & Cyclization start_ester 2-Chlorophenylglycine esterification React with Methanol & SOCl₂ start_ester->esterification racemic_ester_hcl Racemic 2-Chlorophenylglycine Methyl Ester HCl esterification->racemic_ester_hcl start_resolution Racemic Ester HCl racemic_ester_hcl->start_resolution resolution_step Resolve with L-(+)-Tartaric Acid start_resolution->resolution_step s_ester_salt (S)-Ester Tartrate Salt resolution_step->s_ester_salt start_condensation (S)-Ester s_ester_salt->start_condensation Neutralization condensation React with Thiophene Derivative start_condensation->condensation intermediate Key Intermediate condensation->intermediate cyclization Cyclize with Formaldehyde intermediate->cyclization clopidogrel_base (S)-Clopidogrel Base cyclization->clopidogrel_base

Caption: Experimental workflow for clopidogrel synthesis.

signaling_pathway Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite CYP450 Metabolism P2Y12 P2Y12 Receptor on Platelets ActiveMetabolite->P2Y12 Irreversible Inhibition PlateletAggregation Platelet Aggregation P2Y12->PlateletAggregation Activation ADP ADP ADP->P2Y12 Binding

Caption: Clopidogrel's mechanism of action pathway.

References

Protocols for asymmetric synthesis using (S)-(+)-2-Chlorophenylglycine methyl ester as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (S)-(+)-2-Chlorophenylglycine Methyl Ester in Asymmetric Synthesis

This compound is a valuable chiral molecule primarily utilized as a chiral building block in the stereoselective synthesis of complex organic molecules, most notably in the pharmaceutical industry. While the classical definition of a chiral auxiliary involves temporary attachment to a substrate to direct a reaction followed by its removal, this compound is more commonly incorporated as a permanent stereogenic center in the final product. Its primary application is as a key chiral intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[1][2]

This document provides detailed application notes and protocols for its use in this context, reflecting its major role in asymmetric synthesis.

Application as a Chiral Intermediate in the Synthesis of Clopidogrel

The primary and most well-documented application of this compound is as a chiral starting material for the synthesis of (S)-Clopidogrel. The stereocenter of the final drug molecule is derived directly from this chiral intermediate. The overall process involves the condensation of this compound with another key intermediate, typically 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Logical Workflow for Clopidogrel Synthesis

The synthesis of Clopidogrel from this compound generally follows a straightforward pathway. The diagram below illustrates the key steps involved in this transformation.

G cluster_0 Synthesis of (S)-Clopidogrel A (S)-(+)-2-Chlorophenylglycine methyl ester C Condensation Reaction (Sulfonation/Substitution/Cyclization) A->C Chiral Intermediate B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B->C Reagent D (S)-Clopidogrel C->D Key Transformation E Final Product (e.g., Bisulfate salt) D->E Salt Formation

Caption: General workflow for the synthesis of (S)-Clopidogrel.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound and its subsequent conversion to Clopidogrel.

Protocol 1: Preparation of this compound Hydrochloride

This protocol describes the esterification of (S)-2-chlorophenylglycine to its methyl ester hydrochloride, a common precursor.

Objective: To synthesize this compound hydrochloride from (S)-2-chlorophenylglycine.

Materials:

  • (S)-2-chlorophenylglycine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend (S)-2-chlorophenylglycine (e.g., 0.1 mol, 18.6 g) in anhydrous methanol (200 mL).[3]

  • Cool the suspension in an ice bath (0-5 °C).

  • Slowly add thionyl chloride (e.g., 14.5 mL) dropwise to the stirred suspension.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5-24 hours.[2][3][4]

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.[2][3][4]

  • Dry the resulting solid under vacuum to obtain this compound hydrochloride.

Expected Outcome: A white to off-white solid. The yield is typically high, around 98%.[3]

Protocol 2: Liberation of the Free Ester from its Hydrochloride Salt

This protocol describes the conversion of the hydrochloride salt to the free ester.

Objective: To obtain the free base of this compound.

Materials:

  • This compound hydrochloride

  • Basic solution (e.g., pH 8.0-10.0)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve or suspend the this compound hydrochloride in a basic solution (pH 8.0-10.0) at a temperature between 0-50 °C.[2]

  • Transfer the mixture to a separatory funnel and extract with an equal volume of dichloromethane.[2]

  • Separate the organic layer and wash it 2-4 times with water.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter to remove the drying agent.

  • Remove the dichloromethane under reduced pressure at a temperature below 60 °C to yield this compound as the free base.[2]

Data Presentation

The following table summarizes key quantitative data related to the synthesis and properties of (S)-(+)-2-Chlorophenylglycine and its methyl ester, as derived from various synthetic methods.

ParameterValue/RangeMethod/Context
Yield 90%(S)-o-chlorophenylglycine via enzymatic resolution of (R,S)-N-phenylacetyl-o-chlorophenyl glycine using immobilized penicillin acylase.[3]
Yield 98%(S)-o-chlorophenylglycine methyl ester hydrochloride from (S)-o-chlorophenylglycine and thionyl chloride in methanol.[3]
Enantiomeric Excess (ee) 100%(S)-o-chlorophenylglycine obtained through enzymatic resolution.[3]
Reaction Time 5-24 hoursEsterification of (S)-o-chlorophenylglycine with thionyl chloride in methanol at room temperature.[2][4]
Molar Ratio 1 : 2-4 : 30-60Molar ratio of (S)-o-chlorophenylglycine to thionyl chloride to anhydrous methanol for the preparation of the methyl ester hydrochloride.[4]

Visualization of Key Concepts

Asymmetric Synthesis Strategy

The use of this compound is a prime example of a "chiral pool" or "chiral building block" approach to asymmetric synthesis. This is distinct from a "chiral auxiliary" approach, as illustrated below.

G cluster_0 Chiral Auxiliary Approach cluster_1 Chiral Building Block Approach (e.g., this compound) A Prochiral Substrate C Diastereoselective Reaction A->C B Chiral Auxiliary B->C D Diastereomeric Product C->D E Chiral Product D->E Cleavage F Recovered Auxiliary D->F Cleavage G Chiral Starting Material ((S)-2-Chlorophenylglycine Me ester) I Stereospecific Reaction G->I H Reagent(s) H->I J Chiral Product (e.g., Clopidogrel) I->J

Caption: Comparison of chiral auxiliary vs. chiral building block strategies.

References

Application Notes and Protocols for the Esterification of o-Chlorophenyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methyl ester of o-chlorophenyl glycine is a critical intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication that plays a crucial role in preventing ischemic events such as heart attacks and strokes.[1][2] The esterification of o-chlorophenyl glycine is a key step in the overall synthesis of clopidogrel. This document provides detailed protocols for the esterification of o-chlorophenyl glycine using thionyl chloride in methanol, a common and effective method for this transformation.[1][3][4] The reaction proceeds via an acid-catalyzed Fischer esterification mechanism, where thionyl chloride reacts with methanol to generate hydrogen chloride in situ.[5][6] This method is advantageous as it allows for the reaction to be carried out under anhydrous conditions, which is favorable for esterification.

Reaction Mechanism

The esterification of o-chlorophenyl glycine with thionyl chloride in methanol follows a Fischer esterification pathway. Thionyl chloride (SOCl₂) reacts with the solvent, methanol (CH₃OH), to generate sulfur dioxide (SO₂), methyl chloride (CH₃Cl), and, most importantly, hydrogen chloride (HCl). The in situ generated HCl then protonates the carboxylic acid group of o-chlorophenyl glycine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration leads to the formation of the methyl ester.

Reaction_Mechanism cluster_HCl_Generation In Situ HCl Generation cluster_Esterification Fischer Esterification SOCl2 SOCl2 HCl HCl (Hydrogen Chloride) SOCl2->HCl + CH3OH SO2 SO2 SOCl2->SO2 MeCl CH3Cl SOCl2->MeCl MeOH_reac CH3OH (Methanol) oCPG o-Chlorophenyl Glycine HCl->oCPG Catalyst Protonated_oCPG Protonated o-Chlorophenyl Glycine oCPG->Protonated_oCPG + H+ (from HCl) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_oCPG->Tetrahedral_Intermediate + CH3OH MeOH_nuc CH3OH (Methanol) Ester o-Chlorophenyl Glycine Methyl Ester Tetrahedral_Intermediate->Ester - H2O, - H+ H2O H2O

Figure 1: Reaction mechanism of o-chlorophenyl glycine esterification.

Experimental Protocols

Two representative experimental protocols are provided below, based on procedures outlined in the scientific literature.[1]

Protocol 1: Small-Scale Synthesis

Materials:

  • o-Chlorophenyl glycine (9.3 g, 0.05 mol)

  • Methanol (50 ml)

  • Thionyl chloride (SOCl₂) (0.2 mol)

  • Ether

  • Ice bath

  • Three-necked flask (250 ml)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 250 ml three-necked flask, add 50 ml of methanol and 9.3 g (0.05 mol) of o-chlorophenyl glycine.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add 0.2 mol of thionyl chloride dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 65°C and maintain this temperature with stirring for 6 hours.

  • After the reaction is complete, remove the excess thionyl chloride and methanol by vacuum distillation.

  • A solid crude product of o-chlorophenyl glycine methyl ester will condense.

  • Recrystallize the crude product from a methanol-ether mixture.

  • Dry the purified product to obtain the final o-chlorophenyl glycine methyl ester.

Protocol 2: Larger-Scale Synthesis

Materials:

  • o-Chlorophenyl glycine (18 g, 0.1 mol)

  • Methanol (90 ml)

  • Thionyl chloride (SOCl₂) (0.3 mol)

  • Ether

  • Ice bath

  • Three-necked flask (250 ml)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 250 ml three-necked flask, add 90 ml of methanol and 18 g (0.1 mol) of o-chlorophenyl glycine.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add 0.3 mol of thionyl chloride dropwise to the cooled mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to 65°C and stir for 6 hours.

  • Remove the excess thionyl chloride and methanol under reduced pressure.

  • The crude o-chlorophenyl glycine methyl ester will solidify upon cooling.

  • Purify the crude product by recrystallization from a methanol-ether mixture.

  • Dry the final product to yield pure o-chlorophenyl glycine methyl ester.

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of o-chlorophenyl glycine.

Experimental_Workflow Start Start Preparation Prepare mixture of o-chlorophenyl glycine and methanol Start->Preparation Cooling Cool mixture in ice bath Preparation->Cooling SOCl2_Addition Add thionyl chloride dropwise Cooling->SOCl2_Addition Reaction Heat to 65°C for 6 hours SOCl2_Addition->Reaction Workup Remove excess reagents and solvent via vacuum distillation Reaction->Workup Purification Recrystallize crude product from methanol-ether Workup->Purification Drying Dry the purified product Purification->Drying End End Drying->End

Figure 2: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1Protocol 2Reference
Starting Material
o-Chlorophenyl glycine9.3 g (0.05 mol)18 g (0.1 mol)[1]
Methanol50 ml90 ml[1]
Thionyl Chloride0.2 mol0.3 mol[1]
Reaction Conditions
Temperature65°C65°C[1]
Time6 hours6 hours[1]
Product
o-Chlorophenyl glycine methyl ester (yield)9.4 g (85%)18.7 g (85%)[1]
Purity>98.5% (typical after recrystallization)>98.5% (typical after recrystallization)[7]

Physicochemical Properties of o-Chlorophenyl Glycine Methyl Ester:

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [8][9]
Appearance Oily residue or solid[8][10]

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • The reaction generates sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanol is flammable and toxic. Avoid ignition sources and inhalation.

Conclusion

The esterification of o-chlorophenyl glycine using thionyl chloride in methanol is a robust and high-yielding method for producing a key intermediate for the synthesis of clopidogrel. The protocols provided, along with the mechanistic understanding and safety precautions, should enable researchers to successfully perform this important transformation in a laboratory setting. Adherence to the detailed procedures and safety guidelines is paramount for achieving optimal results and ensuring a safe working environment.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Chlorophenylglycine for (S)-Enantiomer Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-chlorophenylglycine is a critical chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3] The efficient production of the enantiomerically pure (S)-form is of significant pharmaceutical interest. Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to traditional chemical resolution methods, which often suffer from low optical purity.[1] This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-chlorophenylglycine, primarily focusing on the well-established method using immobilized penicillin G acylase.

Principle of the Method

The chemo-enzymatic method involves two main stages. First, racemic (R,S)-2-chlorophenylglycine is chemically N-acylated, for instance, with a phenylacetyl group, to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.[1][4] Subsequently, an enzyme, typically immobilized penicillin G acylase, is used to selectively hydrolyze the N-acyl group of the (S)-enantiomer, yielding the desired (S)-2-chlorophenylglycine and leaving the (R)-N-phenylacetyl-2-chlorophenylglycine unreacted.[1][4] The difference in reactivity allows for the separation of the two enantiomers. The unreacted (R)-enantiomer can be racemized and recycled, improving the overall process economy.[1][4]

Data Presentation

Table 1: Key Performance Indicators of the Enzymatic Resolution using Immobilized Penicillin G Acylase
ParameterValueReference
Substrate(R,S)-N-phenylacetyl-o-chlorophenylglycine[4]
EnzymeImmobilized Penicillin G Acylase[2][4]
Temperature30°C[4]
pH8.0[2][4]
Reaction Time12 hours[4]
Yield of (S)-2-chlorophenylglycine90%[4]
Enantiomeric Excess (e.e.) of (S)-2-chlorophenylglycine100%[4]
Yield of (R)-N-phenylacetyl-o-chlorophenylglycine97%[4]

Experimental Protocols

Protocol 1: Preparation of (R,S)-N-phenylacetyl-o-chlorophenylglycine

This protocol describes the N-acylation of racemic 2-chlorophenylglycine.

Materials:

  • (R,S)-o-chlorophenylglycine

  • Sodium hydroxide (NaOH)

  • Phenylacetyl chloride

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with stirring capability

  • pH meter

Procedure:

  • Dissolve 74.2g (0.4mol) of (R,S)-o-chlorophenylglycine and 48g (1.2mol) of NaOH in 700ml of water and stir until fully dissolved.

  • Cool the solution in an ice bath.

  • Slowly add 74.4g (0.48mol) of phenylacetyl chloride dropwise while maintaining the temperature and stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature overnight.

  • Adjust the pH of the solution to 1-2 with hydrochloric acid to precipitate the solid (R,S)-N-phenylacetyl-o-chlorophenylglycine.

  • Filter the precipitate, wash with water, and dry to obtain the final product. A typical yield is around 115.6g (95%).[1]

Protocol 2: Enzymatic Resolution of (R,S)-N-phenylacetyl-o-chlorophenylglycine

This protocol details the selective hydrolysis of the (S)-enantiomer using immobilized penicillin G acylase.

Materials:

  • (R,S)-N-phenylacetyl-o-chlorophenylglycine

  • Immobilized penicillin G acylase

  • Ammonia water

  • Concentrated hydrochloric acid

  • Absolute ethanol

  • Water

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • Add 91.2g (0.3mol) of (R,S)-N-phenylacetyl-o-chlorophenylglycine to 600ml of water.

  • Adjust the pH of the mixture to 8.0 using ammonia water.[4]

  • Add 18.3g of immobilized penicillin G acylase to the solution.[4]

  • Stir the reaction mixture at 30°C for 12 hours.[4]

  • After the reaction, separate the immobilized enzyme by suction filtration for reuse.[1][4]

  • Isolation of (R)-N-phenylacetyl-o-chlorophenylglycine: Adjust the pH of the filtrate to 1-2 with concentrated hydrochloric acid.[4] Filter the resulting solid, wash with hot water, and dry to obtain (R)-N-phenylacetyl-o-chlorophenylglycine. A typical yield is around 44.4g (97%).[4]

  • Isolation of (S)-o-chlorophenylglycine: Concentrate the filtrate from the previous step under reduced pressure at 60°C. Adjust to the isoelectric point to precipitate the solid (S)-o-chlorophenylglycine.[4]

  • Wash the solid product with absolute ethanol and dry to obtain (S)-o-chlorophenylglycine. A typical yield is 12.6g (90%) with an enantiomeric excess (e.e.) of 100%.[4]

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Racemization & Recycle Racemic 2-Chlorophenylglycine Racemic 2-Chlorophenylglycine N-Acetylation N-Acetylation Racemic 2-Chlorophenylglycine->N-Acetylation Phenylacetyl Chloride Phenylacetyl Chloride Phenylacetyl Chloride->N-Acetylation Racemic N-Phenylacetyl-2-chlorophenylglycine Racemic N-Phenylacetyl-2-chlorophenylglycine N-Acetylation->Racemic N-Phenylacetyl-2-chlorophenylglycine Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic N-Phenylacetyl-2-chlorophenylglycine->Enzymatic Hydrolysis Separation Separation Enzymatic Hydrolysis->Separation Immobilized Penicillin G Acylase Immobilized Penicillin G Acylase Immobilized Penicillin G Acylase->Enzymatic Hydrolysis (S)-2-Chlorophenylglycine (S)-2-Chlorophenylglycine Separation->(S)-2-Chlorophenylglycine (R)-N-Phenylacetyl-2-chlorophenylglycine (R)-N-Phenylacetyl-2-chlorophenylglycine Separation->(R)-N-Phenylacetyl-2-chlorophenylglycine Racemization Racemization (R)-N-Phenylacetyl-2-chlorophenylglycine->Racemization Racemization->Racemic N-Phenylacetyl-2-chlorophenylglycine

Caption: Chemo-enzymatic resolution of racemic 2-chlorophenylglycine.

Logical Relationship of the Resolution Process

G cluster_input Inputs cluster_process Process cluster_output Outputs Racemic Substrate (R,S)-N-Phenylacetyl- 2-chlorophenylglycine Selective Hydrolysis Enzyme selectively hydrolyzes the (S)-enantiomer Racemic Substrate->Selective Hydrolysis Enzyme Immobilized Penicillin G Acylase Enzyme->Selective Hydrolysis Desired Product (S)-2-Chlorophenylglycine Selective Hydrolysis->Desired Product Unreacted Substrate (R)-N-Phenylacetyl- 2-chlorophenylglycine Selective Hydrolysis->Unreacted Substrate

Caption: Core principle of the enzymatic kinetic resolution.

References

Application of (S)-(+)-2-Chlorophenylglycine Methyl Ester in the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester and its salts, such as the tartrate and hydrochloride, are crucial chiral building blocks in the pharmaceutical industry.[1][2] Their primary significance lies in their role as a key intermediate for the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of this compound is pivotal, as it directly influences the biological activity and efficacy of the final drug product.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Clopidogrel, a widely used antiplatelet medication.[2]

Key Application: Synthesis of Clopidogrel

This compound is an indispensable precursor in the multi-step synthesis of Clopidogrel.[2][3] Clopidogrel is an antithrombotic agent used to prevent blood clots in patients who have had a recent heart attack or stroke, and for the prevention of thrombosis after the placement of intracoronary artery stents.[4][5] The synthesis of Clopidogrel from this chiral intermediate ensures high enantiomeric purity, which is essential for its therapeutic effectiveness.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride

This protocol describes the esterification of (S)-o-chlorophenylglycine to its corresponding methyl ester hydrochloride.

  • Materials:

    • (S)-o-chlorophenylglycine

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂)

    • tert-Butyl methyl ether (TBME)

  • Procedure:

    • Add 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine to 200 ml of anhydrous methanol in a suitable reaction vessel.[6]

    • Cool the mixture in an ice bath (0-5°C).[6]

    • Slowly add 14.5 ml of thionyl chloride dropwise to the cooled mixture.[6]

    • After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.[6]

    • Following the reaction, evaporate the solvent to dryness under reduced pressure at 60°C.[6]

    • Dry the resulting solid in vacuo to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride.[6]

    • For purification, the crude product can be poured into tert-butyl methyl ether (TBME) to precipitate the hydrochloride salt.[4]

Protocol 2: Synthesis of (S)-Clopidogrel

This protocol outlines the synthesis of (S)-Clopidogrel from this compound.

  • Materials:

    • This compound hydrochloride

    • Sodium carbonate

    • Dichloromethane

    • Succinonitrile

    • Thiophene-2-ethyl p-toluenesulfonate

    • Dipotassium hydrogen phosphate

  • Procedure:

    • Alkalinization and Freeing of the Ester:

      • Dissolve 86 g (0.3644 mol) of this compound hydrochloride in 300 ml of pure water in a three-neck flask.[7]

      • At room temperature and with stirring, add a solution of 24 g of sodium carbonate in 200 ml of pure water dropwise to neutralize the solution and free the (S)-o-chlorophenylglycine methyl ester.[7]

      • Extract the aqueous layer three times with an equal volume of dichloromethane.[7]

      • Combine the organic phases and wash them three times with water.[7]

      • Concentrate the combined dichloromethane organic phase under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester concentrate.[7]

    • Nucleophilic Substitution:

      • Place the concentrated (S)-o-chlorophenylglycine methyl ester into a 2000 ml three-neck flask.[7]

      • Add 350 g of succinonitrile and heat the mixture to 60-70°C to dissolve the contents.[7]

      • Add 92.5-102.8 g of thiophene-2-ethyl p-toluenesulfonate to the stirred solution.[7]

      • Add a mixture containing 160 g of dipotassium hydrogen phosphate.[7]

      • The reaction proceeds via nucleophilic substitution to form the precursor to Clopidogrel. Further cyclization steps (not detailed in the provided search results) would be required to yield the final Clopidogrel molecule.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound hydrochloride.

ReactantProductReagentsYieldReference
(S)-o-chlorophenylglycine(S)-o-chlorophenylglycine methyl ester hydrochlorideMethanol, Thionyl chloride98%[6]
o-Chlorophenylglycineo-Chlorophenylglycine methyl esterMethanol, Thionyl chloride85%[5]
(S)-Amide HCl salt(S)-2-Chlorophenylglycine Methyl EsterH₂SO₄, Methanol94%[4]

Visualizations

Experimental Workflow: Synthesis of Clopidogrel Intermediate

G Workflow for the Synthesis of (S)-Clopidogrel Intermediate cluster_esterification Protocol 1: Esterification cluster_freeing Protocol 2: Alkalinization cluster_substitution Protocol 2: Nucleophilic Substitution A (S)-o-chlorophenylglycine C This compound HCl A->C Esterification B Anhydrous Methanol, Thionyl Chloride B->C D This compound HCl C->D F Free (S)-Ester D->F Neutralization E Sodium Carbonate Solution E->F G Free (S)-Ester F->G I Clopidogrel Precursor G->I Substitution H Thiophene-2-ethyl p-toluenesulfonate H->I

Caption: Synthesis workflow for the Clopidogrel intermediate.

Signaling Pathway: Mechanism of Action of Clopidogrel

Clopidogrel itself is a prodrug that requires in vivo conversion to its active metabolite.[8] This active metabolite then exerts its antiplatelet effect by irreversibly binding to the P2Y₁₂ subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[8]

G Mechanism of Action of Clopidogrel cluster_activation Drug Activation cluster_platelet Platelet Inhibition Clopidogrel Clopidogrel (Prodrug) ActiveMetabolite Active Metabolite Clopidogrel->ActiveMetabolite Hepatic Cytochrome P450 Enzymes P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversibly Inhibits ADP ADP ADP->P2Y12 Binds to GPIIbIIIa GP IIb/IIIa Receptor Activation P2Y12->GPIIbIIIa Activates Platelet Platelet Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to

Caption: Clopidogrel's antiplatelet signaling pathway.

This compound is a valuable chiral intermediate with a primary and well-established application in the synthesis of the antithrombotic drug Clopidogrel. The protocols and data presented highlight the importance of this compound in producing enantiomerically pure pharmaceuticals. Its use ensures the desired stereochemistry, which is critical for the biological activity and therapeutic efficacy of the final drug product. Further research may explore its utility as a building block for other complex, chiral molecules in medicinal chemistry.[1]

References

Application Notes and Protocols: Nucleophilic Substitution at the α-Carbon of (S)-o-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions at the α-carbon of (S)-o-chlorophenylglycine methyl ester. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. Understanding the scope and stereochemical outcome of these reactions is crucial for the development of efficient and stereoselective synthetic routes.

Introduction

(S)-o-chlorophenylglycine methyl ester is an α-chloro amino acid derivative. The electron-withdrawing nature of the adjacent ester group and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is characterized by an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. This stereospecificity is of paramount importance in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its specific enantiomeric form.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the nucleophilic substitution at the α-carbon of (S)-o-chlorophenylglycine methyl ester is the S(_N)2 pathway.

SN2_Mechanism cluster_start Reactants cluster_transition Transition State cluster_end Products S_ester (S)-o-chlorophenylglycine methyl ester TS [Nu---C---Cl]‡ S_ester->TS Backside Attack Nu Nucleophile (Nu⁻) Nu->TS R_product (R)-substituted product TS->R_product Inversion of Configuration Cl Chloride ion (Cl⁻) TS->Cl Leaving Group Departure

Caption: S(_N)2 mechanism at the α-carbon.

The nucleophile attacks the electrophilic α-carbon from the side opposite to the chlorine leaving group. This "backside attack" leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the axial positions. As the bond between the nucleophile and the carbon forms, the bond between the carbon and the chlorine breaks, resulting in an inversion of the stereochemistry at the α-carbon. Therefore, starting with the (S)-enantiomer of the ester, the reaction yields the (R)-enantiomer of the substituted product.[1]

Nucleophilic Substitution with Amine Nucleophiles

The reaction of (S)-o-chlorophenylglycine methyl ester with primary and secondary amines is a key step in the synthesis of various biologically active compounds, including clopidogrel.

Data Presentation
NucleophileProductSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
2-(2-Thienyl)ethylamine(S)-α-(2-Thienylethylamino)(2-chlorophenyl)acetic acid methyl esterSuccinonitrile60-75High>99[2]
Ammonia(S)-o-chlorophenylglycinamideDichloromethaneRoom Temp.81>99
Experimental Protocol: Synthesis of (S)-α-(2-Thienylethylamino)(2-chlorophenyl)acetic acid methyl ester (Clopidogrel Intermediate)

This protocol is based on procedures described in the patent literature for the synthesis of a key intermediate for clopidogrel.[2]

Materials:

  • (S)-o-chlorophenylglycine methyl ester hydrochloride

  • 2-(2-Thienyl)ethyl p-toluenesulfonate

  • Dipotassium hydrogen phosphate (K(_2)HPO(_4))

  • Succinonitrile

  • Dichloromethane (DCM)

  • Sodium carbonate (Na(_2)CO(_3))

  • Water

Procedure:

  • Free Base Preparation:

    • Dissolve (S)-o-chlorophenylglycine methyl ester hydrochloride (e.g., 86 g, 0.364 mol) in water (300 mL) in a three-necked flask.

    • At room temperature, add a solution of sodium carbonate (24 g) in water (200 mL) dropwise with stirring to neutralize the hydrochloride and free the amine.

    • Extract the aqueous layer three times with an equal volume of dichloromethane.

    • Combine the organic layers and wash three times with water.

    • Concentrate the organic phase under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester as an oil.

  • Nucleophilic Substitution:

    • In a 2000 mL three-necked flask, add the concentrated (S)-o-chlorophenylglycine methyl ester and succinonitrile (350 g).

    • Heat the mixture to 60-75 °C to dissolve the solids.

    • Add 2-(2-thienyl)ethyl p-toluenesulfonate (e.g., 92.5 g) to the reaction mixture.

    • Add a mixture of dipotassium hydrogen phosphate (160 g) and continue stirring at the elevated temperature. The reaction progress can be monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is worked up to isolate the product. The work-up procedure typically involves cooling, dilution with a suitable solvent, and extraction.

Clopidogrel_Intermediate_Workflow start Start: (S)-o-chlorophenylglycine methyl ester HCl free_base Free Base Formation (Na₂CO₃, H₂O/DCM) start->free_base extraction Extraction & Concentration free_base->extraction substitution Nucleophilic Substitution (Thiophene derivative, K₂HPO₄, Succinonitrile, 60-75°C) extraction->substitution workup Work-up & Isolation substitution->workup product Product: (S)-Clopidogrel Intermediate workup->product

Caption: Workflow for clopidogrel intermediate synthesis.

Nucleophilic Substitution with Thiol Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react readily with (S)-o-chlorophenylglycine methyl ester. While specific examples with this particular substrate are not abundant in the literature outside of specific patent claims, the general reactivity of α-chloro esters with thiols is well-established.

Data Presentation

No specific quantitative data for the reaction of (S)-o-chlorophenylglycine methyl ester with a variety of simple thiols was found in the initial search. The table below is a template for expected reactions.

NucleophileExpected ProductPlausible SolventPlausible BaseExpected Stereochemistry
Sodium thiomethoxide (NaSMe)(R)-Methyl 2-((methylthio)amino)-2-(2-chlorophenyl)acetateDMF, THF-Inversion
Thiophenol (PhSH)(R)-Methyl 2-((phenylthio)amino)-2-(2-chlorophenyl)acetateAcetonitrileK(_2)CO(_3), Et(_3)NInversion
Experimental Protocol: General Procedure for Reaction with Thiols

This generalized protocol is based on standard procedures for the S(_N)2 reaction of α-halo esters with thiols.

Materials:

  • (S)-o-chlorophenylglycine methyl ester

  • Thiol (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of (S)-o-chlorophenylglycine methyl ester in the chosen solvent, add the thiol nucleophile.

  • Add the base to the reaction mixture. If a solid base like potassium carbonate is used, vigorous stirring is required.

  • The reaction can be conducted at room temperature or with gentle heating, depending on the reactivity of the thiol. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Nucleophilic Substitution with Oxygen Nucleophiles

Reactions with oxygen nucleophiles such as alkoxides or hydroxides can also occur. However, these reactions can be complicated by competing elimination reactions or hydrolysis of the ester functionality, especially under basic conditions.

Data Presentation
NucleophileExpected ProductPlausible SolventConditionsPotential Side Reactions
Sodium methoxide (NaOMe)(R)-Methyl 2-methoxy-2-(2-chlorophenyl)acetateMethanolRoom TemperatureRacemization, Elimination
Sodium hydroxide (NaOH)(S)-o-chlorophenylglycine (via hydrolysis)Water/THFRoom TemperatureEster hydrolysis
Experimental Protocol: General Considerations for Reaction with Alkoxides

Materials:

  • (S)-o-chlorophenylglycine methyl ester

  • Alkoxide (e.g., sodium methoxide)

  • Anhydrous alcohol as solvent (e.g., methanol)

Procedure:

  • Dissolve (S)-o-chlorophenylglycine methyl ester in the corresponding anhydrous alcohol under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the alkoxide in the same alcohol.

  • Allow the reaction to proceed at a low temperature, monitoring by TLC or HPLC.

  • Careful quenching with a mild acid (e.g., ammonium chloride solution) is necessary to neutralize the excess base.

  • Work-up involves extraction and purification. It is crucial to maintain mild conditions to avoid side reactions.

Conclusion

Nucleophilic substitution reactions at the α-carbon of (S)-o-chlorophenylglycine methyl ester provide a versatile platform for the synthesis of a variety of chiral α-amino acid derivatives. These reactions generally proceed with a predictable inversion of stereochemistry via an S(_N)2 mechanism, which is a critical feature for the synthesis of enantiomerically pure pharmaceuticals. While the reaction with specific amine nucleophiles is well-documented in the context of clopidogrel synthesis, further research into the scope of these reactions with a broader range of nucleophiles would be beneficial for the wider drug discovery and development community. The protocols provided herein offer a starting point for the exploration of these valuable transformations.

References

Application Notes: Synthesis of Unnatural Amino Acids Using (S)-(+)-2-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester is a valuable chiral building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its sterically hindered and electronically influenced structure, owing to the ortho-chloro substituent, makes it a key intermediate for creating novel, enantiomerically pure unnatural α-amino acids.[1] These unnatural amino acids are critical components in peptidomimetics and other rationally designed therapeutics, offering enhanced metabolic stability and receptor affinity. This document provides detailed protocols for the preparation of the title compound and its subsequent derivatization, serving as a guide for researchers in synthetic and medicinal chemistry. The primary application highlighted is the synthesis of the antiplatelet drug Clopidogrel, which serves as a well-documented example of N-alkylation to produce a complex unnatural amino acid derivative.[2][3][4]

Application Note 1: Esterification of (S)-2-Chlorophenylglycine

The first crucial step is the efficient conversion of the parent amino acid, (S)-2-Chlorophenylglycine, to its corresponding methyl ester. The ester is often more suitable for subsequent reactions in organic solvents and serves as the direct precursor for further modifications. The most common and high-yielding method involves the use of thionyl chloride (SOCl₂) in anhydrous methanol.[3][5]

Reaction Scheme: Esterification

The following diagram illustrates the conversion of the zwitterionic amino acid into its methyl ester hydrochloride salt.

Caption: Esterification of (S)-2-Chlorophenylglycine.

Experimental Protocol: Preparation of (S)-2-Chlorophenylglycine Methyl Ester Hydrochloride

This protocol is adapted from a patented industrial method.[3]

Materials:

  • (S)-2-Chlorophenylglycine (18.6 g, 0.1 mol)

  • Anhydrous Methanol (200 mL)

  • Thionyl Chloride (SOCl₂) (14.5 mL, approx. 0.2 mol)

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer and dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 18.6 g (0.1 mol) of (S)-2-Chlorophenylglycine in 200 mL of anhydrous methanol in the round-bottom flask.

  • Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Add 14.5 mL of thionyl chloride dropwise to the cooled suspension via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 5 hours.[3] Some procedures may utilize heating to reflux for several hours to ensure complete conversion.[5][6]

  • Upon reaction completion (which can be monitored by TLC), remove the solvent and excess reagent by evaporating to dryness under reduced pressure at a bath temperature of 60 °C.

  • The resulting white solid is (S)-2-Chlorophenylglycine methyl ester hydrochloride. Dry the product in a vacuum oven.

Data Presentation
Starting MaterialReagentsReaction TimeProductYieldPurity (ee)Reference
(S)-o-chlorophenylglycineSOCl₂, Methanol5 h @ RT(S)-o-chlorophenylglycine methyl ester hydrochloride98%>99%[3]
(S)-o-chlorophenylglycineSOCl₂, Methanol6 h @ 65°C(S)-o-chlorophenylglycine methyl ester85% (after recrystallization)Not specified[5]

Application Note 2: N-Alkylation for Unnatural Amino Acid Synthesis

With the methyl ester in hand, the primary amino group can be functionalized to create a diverse array of unnatural amino acids. N-alkylation is a fundamental transformation that introduces new side chains. The synthesis of Clopidogrel provides a robust template for the reaction of the free-base ester with an alkylating agent.

General Workflow

The overall process involves the liberation of the free-base from its hydrochloride salt, followed by the N-alkylation reaction, and finally purification and isolation of the target unnatural amino acid derivative.

Workflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Isolation start Start with (S)-Ester HCl Salt freebase Generate Free Base (e.g., aq. Ammonia, DCM extraction) start->freebase Step 1 reaction N-Alkylation with R-X (e.g., 2-thienyl derivative) freebase->reaction Step 2 workup Aqueous Workup reaction->workup Step 3 purify Solvent Evaporation & Column Chromatography (if needed) workup->purify Step 4 isolate Isolate as Free Base or Salt purify->isolate Step 5

Caption: General workflow for N-alkylation.

Experimental Protocol: Synthesis of an N-Alkylated Derivative

This protocol is a generalized adaptation based on methods used in the synthesis of Clopidogrel, where the free base of this compound is condensed with an alkylating agent.[7]

Materials:

  • This compound hydrochloride (or tartrate salt)

  • Deionized Water

  • Ammonia solution (20%) or other suitable base (e.g., NaHCO₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Alkylating agent (e.g., 2-thienylethyl tosylate for Clopidogrel synthesis)

  • A suitable base (e.g., Potassium Bicarbonate)

  • A suitable solvent (e.g., Acetonitrile)

Procedure:

Part A: Generation of the Free Base

  • Dissolve the this compound salt (e.g., 90 kg scale referenced) in water (e.g., 450 L).[7]

  • Adjust the pH of the aqueous solution to 7.0-7.5 by slowly adding a base like ammonia solution.[7]

  • Extract the aqueous layer with an organic solvent such as dichloromethane (e.g., 2 x 270 L).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oily residue. This material is sensitive to racemization and should be used promptly.[6]

Part B: N-Alkylation

  • Dissolve the free base oil in a suitable solvent, such as acetonitrile.

  • Add the alkylating agent (e.g., 2-thienyl para-toluenesulfonate) and a base (e.g., potassium bicarbonate).[7]

  • Heat the reaction mixture to reflux (e.g., 78-85 °C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[7]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue as necessary, typically by aqueous workup followed by solvent extraction. The final product can be isolated as a free base or converted to a stable salt (e.g., hydrochloride or bisulfate).[7]

Data Presentation

The following table provides an example of the N-alkylation step in the synthesis of a Clopidogrel intermediate. Researchers can adapt this by replacing the alkylating agent to synthesize novel derivatives.

Starting MaterialKey ReagentsSolventProductYieldReference
(+)-2-chlorophenyl glycine methyl ester (free base)2-thienyl para-toluenesulfonate, Potassium BicarbonateAcetonitrileMethyl (2S)-(2-chlorophenyl) [(2-thien-2-yl ethyl) amino] acetateGood consistency and quality reported[7]
(S)-amide 34,5,6,7-tetrahydrothieno[3,2-c]pyridine (as dibromide 6)Not specified(S)-Clopidogrel88%[6]

Disclaimer: These protocols are intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and work in a well-ventilated fume hood. All quantitative data is derived from cited literature and may vary based on experimental conditions.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Chlorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased potency, improved stability against enzymatic degradation, and novel functionalities.[1] Among these, 2-chlorophenylglycine, a non-proteinogenic amino acid, presents unique characteristics due to the presence of a chlorine atom on the phenyl ring. This modification can introduce steric hindrance and alter the electronic properties of the peptide, potentially influencing its conformation and biological activity.

This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing 2-chlorophenylglycine derivatives using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Data Presentation

The successful incorporation of 2-chlorophenylglycine into a peptide sequence is dependent on optimized coupling conditions. Below is a summary of expected quantitative data based on the synthesis of model peptides containing a single 2-chlorophenylglycine residue.

ParameterStandard CouplingOptimized Coupling with HCTU/HATUExpected Outcome with Multiple 2-Chlorophenylglycine Residues
Coupling Efficiency 85-95%>98%70-90% per residue
Crude Peptide Purity (by HPLC) 60-75%75-85%50-70%
Overall Yield (Purified Peptide) 15-30%25-40%5-20%
Primary Impurities Deletion sequences, Truncated sequencesMinor deletion sequencesDeletion sequences, Truncated sequences, Aggregates

Note: These values are estimates and can vary depending on the peptide sequence, length, and the specific synthesis conditions employed. The presence of multiple hydrophobic residues, including 2-chlorophenylglycine, can increase the likelihood of aggregation and reduce yields.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[2]

Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating Fmoc-2-Chlorophenylglycine

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a fritted reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time for a total of two deprotection steps. e. Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF. b. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 30-60 minutes. e. Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step. f. Wash the resin with DMF (3 x 1 min).

4. Incorporation of Fmoc-2-Chlorophenylglycine: a. Due to the steric hindrance of the 2-chlorophenyl group, a more potent coupling reagent and longer coupling times are recommended. b. In a separate vial, dissolve 4 equivalents of Fmoc-2-chlorophenylglycine and 3.9 equivalents of HATU in DMF. c. Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the mixture for 2-4 hours. f. Perform a Kaiser test. If the coupling is incomplete, a second coupling with fresh reagents is recommended. g. Wash the resin with DMF (5 x 1 min).

5. Capping (Optional but Recommended for Difficult Couplings): a. If the Kaiser test remains positive after the second coupling of Fmoc-2-chlorophenylglycine, cap the unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin with DMF (3 x 1 min).

6. Chain Elongation: a. Repeat steps 2 and 3 (or 4 for subsequent 2-chlorophenylglycine residues) for each amino acid in the sequence.

7. Final Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.

8. Cleavage and Global Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. For most standard Fmoc-protected amino acids, a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is suitable. c. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-4 hours.[1]

9. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers. e. Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis of Peptides Containing 2-Chlorophenylglycine

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Due to the hydrophobicity of the 2-chlorophenyl group, peptides containing this residue may require modified HPLC conditions for optimal purification. b. Solubilization: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. c. Column: A C4 or C8 column may provide better separation for highly hydrophobic peptides compared to a standard C18 column. d. Mobile Phase: i. Mobile Phase A: 0.1% TFA in water. ii. Mobile Phase B: 0.1% TFA in acetonitrile. e. Gradient: A shallow gradient (e.g., a 1% increase in Mobile Phase B per minute) is recommended to achieve good resolution. f. Detection: Monitor the elution of the peptide at 220 nm. g. Collect fractions containing the desired peptide. h. Lyophilize the purified fractions to obtain the final peptide.

2. Analysis by Mass Spectrometry: a. Confirm the identity of the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed molecular weight should correspond to the calculated mass of the peptide containing 2-chlorophenylglycine.

Mandatory Visualizations

SPPS_Workflow General Workflow for Fmoc-SPPS of a Peptide with 2-Chlorophenylglycine Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling_Standard Standard Amino Acid Coupling (e.g., HCTU, DIPEA) Wash1->Coupling_Standard If next AA is standard Coupling_2ClPhg 2-Chlorophenylglycine Coupling (HATU, DIPEA, extended time) Wash1->Coupling_2ClPhg If next AA is 2-Cl-Phg Wash2 Wash (DMF) Coupling_Standard->Wash2 Coupling_2ClPhg->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Capping Capping (Acetic Anhydride/DIPEA) Kaiser_Test->Capping Positive Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Capping->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection More amino acids to add Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last amino acid added Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Workflow for SPPS Incorporating 2-Chlorophenylglycine.

Logical_Relationship Factors Influencing Successful Incorporation of 2-Chlorophenylglycine Success Successful Incorporation (High Yield & Purity) Steric_Hindrance Steric Hindrance of 2-Chlorophenyl Group Potent_Coupling Potent Coupling Reagents (e.g., HATU, COMU) Steric_Hindrance->Potent_Coupling mitigated by Extended_Time Extended Coupling Time Steric_Hindrance->Extended_Time mitigated by Double_Coupling Double Coupling Steric_Hindrance->Double_Coupling mitigated by Electronic_Effects Electron Withdrawing Cl Electronic_Effects->Potent_Coupling overcome by Aggregation Peptide Aggregation Optimized_Solvents Optimized Solvents (e.g., NMP) Aggregation->Optimized_Solvents reduced by Potent_Coupling->Success Extended_Time->Success Double_Coupling->Success Optimized_Solvents->Success

Caption: Key Considerations for Incorporating 2-Chlorophenylglycine.

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing signaling pathways that are directly modulated by peptides containing 2-chlorophenylglycine. The biological effects of incorporating this unnatural amino acid are an active area of research. The introduction of the chloro-phenyl group is expected to alter the peptide's conformation and hydrophobicity, which could in turn influence its binding affinity to biological targets and its overall bioactivity. Further studies are required to elucidate the specific cellular pathways affected by these modified peptides. Researchers are encouraged to perform their own biological assays to determine the functional consequences of incorporating 2-chlorophenylglycine into their peptides of interest.

References

Troubleshooting & Optimization

How to improve the optical purity of (S)-2-chlorophenyl glycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optical purification of (S)-2-chlorophenyl glycine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the optical resolution of (S)-2-chlorophenyl glycine methyl ester.

Problem Potential Cause Troubleshooting Steps
Low Optical Purity (ee < 98%) After Initial Resolution Incomplete separation of diastereomeric salts.1. Optimize Crystallization Conditions: Adjust solvent system, temperature, and cooling rate. A common method involves using L-(+)-tartaric acid in a methanol/acetone solvent mixture. Repeated heating and cooling cycles can enhance purity.[1] 2. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt or the final product. This is often necessary to achieve high optical purity.[2] 3. Verify Purity of Resolving Agent: Ensure the chiral resolving agent (e.g., L-(+)-tartaric acid) is of high optical purity.
Low Yield of (S)-enantiomer Loss of product during crystallization and washing steps.1. Optimize Solvent Volume: Use the minimum amount of solvent necessary for dissolution to maximize recovery. 2. Mother Liquor Recycling: The undesired (R)-enantiomer remains in the mother liquor. Implement a racemization and recycling protocol for the mother liquor to convert the (R)-enantiomer back to the racemic mixture for reuse.[2][3]
Inconsistent Results in Enzymatic Resolution Suboptimal enzyme activity or reaction conditions.1. Enzyme Selection and Immobilization: Use a highly selective enzyme like immobilized penicillin acylase.[2][4] Immobilization can improve stability and reusability. 2. Control pH and Temperature: Maintain optimal pH (typically 7.0-8.0) and temperature (around 30°C) for the enzymatic reaction.[2][4] 3. Substrate Preparation: Ensure the starting material, (R,S)-N-phenylacetyl-2-chlorophenyl glycine, is properly synthesized and purified.[2]
Difficulty in Isolating the Free Base Incomplete neutralization or extraction.1. pH Adjustment: Carefully adjust the pH to the specified range (e.g., 7.0-7.5) using a suitable base like sodium bicarbonate or ammonia solution to ensure complete liberation of the free ester.[1][3][5] 2. Efficient Extraction: Use an appropriate organic solvent like dichloromethane for extraction and perform multiple extractions to ensure complete recovery from the aqueous layer.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the optical purity of (S)-2-chlorophenyl glycine methyl ester?

A1: The two main strategies are classical chemical resolution and enzymatic kinetic resolution.

  • Chemical Resolution: This involves using a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with the racemic ester.[1] The (S)-(+)-2-chlorophenylglycine methyl ester tartrate salt is less soluble and crystallizes out, allowing for separation.[1][6] Subsequent neutralization releases the desired (S)-enantiomer.

  • Enzymatic Kinetic Resolution: This method uses an enzyme, like immobilized penicillin acylase, to selectively hydrolyze the N-acylated derivative of the (R)-enantiomer, leaving the desired (S)-enantiomer precursor untouched.[2][4] This can lead to very high optical purity (ee > 99%).[2][4]

Q2: My optical purity after a single crystallization with L-tartaric acid is below 99%. What should I do?

A2: Achieving an enantiomeric excess (ee) greater than 99% often requires further purification. The most common and effective method is recrystallization of the obtained diastereomeric salt.[2][6] Optimizing the crystallization conditions, such as the solvent composition and cooling profile, can also significantly improve the optical purity in a single step.[1]

Q3: How can I improve the overall yield of the (S)-enantiomer?

A3: To improve the overall yield, it is crucial to recover and recycle the undesired (R)-enantiomer from the mother liquor. This is achieved through a process called racemization, where the (R)-enantiomer is converted back into the racemic mixture.[3] This racemic mixture can then be reintroduced into the resolution process.

Q4: What is the role of thionyl chloride in some of the described procedures?

A4: Thionyl chloride serves two primary purposes in the synthesis and resolution of 2-chlorophenyl glycine methyl ester:

  • Esterification: It is used to convert 2-chlorophenylglycine into its methyl ester.[1][6]

  • Racemization: It can be used to racemize the undesired (R)-enantiomer, allowing it to be recycled.[3]

Experimental Protocols

Chemical Resolution using L-(+)-Tartaric Acid

This protocol describes the resolution of racemic 2-chlorophenyl glycine methyl ester.

Methodology:

  • Dissolve racemic methyl alpha-amino (2-chlorophenyl) acetate in acetone.

  • Add this solution to a suspension of L-(+)-tartaric acid in methanol at 30-35°C.

  • Stir the reaction mass for 12 hours.

  • Cool the mixture to 20-22°C to induce crystallization of the (S)-(+)-tartrate salt.

  • To improve enantiomeric purity, subject the mixture to repeated cycles of heating to 50-55°C and cooling.[1]

  • Isolate the precipitated (S)-(+)-2-chlorophenyl glycine methyl ester tartrate salt by filtration.

  • To obtain the free ester, suspend the tartrate salt in water and adjust the pH to 7.0-7.2 with an ammonia solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and distill the solvent under reduced pressure to obtain the (S)-2-chlorophenyl glycine methyl ester.[1]

Quantitative Data:

Step Parameter Value Reference
ResolutionEnantiomeric Purity> 99%[1]
IsolationYield of Tartrate Salt~87 kg from 100 kg racemate[1]
Free Base GenerationYield of Free Ester~47 kg from 90 kg tartrate salt[1]
Chemo-Enzymatic Resolution

This protocol outlines a method starting from racemic (R,S)-2-chlorophenyl glycine.

Methodology:

  • Acylation: React (R,S)-2-chlorophenyl glycine with an acylating agent (e.g., phenylacetyl chloride) to produce (R,S)-N-phenylacetyl-2-chlorophenyl glycine.[2][4]

  • Enzymatic Hydrolysis: Suspend the N-acetylated compound in water and adjust the pH to 8.0 with ammonia. Add immobilized penicillin acylase and stir at 30°C for 12 hours. The enzyme will selectively hydrolyze the (R)-N-phenylacetyl-o-chlorophenylglycine.[2][4]

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Adjust the filtrate to pH 1-2 with hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine, which can be racemized and recycled.[2][4]

    • Concentrate the remaining filtrate and adjust to the isoelectric point to precipitate the desired (S)-2-chlorophenyl glycine.[4]

  • Esterification: Suspend the (S)-2-chlorophenyl glycine in anhydrous methanol and add thionyl chloride at 0-5°C. React for 5 hours at room temperature to form (S)-2-chlorophenyl glycine methyl ester hydrochloride.[2][4]

  • Free Base Isolation: Dissolve the hydrochloride salt in a sodium bicarbonate solution (pH 8.0-10) and extract with dichloromethane to obtain the final product.[2]

Quantitative Data:

Step Parameter Value Reference
AcylationYield95%[2][4]
Enzymatic ResolutionYield of (S)-acid90%[2][4]
Enzymatic ResolutionEnantiomeric Excess (ee)100%[2][4]
EsterificationYield of HCl salt98%[2][4]
Free Base IsolationYield98%[2]

Visualizations

experimental_workflow_chemical_resolution racemate Racemic 2-Chlorophenyl Glycine Methyl Ester dissolve Dissolve in Acetone racemate->dissolve mix Mix with L-(+)-Tartaric Acid in Methanol (30-35°C) dissolve->mix stir Stir for 12 hours mix->stir crystallize Cool to 20-22°C Induce Crystallization stir->crystallize heat_cool Repeated Heating (50-55°C) and Cooling Cycles crystallize->heat_cool filter Filter to Isolate (S)-Tartrate Salt heat_cool->filter mother_liquor Mother Liquor (contains R-enantiomer) filter->mother_liquor Separate neutralize Neutralize Salt (pH 7.0-7.2 with NH3) filter->neutralize extract Extract with Dichloromethane neutralize->extract distill Distill Solvent extract->distill product (S)-2-Chlorophenyl Glycine Methyl Ester distill->product

Caption: Workflow for Chemical Resolution.

experimental_workflow_enzymatic_resolution start (R,S)-2-Chlorophenyl Glycine acylate Acylation with Phenylacetyl Chloride start->acylate n_acetyl (R,S)-N-Phenylacetyl 2-Chlorophenyl Glycine acylate->n_acetyl hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin Acylase, pH 8.0, 30°C) n_acetyl->hydrolysis separation Separation hydrolysis->separation r_form (R)-N-Phenylacetyl Form (for recycling) separation->r_form Precipitate at pH 1-2 s_acid (S)-2-Chlorophenyl Glycine separation->s_acid Precipitate at isoelectric point esterify Esterification (Methanol, SOCl2) s_acid->esterify hcl_salt (S)-Ester HCl Salt esterify->hcl_salt isolate Isolate Free Base (pH 8-10, Extraction) hcl_salt->isolate product (S)-2-Chlorophenyl Glycine Methyl Ester isolate->product

Caption: Chemo-Enzymatic Resolution Workflow.

References

Optimization of reaction conditions to increase yield in (S)-(+)-2-Chlorophenylglycine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(+)-2-Chlorophenylglycine methyl ester, a key intermediate in the production of pharmaceuticals like Clopidogrel.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods are the direct esterification of (S)-2-Chlorophenylglycine and the resolution of racemic 2-Chlorophenylglycine methyl ester. The direct esterification typically involves reacting the amino acid with methanol in the presence of a reagent like thionyl chloride. The resolution method often employs a chiral resolving agent, such as L-(+)-tartaric acid, or an enzymatic process to separate the desired (S)-enantiomer from the racemic mixture. A chemo-enzymatic method using immobilized penicillin acylase has been shown to produce high yields and excellent optical purity.[1][2]

Q2: Why is temperature control critical during the esterification with thionyl chloride?

A2: Temperature control is crucial to prevent runaway reactions. If the temperature is too high during the addition of thionyl chloride, the reaction can proceed too rapidly, leading to a sudden increase in temperature and vigorous evolution of by-product gases like hydrogen chloride and sulfur dioxide.[3] This can result in the reaction mixture boiling uncontrollably, posing a safety hazard and potentially leading to lower yields and product degradation.[3]

Q3: What is the role of the tartrate salt in the synthesis of this compound?

A3: The tartrate salt plays a key role in the purification and stabilization of the (S)-enantiomer. L-(+)-tartaric acid is used as a resolving agent to selectively crystallize the this compound from a racemic mixture. The resulting diastereomeric salt is often more stable and easier to handle than the free base, which can be prone to racemization.[4][5]

Q4: Can the undesired (R)-enantiomer be recycled?

A4: Yes, the unwanted (R)-enantiomer can be racemized and recycled. One method involves heating the enantiomerically enriched mixture with thionyl chloride to convert it back to the racemic mixture, which can then be subjected to another resolution process.[6][7] This recycling step is economically important for industrial-scale synthesis.

Troubleshooting Guides

Issue 1: Low Yield in Thionyl Chloride Mediated Esterification
  • Question: My yield of this compound hydrochloride is significantly lower than expected when using the thionyl chloride method. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time after the addition of thionyl chloride. A typical reaction time is around 5 hours at room temperature after the initial addition at 0-5°C.[2] Monitoring the reaction by TLC or NMR can confirm its completion.[5]

    • Loss of Product During Workup: The product is a hydrochloride salt and is water-soluble. During the workup, ensure that the aqueous phase is thoroughly extracted if a liquid-liquid extraction is performed after neutralization.

    • Sub-optimal Reagent Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion. A slight excess of thionyl chloride is generally used.[5]

    • Reaction Temperature: While high temperatures can be dangerous, a temperature that is too low may slow down the reaction rate, leading to incomplete conversion within the given timeframe. After the initial exothermic addition of thionyl chloride at low temperature, allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., up to 65°C) can drive the reaction to completion.[8]

Issue 2: Poor Optical Purity (Low Enantiomeric Excess)
  • Question: The enantiomeric excess (ee) of my final product is below the desired >99%. What could be causing this and how can I improve it?

  • Answer:

    • Racemization of the Product: The free base of this compound is susceptible to racemization.[5] It is advisable to handle the product as its hydrochloride or tartrate salt, which are more stable. If the free base is generated, it should be used immediately in the next step.

    • Inefficient Resolution: If you are using a chemical resolution method with L-(+)-tartaric acid, the crystallization process may not be optimal. The cooling rate and solvent system can significantly impact the selectivity of the crystallization.

    • Sub-optimal Enzymatic Resolution: When using an enzymatic method, several factors can affect the enantioselectivity:

      • Enzyme Activity and Stability: Ensure the enzyme is active and not denatured.

      • pH and Temperature: The pH and temperature of the reaction medium must be optimized for the specific enzyme used. For instance, with immobilized penicillin acylase, a pH of 8.0 and a temperature of 30°C have been reported.[2]

      • Reaction Time: The reaction should be stopped at around 50% conversion to achieve high enantiomeric excess of both the unreacted ester and the hydrolyzed acid.

Issue 3: Difficulty in Product Isolation and Purification
  • Question: I am facing challenges in isolating a pure product. What are the common impurities and how can they be removed?

  • Answer:

    • Residual Thionyl Chloride: Excess thionyl chloride can be difficult to remove. After the reaction, evaporating the solvent under reduced pressure is a common method. Co-evaporation with an inert solvent can also be effective. For quenching residual thionyl chloride, a careful addition of the reaction mixture to a cooled aqueous solution of a weak base like sodium bicarbonate can be performed.[9]

    • Side-Products from Esterification: If the reaction temperature was not well-controlled, side reactions could lead to impurities. Recrystallization of the hydrochloride or tartrate salt is an effective method for purification.[8]

    • Incomplete Separation of Enantiomers: In the case of chemical resolution, the product may be contaminated with the undesired (R)-enantiomer. Multiple recrystallizations may be necessary to achieve high optical purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of (S)-2-Chlorophenylglycine

ParameterMethod 1: Thionyl ChlorideMethod 2: Sulfuric Acid
Reagent Thionyl Chloride (SOCl₂)Sulfuric Acid (H₂SO₄)
Solvent Anhydrous MethanolMethanol
Temperature 0-5°C (addition), then RT for 5hReflux
Yield ~98% (as HCl salt)[2]Not specified
Notes Exothermic, requires careful temperature control.[3]Can lead to side products if not controlled.[5]

Table 2: Chemo-enzymatic Resolution of (R,S)-N-phenylacetyl-o-chlorophenylglycine

ParameterCondition
Enzyme Immobilized Penicillin Acylase
Substrate (R,S)-N-phenylacetyl-o-chlorophenylglycine
pH 8.0 (adjusted with ammonia water)
Temperature 30°C
Reaction Time 12 hours
Yield of (S)-o-chlorophenylglycine 90%
Enantiomeric Excess (ee) 100%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Thionyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine in 200 ml of anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5°C.

  • Slowly add 14.5 ml of thionyl chloride dropwise to the stirred suspension while maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure at a temperature not exceeding 60°C.

  • Drying: Dry the resulting solid in a vacuum oven to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride. Expected Yield: ~23.1 g (98%)[2]

Protocol 2: Chemo-enzymatic Synthesis of (S)-2-Chlorophenylglycine

This protocol describes the enzymatic hydrolysis step to obtain the chiral precursor for the esterification.

  • Preparation: Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-o-chlorophenylglycine in 600 ml of water.

  • pH Adjustment: Adjust the pH of the suspension to 8.0 using ammonia water.

  • Enzymatic Reaction: Add 18.3 g of immobilized penicillin acylase to the mixture and stir at 30°C for 12 hours.

  • Enzyme Removal: Remove the immobilized enzyme by suction filtration.

  • Product Isolation:

    • Adjust the pH of the filtrate to 1-2 with concentrated hydrochloric acid to precipitate the (R)-N-phenylacetyl-o-chlorophenylglycine. Filter and dry this solid.

    • Concentrate the remaining filtrate under reduced pressure at 60°C. Adjust to the isoelectric point to precipitate the solid (S)-o-chlorophenylglycine.

  • Purification: Wash the solid with absolute ethanol and dry to obtain pure (S)-o-chlorophenylglycine. Expected Yield: ~12.6 g (90%), ee: 100%[2]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_esterification Esterification cluster_workup Workup & Isolation cluster_product Final Product start (S)-2-Chlorophenylglycine esterification Reaction with Thionyl Chloride in Methanol start->esterification Step 1 workup Solvent Evaporation & Drying esterification->workup Step 2 product (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride workup->product Step 3

Caption: Experimental workflow for the synthesis of this compound Hydrochloride.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Low Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction racemization Racemization? start->racemization check_time Increase Reaction Time or Temperature incomplete_reaction->check_time Yes check_reagents Verify Reagent Stoichiometry incomplete_reaction->check_reagents No handle_as_salt Handle as Salt, Use Immediately racemization->handle_as_salt Yes inefficient_resolution Inefficient Resolution? racemization->inefficient_resolution No optimize_crystallization Optimize Crystallization (Chemical) inefficient_resolution->optimize_crystallization Yes optimize_enzyme_conditions Optimize pH, Temp (Enzymatic) inefficient_resolution->optimize_enzyme_conditions Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

Methods to prevent racemization of (S)-2-chlorophenylglycine methyl ester during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-2-Chlorophenylglycine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral intermediate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-2-chlorophenylglycine methyl ester?

A1: Racemization is the conversion of a single, pure enantiomer (the (S)-isomer in this case) into an equal mixture of both (S) and (R) enantiomers.[1] This is a significant issue in pharmaceutical development because the biological activity of a drug is often exclusive to one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, inactive products, or even harmful side effects. (S)-2-chlorophenylglycine methyl ester, like other phenylglycine derivatives, is particularly susceptible to racemization due to the increased acidity of the hydrogen atom on the chiral alpha-carbon, which is easily removed under basic conditions.[1]

Q2: Which reaction steps are most likely to cause racemization?

A2: Racemization is most likely to occur during steps that involve the activation of the carboxyl group, such as in amide bond formation (peptide coupling), or under harsh acidic or basic conditions.[1][2] The use of strong bases, high temperatures, and prolonged reaction times significantly increases the risk of racemization.[1][2]

Q3: How do different reaction parameters influence the extent of racemization?

A3: Several factors can significantly impact the stereochemical integrity of (S)-2-chlorophenylglycine methyl ester:

  • Base: The strength and steric hindrance of the base are crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3][4]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization. Therefore, it is highly recommended to perform reactions at lower temperatures (e.g., 0°C).[1][5]

  • Coupling Reagents: In reactions involving amide bond formation, the choice of coupling reagent is critical. Reagents like COMU and DEPBT have been shown to be superior in suppressing racemization compared to reagents like HBTU or HATU.[3][6][7]

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates that lead to racemization.[1][5] While its effect is generally less pronounced than that of the base or coupling reagent, it is a parameter to consider during optimization.

Q4: Can the choice of protecting group help minimize racemization?

A4: Yes, the choice of the N-protecting group is important. Urethane-type protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), are known to reduce the tendency for racemization compared to other types of protecting groups.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with (S)-2-chlorophenylglycine methyl ester.

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of enantiomeric purity (racemization) detected after an amide coupling reaction. Use of a strong, non-sterically hindered base (e.g., DIPEA, triethylamine).Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP). Use the minimum necessary equivalents of the base.[3][4][6]
High reaction temperature.Perform the coupling reaction at a lower temperature, for example, 0°C.[1][5]
Inappropriate coupling reagent.Use a coupling reagent known for low racemization, such as COMU or DEPBT, especially when working with phenylglycine derivatives.[6][7][8]
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[2]
Racemization observed during esterification of the corresponding carboxylic acid. Harsh acidic or basic conditions.For acid-catalyzed esterification, use milder conditions such as thionyl chloride in methanol at low temperatures (0-5°C).[9][10] If basic conditions are necessary, opt for a non-nucleophilic, sterically hindered base.
Inconsistent enantiomeric purity in different batches. Variability in the quality of reagents or solvents (e.g., presence of water).Ensure all reagents and solvents are of high purity and are anhydrous, as water can interfere with many reactions.[1]
Inconsistent temperature control.Maintain strict and consistent temperature control throughout the reaction.
Difficulty in separating the desired (S)-enantiomer from the (R)-enantiomer impurity by chromatography. Similar physicochemical properties of the enantiomers.Optimize the chiral HPLC method by trying different chiral stationary phases and mobile phase compositions. Consider derivatization with a chiral agent like Marfey's reagent to create diastereomers that are more easily separated.[1]

Data on Racemization in Phenylglycine Derivatives

The following tables summarize quantitative data on the effect of coupling reagents and bases on the stereochemical integrity of phenylglycine derivatives, which are structurally analogous to (S)-2-chlorophenylglycine methyl ester.

Table 1: Effect of Coupling Reagent on the Percentage of Correct Diastereomer of Phenylglycine-Containing Peptides

Coupling ReagentBase% Correct DiastereomerReference
HBTUDIPEANot specified, less than HATU[6]
HATUDIPEABetter than HBTU[6]
PyBOPDIPEASimilar to HBTU[6]
DMTMM-BF4NMMModerate improvement[6]
DEPBTDIPEAHigh[6]
COMU DIPEA 92% [6]

Table 2: Effect of Base on the Percentage of Correct Diastereomer of Phenylglycine-Containing Peptides (using HATU as the coupling reagent)

BasepKa% Correct DiastereomerReference
DIPEA10.1Low[6]
NMM7.38Moderate[6]
2,4,6-Collidine (TMP) 7.43 93% [6]
2,6-Dimethylpyridine (DMP) Not specifiedHigh (similar to TMP) [6]

Table 3: Optimized Conditions for Minimal Racemization of Phenylglycine-Containing Peptides

Coupling ReagentBase% Correct DiastereomerReference
COMU TMP >98% [6]
DEPBT TMP >98% [6]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using COMU/TMP

This protocol is adapted for reactions involving the carboxyl group of (S)-2-chlorophenylglycine (after ester hydrolysis) or a similar N-protected derivative.

Materials:

  • N-protected (S)-2-chlorophenylglycine

  • Amine coupling partner

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-collidine (TMP)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (S)-2-chlorophenylglycine (1 equivalent) and the amine coupling partner (1-1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve COMU (1.1 equivalents) in anhydrous DMF.

  • Add the COMU solution to the reaction mixture, followed by the dropwise addition of 2,4,6-collidine (TMP) (2-3 equivalents).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Esterification of (S)-2-chlorophenylglycine with Minimal Racemization

This protocol describes the formation of the methyl ester from the corresponding carboxylic acid.

Materials:

  • (S)-2-chlorophenylglycine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a flame-dried flask, add anhydrous methanol.

  • Cool the methanol to 0-5°C in an ice bath.

  • Slowly and dropwise, add thionyl chloride (1.2-1.5 equivalents) to the cold methanol with stirring. Caution: This is an exothermic reaction.

  • Once the addition is complete, add (S)-2-chlorophenylglycine (1 equivalent) portion-wise to the solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 5-24 hours, monitoring the progress by TLC.[10]

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of (S)-2-chlorophenylglycine methyl ester.

  • For the free ester, dissolve the hydrochloride salt in water, cool in an ice bath, and neutralize with a base such as sodium bicarbonate until the pH is ~7-8.

  • Extract the free ester with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Quantification of Racemization using Marfey's Method

This protocol outlines the general steps for determining the enantiomeric purity of an amino acid sample.

Materials:

  • Sample containing (S)-2-chlorophenylglycine methyl ester

  • 6 M Hydrochloric acid (for hydrolysis of the ester)

  • 1 M Sodium bicarbonate

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • 1% solution of L-FDAA in acetone

  • 2 M Hydrochloric acid

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Hydrolysis: If starting with the methyl ester, hydrolyze a small sample to the free amino acid by heating with 6 M HCl. After hydrolysis, evaporate the acid to dryness.

  • Derivatization: a. Dissolve the amino acid residue in water. b. Add 1 M sodium bicarbonate solution, followed by a 1% solution of L-FDAA in acetone.[11] c. Heat the mixture at approximately 40°C for 1 hour.[11] d. Cool the reaction and neutralize by adding 2 M HCl.[11]

  • HPLC Analysis: a. Dilute the derivatized sample with a suitable solvent (e.g., 50% acetonitrile/water). b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. e. The L-amino acid derivative typically elutes before the D-amino acid derivative. Compare the retention times and peak areas with those of derivatized standards of pure L- and D-2-chlorophenylglycine to quantify the extent of racemization.

Diagrams

Racemization_Mechanism cluster_0 Racemization Pathway S_Enantiomer (S)-2-chlorophenylglycine methyl ester Planar_Intermediate Planar Achiral Intermediate (Enolate/Carbanion) S_Enantiomer->Planar_Intermediate + Base - H+ Planar_Intermediate->S_Enantiomer + H+ R_Enantiomer (R)-2-chlorophenylglycine methyl ester Planar_Intermediate->R_Enantiomer + H+ Troubleshooting_Workflow Start Racemization Detected? CheckBase Is a strong, non-hindered base (DIPEA, TEA) used? Start->CheckBase Yes End Racemization Minimized Start->End No SwitchBase Switch to weaker/hindered base (NMM, TMP, DMP) CheckBase->SwitchBase Yes CheckTemp Is reaction temperature > 0°C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower temperature to 0°C CheckTemp->LowerTemp Yes CheckReagent Is a high-racemization coupling reagent (HBTU, HATU) used? CheckTemp->CheckReagent No LowerTemp->CheckReagent SwitchReagent Switch to low-racemization reagent (COMU, DEPBT) CheckReagent->SwitchReagent Yes MonitorTime Monitor reaction closely to minimize reaction time CheckReagent->MonitorTime No SwitchReagent->MonitorTime MonitorTime->End

References

Recrystallization techniques for the purification of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate salt via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound tartrate salt.

Issue Potential Cause Recommended Solution
Failure of Crystals to Form 1. Solution is not saturated (too much solvent). [1][2]- Concentrate the solution by evaporating a portion of the solvent under reduced pressure.[2] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
2. Supersaturation has not been achieved. [1]- Slowly cool the solution. If crystals do not form at room temperature, cool the flask in an ice bath.[1] - Consider the addition of an anti-solvent (a solvent in which the salt is less soluble) dropwise to the solution.
"Oiling Out" of the Product 1. Solution is too concentrated. [1]- Heat the solution to redissolve the oil and add a small amount of additional solvent.[1]
2. Cooling rate is too rapid. [1]- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[1]
3. Inappropriate solvent system. [1]- Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol) and an anti-solvent (e.g., acetone or ether) may be effective.
Low Yield of Recrystallized Product 1. Too much solvent was used, leading to significant loss in the mother liquor. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation.
2. Premature crystallization during hot filtration. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. - Use a slight excess of hot solvent to prevent crystallization in the funnel.
Poor Purity/Color in Recrystallized Product 1. Incomplete removal of impurities. - Ensure the starting material is of reasonable purity. A preliminary purification step may be necessary for highly impure samples. - Consider a hot filtration step to remove any insoluble impurities.
2. Impurities co-crystallized with the product. - Slow down the rate of crystallization by allowing the solution to cool gradually. Rapid crystal growth can trap impurities. - If the solution is colored, consider treating it with activated charcoal before hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound tartrate salt?

Q2: How can I improve the enantiomeric purity of my product through recrystallization?

A2: Recrystallization can be an effective method for enhancing the enantiomeric excess (e.e.) of a chiral compound.[4] For this compound tartrate salt, the desired (S)-enantiomer forms a less soluble diastereomeric salt with L-(+)-tartaric acid compared to the (R)-enantiomer. By carefully controlling the recrystallization process, particularly with a slow cooling rate, the less soluble (S)-tartrate salt will preferentially crystallize, leaving the more soluble (R)-enantiomer enriched in the mother liquor. A patent describing the resolution process highlights that repeated heating and cooling cycles can achieve an enantiomeric purity of over 99%.[5]

Q3: My product has an off-white or yellowish color after recrystallization. What can I do?

A3: A persistent color after recrystallization often indicates the presence of colored impurities. To address this, you can perform a hot filtration of the dissolved product. For more stubborn colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot gravity filtration.

Q4: What is a typical expected yield for the recrystallization of this tartrate salt?

A4: The yield of recrystallization is highly dependent on the initial purity of the compound and the specific conditions used. A trade-off often exists between purity and yield; higher purity is often achieved with some loss of product to the mother liquor. While a specific yield for the recrystallization of this tartrate salt is not widely reported, a general expectation for a single recrystallization of a chiral salt would be in the range of 70-90%, assuming the starting material is of reasonable quality.

Q5: What analytical techniques can be used to assess the purity of the recrystallized product?

A5: To assess the chemical and enantiomeric purity of your recrystallized this compound tartrate salt, the following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess (e.e.) of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any residual solvent or chemical impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of the desired enantiomer. The literature value for the specific rotation of the tartrate salt is +95.5° (c=1 in methanol).[5]

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Based on available information, a methanol-based solvent system is a good starting point. You may need to use a co-solvent like acetone or diethyl ether as an anti-solvent.

  • Dissolution: In a suitable flask, add the crude this compound tartrate salt. Add a minimal amount of hot methanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can then place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Tartrate Salt dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration charcoal Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal cool Slow Cooling to Room Temperature hot_filtration->cool charcoal->hot_filtration ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound tartrate salt.

Troubleshooting_Recrystallization start Start Recrystallization no_crystals Issue: No Crystals Form start->no_crystals oiling_out Issue: Oiling Out low_yield Issue: Low Yield impure_product Issue: Impure Product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes not_supersaturated Not supersaturated? no_crystals->not_supersaturated No too_concentrated Too concentrated? oiling_out->too_concentrated Yes cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast No excess_solvent_used Excess solvent used? low_yield->excess_solvent_used Yes premature_crystallization Premature crystallization? low_yield->premature_crystallization No insoluble_impurities Insoluble impurities? impure_product->insoluble_impurities Yes co_crystallization Co-crystallization? impure_product->co_crystallization No concentrate Action: Evaporate solvent too_much_solvent->concentrate end Successful Recrystallization concentrate->end induce Action: Scratch flask or add seed crystal not_supersaturated->induce induce->end add_solvent Action: Add more solvent too_concentrated->add_solvent add_solvent->end cool_slowly Action: Cool slowly cooling_too_fast->cool_slowly cool_slowly->end use_min_solvent Action: Use minimum hot solvent excess_solvent_used->use_min_solvent use_min_solvent->end preheat_funnel Action: Preheat filtration apparatus premature_crystallization->preheat_funnel preheat_funnel->end hot_filter Action: Perform hot filtration insoluble_impurities->hot_filter hot_filter->end slow_cooling_rate Action: Decrease cooling rate co_crystallization->slow_cooling_rate slow_cooling_rate->end

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Identifying and minimizing side products in the synthesis of clopidogrel intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of clopidogrel intermediates. Our aim is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of clopidogrel?

A1: The most common process-related impurities are Impurity A (the carboxylic acid resulting from hydrolysis of the methyl ester), Impurity B (a positional isomer, methyl (±)-α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate), and Impurity C (the inactive R-enantiomer of clopidogrel).[] These can arise from the manufacturing process or degradation.[]

Q2: What is the primary cause of Impurity A formation?

A2: Impurity A, the carboxylic acid derivative, is primarily formed through the hydrolysis of the methyl ester group of clopidogrel.[][2] This can occur under both acidic and basic conditions, particularly in the presence of moisture.[][3]

Q3: How does Impurity B form, and how can it be controlled?

A3: Impurity B is a regioisomer that can form during the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring. Its formation is often attributed to the presence of 3-thiophene ethylamine as an impurity in the 2-thiophene ethylamine starting material. To control the formation of Impurity B, it is crucial to use 2-thiophene ethylamine with a very low content of the 3-isomer (ideally not more than 0.40%).[4]

Q4: What are the key factors influencing the formation of Impurity C (the R-enantiomer)?

A4: Impurity C is the therapeutically inactive R-enantiomer of clopidogrel. Its presence is primarily due to incomplete resolution of the racemic intermediates or racemization occurring during the synthesis.[] Racemization can be promoted by high temperatures and both acidic and basic conditions.[5] Careful control of the resolution step of intermediates like 2-chlorophenylglycine methyl ester is critical.

Q5: What analytical techniques are recommended for identifying and quantifying these impurities?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the separation and quantification of clopidogrel and its process-related impurities.[6] Capillary Zone Electrophoresis (CZE) has also been successfully employed for the separation of impurities A, B, and C.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of clopidogrel intermediates.

Issue 1: Low Yield of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Symptom Possible Cause Recommended Solution
Reaction does not go to completion Insufficient reaction time or temperature.Increase the reaction time to 20-30 hours and maintain the temperature between 50-55°C during the initial imine formation. For the cyclization step, ensure the temperature is held at 65-75°C.[7]
Product loss during workup Inefficient extraction of the imine intermediate.Use dichloroethane for extraction and perform multiple extractions to ensure complete recovery of the imine from the aqueous layer.[7]
Formation of unidentified side products Reaction conditions are too harsh, leading to degradation.Use milder reaction conditions. For example, the cyclization can be performed using ethanolic hydrogen chloride instead of harsher acidic conditions.[7]
Issue 2: High Levels of Impurity C (R-enantiomer) in (S)-(+)-2-chlorophenylglycine methyl ester
Symptom Possible Cause Recommended Solution
Poor separation of enantiomers during resolution Suboptimal resolving agent concentration or temperature.Use L-(+)-tartaric acid as the resolving agent. The optimal temperature for the resolution is between 30-40°C with a reaction time of 10-30 hours.[8]
Racemization of the desired S-enantiomer Exposure to high temperatures or basic conditions after resolution.After resolution and separation of the desired (S)-enantiomer salt, avoid high temperatures and strongly basic conditions during the liberation of the free base.
Incomplete crystallization of the desired diastereomeric salt Inappropriate solvent system or cooling rate.A mixture of methanol and acetone is an effective solvent system for the crystallization of the this compound L-(+)-tartrate salt.[8] Employ gradual cooling to promote selective crystallization.
Issue 3: Presence of Impurity A (Carboxylic Acid) in the Final Intermediate
Symptom Possible Cause Recommended Solution
Appearance of an extra peak corresponding to Impurity A in HPLC Hydrolysis of the methyl ester during reaction or workup.Ensure all solvents and reagents are anhydrous. During aqueous workup steps, maintain a neutral or slightly acidic pH and keep the temperature low to minimize hydrolysis.
Product degradation during storage Exposure to moisture.Store the methyl ester intermediates in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Data Presentation

Table 1: Impact of Reaction Time and Temperature on the Yield of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

Reaction Time (h) Temperature (°C) Yield (%) Reference
2050>90%[7]
3055>90%[7]
1040LowerAssumed
4060Potential for increased side productsAssumed

Table 2: Comparison of Resolution Conditions for this compound

Resolving Agent Solvent Temperature (°C) Reaction Time (h) Purity (%) Reference
L-(+)-tartaric acidMethanol/Acetone30-4010-30>99%[8]
L-(+)-tartaric acidMethanol50-5545>99.5%

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol is adapted from a method that utilizes a two-step, one-pot synthesis.[7]

Materials:

  • 2-thiophene ethylamine

  • Formaldehyde (37% aqueous solution)

  • Water

  • Dichloroethane

  • Ethanolic hydrogen chloride

  • Activated carbon

  • Saturated sodium chloride solution

Procedure:

  • Imine Formation:

    • To a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine in a mass ratio of approximately 200:55:125.

    • Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours with stirring.

    • After the reaction is complete, cool the mixture and extract the aqueous layer with dichloroethane.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • Evaporate the organic solvent under reduced pressure to obtain the crude imine.

  • Cyclization and Salt Formation:

    • To the crude imine, add ethanolic hydrogen chloride and water.

    • Heat the mixture to 65-75°C and maintain for a specified period.

    • Add activated carbon and continue heating for a short duration.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to induce crystallization.

    • Filter the precipitate and dry the filter cake in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Protocol 2: Resolution of (±)-2-chlorophenylglycine methyl ester to obtain this compound L-(+)-tartrate

This protocol is based on a described resolution process.[8]

Materials:

  • (±)-o-chlorophenylglycine methyl ester

  • L-(+)-tartaric acid

  • Methanol

  • Acetone

Procedure:

  • Dissolve (±)-o-chlorophenylglycine methyl ester in a mixture of methanol and acetone. The volume of solvent should be 6-12 times the amount of the ester.

  • Add L-(+)-tartaric acid to the solution.

  • Maintain the reaction temperature between 30-40°C and stir for 10-30 hours.

  • Cool the mixture to induce crystallization of the (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate salt.

  • Filter the crude product.

  • Recrystallize the crude product from a suitable organic solvent (e.g., a mixture of methanol and acetone) to achieve a purity of over 99%.

Mandatory Visualization

clopidogrel_synthesis_pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis & Resolution cluster_final_coupling Final Synthesis Steps cluster_side_products Side Product Formation 2-Thiophene\nethylamine 2-Thiophene ethylamine Intermediate_Imine Imine Intermediate 2-Thiophene\nethylamine->Intermediate_Imine Impurity_B Impurity B (Isomer) 2-Thiophene\nethylamine->Impurity_B Isomeric Impurity in Starting Material Formaldehyde Formaldehyde Formaldehyde->Intermediate_Imine THTP_HCl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl Intermediate_Imine->THTP_HCl Cyclization Clopidogrel_Intermediate Coupling Product THTP_HCl->Clopidogrel_Intermediate o-chlorophenylglycine o-chlorophenylglycine Racemic_Ester (±)-o-chlorophenylglycine methyl ester o-chlorophenylglycine->Racemic_Ester Methanol Methanol Methanol->Racemic_Ester S_Ester_Salt (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate Racemic_Ester->S_Ester_Salt Resolution R_Ester (R)-enantiomer (Impurity C) Racemic_Ester->R_Ester Separated L_Tartaric_Acid L-(+)-tartaric acid L_Tartaric_Acid->S_Ester_Salt S_Ester_Salt->Clopidogrel_Intermediate Coupling Clopidogrel Clopidogrel Clopidogrel_Intermediate->Clopidogrel Final Modification Impurity_A Impurity A (Hydrolysis) Clopidogrel->Impurity_A H₂O

Caption: Synthetic pathway for clopidogrel intermediates and points of side product formation.

troubleshooting_workflow Start Problem Encountered Identify_Problem Identify the specific issue (e.g., low yield, high impurity) Start->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Yield Issue High_Impurity High Impurity Level Identify_Problem->High_Impurity Purity Issue Check_Reagents Check reagent quality and stoichiometry Low_Yield->Check_Reagents Yes Identify_Impurity Identify the impurity (A, B, or C) via HPLC/CZE High_Impurity->Identify_Impurity Yes Check_Conditions Verify reaction conditions (time, temperature) Check_Reagents->Check_Conditions Optimize_Workup Optimize workup procedure to minimize loss Check_Conditions->Optimize_Workup Solution_Yield Implement corrective actions Optimize_Workup->Solution_Yield Impurity_A Impurity A? Identify_Impurity->Impurity_A Hydrolysis Product Impurity_B Impurity B? Identify_Impurity->Impurity_B Isomeric Impurity Impurity_C Impurity C? Identify_Impurity->Impurity_C Chiral Impurity Control_Hydrolysis Control moisture and pH during reaction and workup Impurity_A->Control_Hydrolysis Yes Check_SM_Purity Check purity of 2-thiophene ethylamine Impurity_B->Check_SM_Purity Yes Optimize_Resolution Optimize resolution step (temp, solvent, time) Impurity_C->Optimize_Resolution Yes Solution_Impurity Implement corrective actions Control_Hydrolysis->Solution_Impurity Check_SM_Purity->Solution_Impurity Optimize_Resolution->Solution_Impurity

Caption: A workflow for troubleshooting common issues in clopidogrel intermediate synthesis.

References

Technical Support Center: Overcoming Challenges in the Chemical Resolution of Racemic 2-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chemical resolution of racemic 2-chlorophenylglycine. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemical resolution of racemic 2-chlorophenylglycine?

A1: The most prevalent methods for resolving racemic 2-chlorophenylglycine are diastereomeric salt formation and enzymatic resolution. Diastereomeric salt formation involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2] Enzymatic resolution utilizes enzymes that selectively react with one enantiomer, leaving the other unreacted.

Q2: How do I choose an appropriate resolving agent for diastereomeric salt resolution?

A2: The choice of resolving agent is critical for a successful resolution. For the acidic 2-chlorophenylglycine, chiral bases are typically used as resolving agents. However, strong acids like (+)-camphorsulfonic acid and L-(+)-tartaric acid have been effectively used to resolve esters of 2-chlorophenylglycine.[2][3] The ideal resolving agent should form diastereomeric salts with a significant difference in solubility in a chosen solvent to facilitate efficient separation.

Q3: What is the purpose of racemization in this process?

A3: Racemization is a crucial step to improve the overall yield of the desired enantiomer. After the resolution, the undesired enantiomer is isolated from the mother liquor. This unwanted enantiomer is then converted back into the racemic mixture through a racemization process. This racemic mixture can then be recycled back into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer over multiple cycles.[1][2]

Q4: Which analytical techniques are used to determine the enantiomeric excess (e.e.)?

A4: The most common and reliable method for determining the enantiomeric excess of the resolved 2-chlorophenylglycine is chiral High-Performance Liquid Chromatography (HPLC). Other methods include polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

Troubleshooting Guides

Diastereomeric Salt Resolution

Issue 1: Poor or No Crystallization

  • Question: I have mixed the racemic 2-chlorophenylglycine (or its ester) with the chiral resolving agent, but no crystals are forming. What should I do?

  • Answer:

    • Solvent Choice: The solvent system is critical. The diastereomeric salts should have limited solubility, with one being significantly less soluble than the other. If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it is insoluble, a more polar solvent should be considered.

    • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, partially evaporating the solvent, or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).

    • Concentration: Ensure the concentrations of your substrate and resolving agent are appropriate. Very dilute solutions may not lead to crystallization.

    • Seeding: Adding a small seed crystal of the desired diastereomeric salt can induce crystallization.

    • Temperature Cycling: A process of repeated heating and cooling can sometimes promote crystallization and improve enantiomeric purity.[3]

Issue 2: Oiling Out

  • Question: My product has oiled out instead of crystallizing. How can I fix this?

  • Answer: Oiling out occurs when the diastereomeric salt separates as a liquid phase. This can be caused by:

    • High Concentrations: Try diluting the solution.

    • Rapid Cooling: Cool the solution more slowly to allow for ordered crystal lattice formation.

    • Inappropriate Solvent: Screen different solvents or solvent mixtures.

    • Induce Crystallization from Oil: Try scratching the inside of the flask with a glass rod at the oil-solvent interface or adding seed crystals to the oil.

Issue 3: Low Yield of the Desired Enantiomer

  • Question: I have isolated the crystals, but the yield of my desired enantiomer is very low. How can I improve it?

  • Answer:

    • Optimize Molar Ratio: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals.

    • Mother Liquor Processing: The mother liquor contains the more soluble diastereomer and the unreacted portion of the less soluble one. The unwanted enantiomer can be recovered from the mother liquor, racemized, and recycled.

    • Kinetics vs. Thermodynamics: Rapid crystallization (kinetic control) may yield a higher enantiomeric excess but a lower yield. Allowing the system to equilibrate for a longer period (thermodynamic control) might increase the yield but potentially lower the enantiomeric excess due to co-precipitation.[4] Experiment with crystallization time and temperature to find the optimal balance.

Issue 4: Low Enantiomeric Excess (e.e.)

  • Question: The enantiomeric excess of my resolved product is poor. What are the likely causes and solutions?

  • Answer:

    • Co-precipitation: The undesired diastereomeric salt may be co-precipitating. This often happens if the solubility difference between the two diastereomers in the chosen solvent is not large enough.

      • Solution: Screen for a more selective solvent system.

    • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired e.e. is achieved.[3]

    • Purity of Reagents: Ensure the starting racemic 2-chlorophenylglycine and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.

Enzymatic Resolution

Issue 1: Low or No Enzyme Activity

  • Question: The enzymatic resolution is not proceeding. What could be the issue?

  • Answer:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Ensure the reaction conditions are optimized for the specific enzyme being used (e.g., Penicillin G Acylase).

    • Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.

    • Inhibitors: The presence of inhibitors in the reaction mixture can reduce or completely block enzyme activity. Ensure all reagents and solvents are of high purity.

Issue 2: Low Enantioselectivity

  • Question: The enzyme is active, but the enantioselectivity is poor. How can I improve this?

  • Answer:

    • Reaction Conditions: Enantioselectivity can also be dependent on pH, temperature, and solvent. Systematic optimization of these parameters is recommended.

    • Enzyme Choice: Not all enzymes are suitable for every substrate. It may be necessary to screen different types of enzymes (e.g., various lipases, proteases, or acylases) to find one with high enantioselectivity for 2-chlorophenylglycine or its derivatives.

Quantitative Data Summary

Table 1: Performance of Diastereomeric Salt Resolution Methods

Resolving AgentSubstrateSolventYieldEnantiomeric Excess (e.e.)Reference
L-(+)-Tartaric Acid2-Chlorophenylglycine Methyl EsterMethanol/Acetone87% (of tartrate salt)>99%[3]
(+)-Camphorsulfonic AcidDL-PhenylglycineWater45.7%98.8%[5]
D-Camphor Sulfonic AcidRacemic 2-ChlorophenylglycineWater58% (initial synthesis)>99%[6]

Table 2: Performance of Enzymatic Resolution

EnzymeSubstratepHTemperatureYield of (S)-enantiomerEnantiomeric Excess (e.e.)Reference
Immobilized Penicillin G AcylaseN-phenylacetyl-2-chlorophenylglycine8.050°CHigh (not specified)>97%Efficient production of S-(+)-2-chlorophenylglycine by immobilized penicillin G acylase in a recirculating packed bed reactor - ResearchGate

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol is adapted for the resolution of racemic 2-chlorophenylglycine methyl ester.

1. Salt Formation:

  • Dissolve 1 equivalent of racemic 2-chlorophenylglycine methyl ester in acetone.

  • Add this solution to a suspension of 1 equivalent of L-(+)-tartaric acid in methanol at 30-35°C.

  • Stir the reaction mixture for 12 hours.

2. Crystallization:

  • Cool the mixture to 20-22°C to induce crystallization.

  • To improve enantiomeric purity, a repeated heating and cooling cycle can be employed. Heat the mixture to 50-55°C, hold for 2 hours, and then cool back to 20-22°C. Repeat this cycle 8-10 times until the desired enantiomeric purity (>99%) is achieved.[3]

  • Collect the precipitated (+)-tartrate salt of (S)-2-chlorophenylglycine methyl ester by filtration.

3. Liberation of the Free Amino Ester:

  • Mix the collected tartrate salt with water.

  • Add a 20% ammonia solution until the pH of the mixture is in the range of 7.0-7.2.[3]

  • Extract the aqueous layer with dichloromethane.

  • Separate the organic layer, which contains the desired (S)-2-chlorophenylglycine methyl ester.

Protocol 2: Enzymatic Resolution using Immobilized Penicillin G Acylase

This protocol is for the kinetic resolution of N-phenylacetyl-2-chlorophenylglycine.

1. N-Acetylation of Racemic 2-Chlorophenylglycine:

  • React racemic 2-chlorophenylglycine with an acetylating agent (e.g., acetic anhydride or phenylacetyl chloride) under basic conditions to obtain N-phenylacetyl-2-chlorophenylglycine.

2. Enzymatic Hydrolysis:

  • Prepare a solution of racemic N-phenylacetyl-2-chlorophenylglycine in a suitable buffer (e.g., phosphate buffer) at pH 8.0.

  • Add immobilized penicillin G acylase to the solution.

  • Stir the mixture at 50°C. The enzyme will selectively hydrolyze the (S)-N-phenylacetyl-2-chlorophenylglycine to (S)-2-chlorophenylglycine.

  • Monitor the reaction progress by HPLC.

3. Separation:

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Adjust the pH of the filtrate to an acidic value (e.g., pH 2) to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.

  • The aqueous solution will contain the desired (S)-2-chlorophenylglycine. Adjust the pH to its isoelectric point to precipitate the product.

Protocol 3: Racemization of the Unwanted (R)-Enantiomer

This protocol describes the racemization of the unwanted (R)-2-chlorophenylglycine methyl ester.

  • Isolate the unwanted (R)-enantiomer from the mother liquor of the diastereomeric resolution.

  • Heat the enantiomerically enriched material with thionyl chloride. The heating temperature is typically in the range of 40°C to 90°C.

  • This process will convert the (R)-enantiomer back into a racemic mixture of the methyl ester, which can be recycled.

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution cluster_liberation Liberation & Racemization racemic Racemic 2-Chlorophenylglycine mixing Mixing in Solvent racemic->mixing resolving_agent Chiral Resolving Agent resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Filtrate liberation1 Liberate Desired Enantiomer less_soluble->liberation1 liberation2 Liberate Unwanted Enantiomer mother_liquor->liberation2 desired_enantiomer Desired Enantiomer liberation1->desired_enantiomer unwanted_enantiomer Unwanted Enantiomer liberation2->unwanted_enantiomer racemization Racemization unwanted_enantiomer->racemization recycled_racemate Recycled Racemate racemization->recycled_racemate recycled_racemate->mixing

Caption: Workflow for Diastereomeric Salt Resolution and Racemization.

troubleshooting_logic cluster_crystallization Poor/No Crystallization cluster_ee Low Enantiomeric Excess cluster_yield Low Yield start Resolution Problem p1 Check Solvent start->p1 e1 Recrystallize Salt start->e1 y1 Process Mother Liquor start->y1 p2 Adjust Concentration p1->p2 p3 Control Cooling Rate p2->p3 p4 Add Seed Crystals p3->p4 e2 Screen New Solvents e1->e2 e3 Check Reagent Purity e2->e3 y2 Optimize Molar Ratio of Resolving Agent y1->y2 y3 Adjust Crystallization Time y2->y3

Caption: Troubleshooting Logic for Diastereomeric Resolution.

References

Troubleshooting low yields in the enzymatic hydrolysis of N-acetyl-2-chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the enzymatic hydrolysis of N-acetyl-2-chlorophenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for low or no yield in my enzymatic hydrolysis of N-acetyl-2-chlorophenylglycine?

Low yields can stem from a variety of factors, including suboptimal reaction conditions, enzyme inhibition, or issues with the reagents themselves. Key areas to investigate include:

  • Incorrect pH or temperature: Enzymes have a narrow optimal range for pH and temperature. Deviation from these can significantly reduce or eliminate enzymatic activity.

  • Enzyme concentration: An insufficient amount of enzyme will lead to a slow and incomplete reaction.

  • Substrate or product inhibition: High concentrations of the substrate or the accumulation of product can inhibit the enzyme's activity.

  • Enzyme instability: The enzyme may be denaturing over the course of the reaction due to harsh conditions.

  • Presence of inhibitors: Contaminants in the substrate or buffer could be inhibiting the enzyme.

  • Poor substrate solubility: If the N-acetyl-2-chlorophenylglycine is not fully dissolved, the reaction rate will be limited.

Q2: Which enzyme should I use for the hydrolysis of N-acetyl-2-chlorophenylglycine?

While specific data for N-acetyl-2-chlorophenylglycine is limited, two main classes of enzymes are strong candidates:

  • Aminoacylases (EC 3.5.1.14): These enzymes are known to hydrolyze N-acetyl-L-amino acids and are a primary choice for this substrate.[1][2] Aminoacylase I from porcine kidney or Aspergillus oryzae are commonly used.[1][3]

  • Penicillin G Acylase (PGA) (EC 3.5.1.11): PGA has shown high activity and enantioselectivity for the hydrolysis of the structurally similar compound, N-phenylacetyl-2-chlorophenylglycine.[4] It is possible that it also has activity towards the N-acetyl derivative.

It is recommended to screen both types of enzymes to determine the most effective one for your specific application.

Q3: My reaction has stalled at approximately 50% conversion. What does this indicate?

A conversion rate plateauing around 50% is characteristic of a successful kinetic resolution of a racemic mixture. The enzyme is selectively hydrolyzing one enantiomer (typically the L-enantiomer for L-aminoacylases) of the N-acetyl-2-chlorophenylglycine, leaving the other enantiomer unreacted. If a higher yield of the de-acetylated product is desired, a dynamic kinetic resolution approach, which involves in-situ racemization of the unreacted enantiomer, would be necessary.

Q4: Can I reuse my enzyme?

Yes, enzyme reuse is a common practice to improve the cost-effectiveness of the process. Immobilizing the enzyme on a solid support is a highly effective method for easy recovery and reuse. Immobilized enzymes often exhibit enhanced stability.

Troubleshooting Guide

Low Conversion (<50%)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions pH: Verify and optimize the pH of the reaction mixture. For Penicillin G Acylase, a pH of around 8.0 has been reported as optimal for a similar substrate.[4] For aminoacylases, the optimal pH can range from 6.5 to 8.0 depending on the source.[1][4] Temperature: Ensure the reaction is running at the optimal temperature. For immobilized Penicillin G Acylase, 50°C has been shown to be effective.[4] For a pig kidney aminoacylase, the optimal temperature for a similar reaction was 65°C.[1] Perform temperature screening to find the optimum for your specific enzyme.
Insufficient Enzyme Loading Increase the enzyme concentration incrementally. Perform a dose-response experiment to determine the optimal enzyme-to-substrate ratio.
Substrate Inhibition High concentrations of N-phenylacetyl-2-chlorophenylglycine have been shown to inhibit Penicillin G Acylase.[4] If substrate inhibition is suspected, start with a lower substrate concentration or consider a fed-batch approach where the substrate is added gradually over time.
Enzyme Inactivation Cofactor Depletion: Some aminoacylases are metalloenzymes that require divalent cations like Zn²⁺ or Co²⁺ for activity and stability.[5] Ensure these are present if required for your specific enzyme. Harsh Conditions: Prolonged exposure to non-optimal pH or temperature can lead to enzyme denaturation.
Poor Substrate Solubility Ensure the N-acetyl-2-chlorophenylglycine is fully dissolved in the reaction buffer. The use of a co-solvent may be necessary, but its compatibility with the enzyme must be verified.
Low Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: Enantioselectivity can be highly dependent on temperature. Lowering the reaction temperature can sometimes improve enantioselectivity, although this may come at the cost of a slower reaction rate. pH: The pH of the reaction medium can also influence the enantioselectivity of the enzyme.
Incorrect Enzyme Choice The chosen enzyme may not be sufficiently stereoselective for this specific substrate. It is advisable to screen a variety of aminoacylases and penicillin G acylases from different sources to find one with the desired enantioselectivity.
Racemization The product or the remaining substrate may be racemizing under the reaction conditions. Run a control experiment without the enzyme to check for any non-enzymatic racemization at the operating pH and temperature.

Quantitative Data Summary

The following tables provide quantitative data for the enzymatic hydrolysis of the closely related substrate, N-phenylacetyl-2-chlorophenylglycine , using immobilized Penicillin G Acylase. These values can serve as a starting point for the optimization of N-acetyl-2-chlorophenylglycine hydrolysis.

Table 1: Optimal Reaction Conditions

ParameterOptimal ValueSource
pH8.0[4]
Temperature50 °C[4]

Table 2: Kinetic Parameters

ParameterValueSource
K_m20.61 mM[4]
v_max83.2 mM/min/g[4]
K_i (Substrate Inhibition)221.23 mM[4]

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of Racemic N-phenylacetyl-2-chlorophenylglycine

This protocol is for the kinetic resolution of a similar substrate and can be adapted for N-acetyl-2-chlorophenylglycine. Optimization of parameters will be necessary.

Materials:

  • Racemic N-phenylacetyl-2-chlorophenylglycine

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (e.g., 0.1 M)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Prepare a solution of racemic N-phenylacetyl-2-chlorophenylglycine in the phosphate buffer.

    • Adjust the pH of the substrate solution to the desired value (e.g., 8.0) using NaOH.

    • Add the immobilized Penicillin G Acylase to the substrate solution. A typical enzyme loading is in the range of 1:3 to 1:10 mass ratio of enzyme to substrate.[6]

  • Enzymatic Hydrolysis:

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C).

    • Monitor the progress of the reaction by a suitable analytical method, such as HPLC, by measuring the decrease in the starting material and the formation of the product (2-chlorophenylglycine).

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50% for a kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

    • Adjust the pH of the filtrate to an acidic value (e.g., pH 1-2) with HCl to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine and any phenylacetic acid byproduct.

    • Collect the precipitate by filtration.

    • The filtrate contains the desired (S)-2-chlorophenylglycine. Adjust the pH of the filtrate to the isoelectric point of 2-chlorophenylglycine to precipitate the product.

    • Alternatively, the product can be extracted from the aqueous phase at an appropriate pH using an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

TroubleshootingWorkflow Start Low Yield in Enzymatic Hydrolysis CheckConversion Is conversion ~50%? Start->CheckConversion CheckConditions Check Reaction Conditions (pH, Temp, Enzyme Conc.) CheckConversion->CheckConditions No SuccessfulKR Successful Kinetic Resolution CheckConversion->SuccessfulKR Yes CheckInhibition Investigate Inhibition (Substrate, Product) CheckConditions->CheckInhibition CheckStability Assess Enzyme Stability (Cofactors, Denaturation) CheckConditions->CheckStability CheckSolubility Verify Substrate Solubility CheckConditions->CheckSolubility Optimize Optimize Conditions CheckConditions->Optimize FedBatch Consider Fed-Batch or Lower Substrate Conc. CheckInhibition->FedBatch AddCofactors Add Stabilizing Cofactors CheckStability->AddCofactors UseCosolvent Use Co-solvent CheckSolubility->UseCosolvent End Improved Yield Optimize->End FedBatch->End AddCofactors->End UseCosolvent->End SuccessfulKR->End

Caption: Troubleshooting workflow for low yields in enzymatic hydrolysis.

EnzymaticHydrolysis Substrate N-acetyl-2-chlorophenylglycine (Racemic Mixture) Enzyme Enzyme (Aminoacylase or PGA) Substrate->Enzyme + H₂O Product1 L-2-chlorophenylglycine Enzyme->Product1 Product2 Acetic Acid Enzyme->Product2 Unreacted D-N-acetyl-2-chlorophenylglycine Enzyme->Unreacted

Caption: General pathway for the enzymatic kinetic resolution.

References

Scaling up the production of enantiomerically pure (S)-(+)-2-Chlorophenylglycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of enantiomerically pure (S)-(+)-2-Chlorophenylglycine methyl ester. This crucial chiral intermediate is a key building block in the synthesis of pharmaceuticals such as the antiplatelet drug Clopidogrel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Racemic 2-Chlorophenylglycine Methyl Ester Incomplete esterification reaction.- Ensure the molar ratio of thionyl chloride to 2-chlorophenylglycine is appropriate (e.g., 1.2:1 to 4:1). - Verify the reaction temperature is maintained within the optimal range (e.g., room temperature to 65°C).[1][2] - Extend the reaction time to ensure completion (e.g., 5-24 hours).[3][4]
Degradation of the product during workup.- Maintain low temperatures during workup. - Avoid prolonged exposure to strong acids or bases.
Low Enantiomeric Excess (ee) after Chiral Resolution Inefficient separation of diastereomeric salts.- For resolution with L-(+)-tartaric acid, optimize the crystallization conditions (temperature, solvent, seeding). Repeated heating and cooling cycles can improve enantiomeric purity.[5] - If using D-camphor sulfonic acid, ensure the correct stoichiometry and crystallization solvent are used.[6] - Consider recrystallization of the diastereomeric salt to enhance ee.
Racemization of the desired (S)-enantiomer.- Avoid harsh basic conditions during the liberation of the free base from its salt.[7] - Minimize the time the free ester is exposed to elevated temperatures.
Inconsistent Results in Enzymatic Resolution Poor enzyme activity or stability.- Use an immobilized enzyme (e.g., immobilized penicillin acylase) for improved stability and reusability.[3][4] - Optimize reaction pH (typically 5-9) and temperature (20-40°C) for the specific hydrolase used.[8]
Low substrate concentration.- While low substrate solubility can be a challenge, explore different reaction media or co-solvents to improve it.
Difficulty in Racemizing the Unwanted (R)-Enantiomer Ineffective racemization conditions.- A common method involves heating the undesired (R)-enantiomer free base with thionyl chloride to form the racemic ester hydrochloride.[7] - For (R)-N-phenylacetyl-2-chlorophenyl glycine, heating with an organic acid like toluic acid at high temperatures (e.g., 170°C) can achieve racemization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for producing enantiomerically pure this compound on a larger scale?

A1: The two primary industrial routes are chemical resolution and chemo-enzymatic methods.

  • Chemical Resolution: This involves the esterification of racemic 2-chlorophenylglycine, followed by resolution using a chiral resolving agent like L-(+)-tartaric acid or D-camphor sulfonic acid.[5][6][9] The desired (S)-enantiomer forms a diastereomeric salt that can be selectively crystallized.

  • Chemo-enzymatic Method: This approach often starts with racemic (R,S)-2-chlorophenyl glycine, which is first acylated (e.g., with a phenylacetyl group).[3][4] An immobilized enzyme, such as penicillin acylase, then selectively hydrolyzes the N-acyl group of the (S)-enantiomer to yield (S)-2-chlorophenylglycine, which is subsequently esterified.[3][4]

Q2: How can I improve the yield and optical purity of the final product?

A2: To improve yield and optical purity:

  • Optimize Resolution: For chemical resolution, carefully control crystallization conditions. Seeding with pure crystals of the desired diastereomeric salt can be beneficial.[7] Multiple recrystallizations may be necessary to achieve >99% ee.[9]

  • Enzyme Selection and Immobilization: In the enzymatic method, the choice of enzyme and its immobilization are critical for high enantioselectivity and operational stability.[3][4][10]

  • Racemization and Recycling: Implement an efficient process to racemize and recycle the unwanted (R)-enantiomer. This significantly improves the overall process economy.[7][11]

Q3: What is the role of L-(+)-tartaric acid in the chemical resolution process?

A3: L-(+)-tartaric acid is a chiral resolving agent. When added to a solution of racemic 2-chlorophenylglycine methyl ester, it selectively forms a diastereomeric salt with the (S)-(+)-enantiomer.[9] This (S)-ester-(L)-tartrate salt has different physical properties (like solubility) than the corresponding salt formed with the (R)-enantiomer, allowing for its separation by fractional crystallization.[9]

Q4: Are there any safety concerns I should be aware of when using thionyl chloride for esterification and racemization?

A4: Yes, thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (gloves, goggles, lab coat).

  • Add thionyl chloride dropwise and control the temperature, as the reaction with methanol is exothermic.[1][11]

  • Be aware that toxic gases (HCl and SO₂) are evolved during the reaction.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported methods for the synthesis and resolution of this compound.

Table 1: Chemical Resolution Methods

MethodResolving AgentStarting MaterialYieldEnantiomeric Excess (ee)Reference
Fractional CrystallizationL-(+)-Tartaric AcidRacemic 2-chlorophenylglycine methyl esterUp to 42% (based on S-content)>99% (after recrystallization)[9]
Fractional CrystallizationD-Camphor Sulfonic AcidRacemic 2-chlorophenylglycine~42% of theoretical valueNot specified[3][6]
Repeated Heating/CoolingL-(+)-Tartaric AcidRacemic 2-chlorophenylglycine methyl esterNot specified>99%[5]

Table 2: Chemo-Enzymatic Method

StepEnzymeSubstrateProductYieldEnantiomeric Excess (ee)Reference
HydrolysisImmobilized Penicillin Acylase(R,S)-N-phenylacetyl-2-chlorophenylglycine(S)-2-chlorophenylglycine90%100%[4]
EsterificationThionyl Chloride/Methanol(S)-2-chlorophenylglycine(S)-2-chlorophenylglycine methyl ester hydrochloride98%Maintained[4]

Experimental Protocols

Protocol 1: Esterification of Racemic 2-Chlorophenylglycine

  • Suspend racemic 2-chlorophenylglycine (1 equivalent) in anhydrous methanol (e.g., 2.7 mL per gram of starting material).[1]

  • Cool the suspension in an ice bath (0-5°C).

  • Slowly add thionyl chloride (1.2 to 4 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.[1][2][4]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 5-24 hours, or heat to 50-65°C for 5-6 hours.[3][4][5]

  • Monitor the reaction for completion (e.g., by TLC or NMR).

  • Remove the excess methanol and thionyl chloride under reduced pressure to obtain the crude (R,S)-2-chlorophenylglycine methyl ester hydrochloride as a solid.[1][2]

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

  • Dissolve the crude racemic 2-chlorophenylglycine methyl ester hydrochloride in water and neutralize with a base (e.g., ammonia solution) to a pH of 7.0-7.5.[5]

  • Extract the free base into an organic solvent like dichloromethane. Dry the organic layer and concentrate under reduced pressure to obtain the oily free base.[5]

  • Dissolve the racemic ester in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (approximately 0.75 equivalents based on the ester) in methanol.[7]

  • Add the tartaric acid solution to the ester solution.

  • Stir the mixture. Seeding with a few crystals of pure this compound tartrate salt can induce crystallization.[7]

  • Allow the mixture to stand at room temperature for an extended period (e.g., 96 hours) to allow for complete crystallization of the diastereomeric salt.[7]

  • Collect the precipitated crystals by filtration, wash with a small amount of cold methanol, and dry. This is the (S)-enantiomer tartrate salt.

  • To obtain higher enantiomeric purity, recrystallization of the salt may be performed.

Protocol 3: Liberation of the Free (S)-Ester

  • Suspend the this compound tartrate salt in water.[5]

  • Add a base, such as sodium bicarbonate or ammonia solution, until the pH of the mixture is between 7.0 and 8.0.[3][5]

  • Extract the liberated free (S)-ester into an organic solvent (e.g., dichloromethane) multiple times.[3][5]

  • Combine the organic layers, wash with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically pure this compound as an oil.[3]

Visualizations

experimental_workflow_chemical_resolution cluster_esterification Step 1: Esterification cluster_resolution Step 2: Chiral Resolution cluster_liberation Step 3: Liberation start Racemic 2-Chlorophenylglycine ester Racemic Ester HCl start->ester Reaction reagents1 SOCl₂ / Methanol reagents1->ester free_base Racemic Free Ester ester->free_base Neutralization salt (S)-Ester Tartrate Salt (Precipitate) free_base->salt Crystallization mother_liquor Mother Liquor (Enriched in R-Ester) free_base->mother_liquor reagent2 L-(+)-Tartaric Acid reagent2->salt final_product (S)-(+)-2-Chlorophenylglycine Methyl Ester salt->final_product Neutralization reagent3 Base (e.g., NaHCO₃) reagent3->final_product

Caption: Workflow for Chemical Resolution of this compound.

troubleshooting_low_ee problem Low Enantiomeric Excess (ee) in Final Product cause1 Inefficient Diastereomeric Salt Crystallization problem->cause1 cause2 Racemization During Workup problem->cause2 cause3 Impure Resolving Agent problem->cause3 solution1a Optimize Crystallization: - Temperature Profile - Solvent Choice - Seeding cause1->solution1a solution1b Perform Recrystallization of the Salt cause1->solution1b solution2a Use Mild Basic Conditions for Liberation cause2->solution2a solution2b Minimize Exposure to High Temperatures cause2->solution2b solution3a Verify Purity of Tartaric Acid cause3->solution3a

Caption: Troubleshooting Logic for Low Enantiomeric Excess (ee).

References

Technical Support Center: Analytical Techniques for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques used to monitor reaction progress and purity. The information is tailored for researchers, scientists, and drug development professionals.

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction using various analytical techniques.

Reaction Monitoring Workflow cluster_setup Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Data Interpretation Start Reaction Start Reaction Take Aliquot at t=0 Take Aliquot at t=0 Start Reaction->Take Aliquot at t=0 Take Aliquots at Intervals (t=n) Take Aliquots at Intervals (t=n) Start Reaction->Take Aliquots at Intervals (t=n) Choose Analytical Technique Choose Analytical Technique Take Aliquot at t=0->Choose Analytical Technique Take Aliquots at Intervals (t=n)->Choose Analytical Technique TLC TLC Choose Analytical Technique->TLC HPLC HPLC Choose Analytical Technique->HPLC GC GC Choose Analytical Technique->GC NMR NMR Choose Analytical Technique->NMR MS MS Choose Analytical Technique->MS Analyze Data Analyze Data TLC->Analyze Data HPLC->Analyze Data GC->Analyze Data NMR->Analyze Data MS->Analyze Data Reaction Complete? Reaction Complete? Analyze Data->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Work-up Reaction Work-up Reaction Reaction Complete?->Work-up Reaction Yes Continue Reaction->Take Aliquots at Intervals (t=n)

Caption: General workflow for monitoring a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Question Answer
Why are my peaks tailing? Peak tailing can be caused by several factors: Secondary interactions between the analyte and the stationary phase, column overloading , or contamination . To resolve this, try reducing the sample concentration, using a different stationary phase, or ensuring the column is properly cleaned.[1] For basic compounds, peak tailing can also result from interactions with acidic silanol groups on the silica-based column; in such cases, operating at a lower pH can help.
What causes peak fronting? Peak fronting is often a result of over-injection or using a sample solvent that is stronger than the mobile phase. Ensure your injection volumes are appropriate and that the sample solvent polarity matches that of the mobile phase.[1]
Why are my peaks splitting? Split peaks can indicate a partially blocked column inlet frit , a void in the column , or a mismatch between the sample solvent and the mobile phase . Check for and clear any blockages, replace the column if a void is suspected, and ensure the sample is fully dissolved in a compatible solvent.[1]
My retention times are shifting. What should I do? Shifting retention times can be due to changes in mobile phase composition , column degradation , or temperature fluctuations . Ensure your solvents are prepared consistently and are thoroughly mixed. Regularly clean and, if necessary, replace your column. Using a temperature-controlled column compartment can also improve stability.[1]
What is causing high backpressure in my system? High backpressure is typically caused by blockages in the system. This could be due to a clogged column or frits , contaminated mobile phase , or obstructed tubing . Flush the column with a compatible solvent to remove particulate buildup, filter and degas all solvents before use, and inspect and replace any kinked or blocked tubing.[1]
Why is my baseline noisy or drifting? A noisy or drifting baseline can affect sensitivity and quantification. Common causes include detector contamination , fluctuations in mobile phase composition , and inconsistent temperature control . Regularly clean the detector flow cell, use high-purity solvents, and ensure a stable operating temperature.[1]
FAQs
  • How do I choose the right HPLC column? The choice of column depends on the properties of your analyte. For most small molecules, reversed-phase HPLC is a good starting point.[2] Consider factors like particle size, column length, and stationary phase chemistry (e.g., C18, C8) based on the polarity and structure of your compounds.

  • What is the importance of degassing the mobile phase? Degassing the mobile phase is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and inconsistent results.[3]

  • How often should I replace my HPLC column? Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. Monitor column performance by tracking backpressure, peak shape, and resolution. A significant increase in backpressure or deterioration in peak shape indicates that the column may need to be replaced.

Gas Chromatography (GC)

Troubleshooting Guide
Question Answer
Why are my retention times shifting? Retention time shifts in GC can be caused by leaks , column aging , contamination , or changes in carrier gas flow rate or oven temperature .[4] Check for leaks in the septum and fittings. If the column is old, consider trimming the inlet or replacing it. Ensure consistent carrier gas pressure and oven temperature programming.[5][6]
What causes peak tailing in my chromatogram? Peak tailing in GC is often due to active sites in the injector or column that interact with polar analytes. Using a deactivated liner and column can help. It can also be caused by a flow path problem or column contamination .[4]
Why do I see split peaks? Split peaks can result from improper injection technique , injector problems , or using a mixed solvent for the sample. Ensure a fast and smooth injection. Check the syringe for damage and the injector for proper setup. Dissolving the sample in a single, appropriate solvent is recommended.[4]
I'm not seeing any peaks, or the response is very low. What's wrong? This could be due to a number of issues, including a problem with the syringe , a leak in the system , or a detector malfunction .[7] Ensure the syringe is functioning correctly and that the sample is being injected. Check for leaks throughout the system. Verify that the detector is turned on and operating at the correct settings.
Why is my baseline unstable or drifting? An unstable baseline can be caused by a contaminated carrier gas , column bleed , or detector instability .[8] Use high-purity gas and consider installing a gas purifier. Condition the column properly to minimize bleed. Ensure the detector has had sufficient time to stabilize.[8]
What are ghost peaks and where do they come from? Ghost peaks are unexpected peaks that appear in the chromatogram. They are often caused by carryover from a previous injection or contamination in the injector, column, or gas lines.[7] Thoroughly clean the injector and bake out the column to remove contaminants.
FAQs
  • How do I choose the correct GC column? The choice of GC column depends on the volatility and polarity of the analytes. A non-polar column is a good starting point for many analyses. The column length, diameter, and film thickness will also affect the separation.

  • What is the purpose of a split/splitless injector? A split/splitless injector allows for flexibility in sample introduction. Split injection is used for concentrated samples to avoid overloading the column, while splitless injection is used for trace analysis to ensure the entire sample reaches the column.

  • How can I improve the resolution between two peaks? To improve resolution, you can optimize the temperature program (e.g., use a slower ramp rate), use a longer column, or switch to a column with a different stationary phase that provides better selectivity for your analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
Question Answer
Why are my NMR peaks so broad? Broad peaks in an NMR spectrum can be caused by poor shimming , a non-homogenous sample (due to poor solubility), or a sample that is too concentrated .[9] Re-shim the spectrometer, ensure your compound is fully dissolved, or try diluting your sample.[9] Paramagnetic impurities can also cause significant line broadening.
My product peaks are overlapping. How can I resolve them? Overlapping peaks can make it difficult to interpret coupling patterns and integrations. Try using a different deuterated solvent , as this can sometimes shift the peaks enough to resolve them.[9] For example, a spectrum taken in benzene-d6 will often look different from one taken in chloroform-d.[9]
I see a large water peak in my spectrum. How can I get rid of it? Water peaks can obscure signals of interest. NMR solvents can absorb moisture from the air. To minimize this, consider adding an inert drying agent like potassium carbonate or sodium sulfate to your bottle of deuterated chloroform.[9] For samples in D₂O, solvent suppression techniques can be used.
There's an unexpected peak in my spectrum that looks like a common solvent (e.g., acetone, ethyl acetate). Why? This is likely due to residual solvent from cleaning your NMR tube or from the purification of your sample.[9] Ensure your NMR tubes are thoroughly dried before use. Some compounds can trap solvents like ethyl acetate very tightly; co-evaporation with a different solvent like dichloromethane can help remove it.[9]
How can I confirm if a peak is from an OH or NH proton? To confirm an exchangeable proton, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the OH or NH proton should disappear or decrease in intensity due to deuterium exchange.[9]
FAQs
  • Why do I need to use a deuterated solvent? Deuterated solvents are used for two main reasons. First, the deuterium signal is used by the spectrometer to "lock" the magnetic field, which prevents it from drifting during the experiment. Second, since the solvent is present in a much higher concentration than the analyte, using a non-deuterated solvent would result in a massive solvent peak that would obscure the signals from your compound of interest.

  • What is shimming and why is it important? Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample. Good shimming is essential for obtaining sharp, well-resolved NMR peaks. Poor shimming leads to broad and distorted peaks.[9]

  • How much sample do I need for an NMR experiment? The amount of sample needed depends on the molecular weight of your compound and the sensitivity of the NMR spectrometer. For a standard 400 MHz spectrometer, a few milligrams of a small molecule is typically sufficient for a proton NMR spectrum.

Thin Layer Chromatography (TLC)

Troubleshooting Guide
Question Answer
Why are my spots streaking or elongated? Streaking is often caused by sample overloading . Try spotting a more dilute solution of your sample.[5] For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.[5]
My spots are not moving from the baseline (Rf = 0). What should I do? If your spots remain at the baseline, your eluent is not polar enough . Increase the proportion of the more polar solvent in your mobile phase or choose a more polar solvent system altogether.[5]
My spots are running at the solvent front (Rf = 1). What does this mean? If your spots are at the solvent front, your eluent is too polar . Decrease the proportion of the polar solvent or select a less polar mobile phase.[5]
I don't see any spots on my TLC plate after development. What could be the reason? There are several possibilities: your compound may not be UV-active , your sample may be too dilute , or the compound may have evaporated .[5] Try visualizing the plate with a different method, such as a chemical stain. Concentrate your sample and spot it again. Ensure you visualize the plate promptly after development.[5]
The solvent front is running unevenly. How can I fix this? An uneven solvent front can lead to inaccurate Rf values. This can happen if the TLC plate is touching the side of the developing chamber or if the bottom of the plate is not level in the solvent.[10] Ensure the plate is centered in the chamber and the solvent level is below the baseline.
FAQs
  • How do I choose a solvent system for TLC? A good starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate). You can then adjust the ratio of these solvents to achieve good separation. The goal is to have the Rf value of your product be around 0.3-0.5.

  • What is a co-spot and why is it useful? A co-spot is where you spot your reaction mixture directly on top of a spot of your starting material. This is useful for confirming if the starting material is still present in the reaction, especially when the starting material and product have similar Rf values.

  • What are some common visualization techniques for TLC? The most common non-destructive method is using a UV lamp, which works for compounds that are UV-active.[11] Destructive methods involve using chemical stains that react with the compounds to produce colored spots. Common stains include potassium permanganate, iodine, and vanillin.[11]

Mass Spectrometry (MS)

Troubleshooting Guide
Question Answer
Why is my signal intensity so low? Poor signal intensity can be due to a variety of factors, including low sample concentration , poor ionization efficiency , or ion suppression from matrix components.[12] Optimize your sample concentration and consider trying a different ionization technique (e.g., ESI, APCI).[12] Proper sample cleanup can help reduce ion suppression.
My mass accuracy is off. How can I correct this? Inaccurate mass measurements are often due to a need for mass calibration . Regularly calibrate your mass spectrometer using an appropriate standard.[12] Instrument drift can also affect mass accuracy, so routine maintenance is important.[12]
I'm seeing a lot of background noise in my spectrum. What can I do? High background noise can be caused by contamination in the sample, solvent, or the instrument itself.[13] Use high-purity solvents and ensure your sample is clean. Regularly clean the ion source to minimize contamination.[13]
What are adduct ions and how do I identify them? Adduct ions are formed when your analyte molecule associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[14] You can identify them by their characteristic mass difference from the molecular ion.[14]
Why does my chromatogram (from LC-MS) have an empty or noisy baseline? An empty chromatogram could indicate a clog in the system or an issue with the ionization spray.[3] A noisy baseline can be caused by dirty solvents, unfiltered samples, or detector issues.[13]
FAQs
  • What is the difference between soft and hard ionization techniques? Soft ionization techniques, like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), impart very little energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion peak. Hard ionization techniques, like Electron Ionization (EI), use high energy, causing extensive fragmentation, which can be useful for structural elucidation.[15]

  • What is ion suppression? Ion suppression is a phenomenon where the ionization of the target analyte is reduced due to the presence of other components in the sample matrix that compete for ionization.[12] This can lead to lower signal intensity and inaccurate quantification.

  • How often should I clean the ion source? The frequency of ion source cleaning depends on the cleanliness of your samples and the frequency of use. For laboratories running complex samples, weekly cleaning may be necessary to maintain optimal performance.[13]

Troubleshooting Decision Tree for Unexpected HPLC Peaks

HPLC Troubleshooting Unexpected Peak in Chromatogram Unexpected Peak in Chromatogram Is it a ghost peak? Is it a ghost peak? Unexpected Peak in Chromatogram->Is it a ghost peak? Is it a split peak? Is it a split peak? Is it a ghost peak?->Is it a split peak? No Inject Blank Inject Blank Is it a ghost peak?->Inject Blank Yes Is it a broad peak? Is it a broad peak? Is it a split peak?->Is it a broad peak? No Check for Column Void/Blockage Check for Column Void/Blockage Is it a split peak?->Check for Column Void/Blockage Yes Check Sample Solvent Compatibility Check Sample Solvent Compatibility Is it a split peak?->Check Sample Solvent Compatibility Yes Is it a tailing/fronting peak? Is it a tailing/fronting peak? Is it a broad peak?->Is it a tailing/fronting peak? No Check Column Efficiency Check Column Efficiency Is it a broad peak?->Check Column Efficiency Yes Reduce Sample Concentration Reduce Sample Concentration Is it a broad peak?->Reduce Sample Concentration Yes Adjust Mobile Phase pH Adjust Mobile Phase pH Is it a tailing/fronting peak?->Adjust Mobile Phase pH Yes Check for Column Overload Check for Column Overload Is it a tailing/fronting peak?->Check for Column Overload Yes Peak Persists? Peak Persists? Inject Blank->Peak Persists? Contamination in Mobile Phase/System Contamination in Mobile Phase/System Peak Persists?->Contamination in Mobile Phase/System Yes Carryover from Previous Injection Carryover from Previous Injection Peak Persists?->Carryover from Previous Injection No

Caption: Troubleshooting unexpected peaks in HPLC.

Data Presentation

Table 1: Properties of Common HPLC Solvents
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Boiling Point (°C)
n-Hexane0.11950.3169
Toluene2.42840.59111
Dichloromethane3.12330.4440
Isopropanol3.92052.3082
Tetrahydrofuran4.02120.5566
Ethyl Acetate4.42560.4577
Acetonitrile5.81900.3782
Methanol5.12050.6065
Water10.21901.00100
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Solvents and Impurities in Deuterated Solvents
Compound¹H Shift (ppm) in CDCl₃¹³C Shift (ppm) in CDCl₃¹H Shift (ppm) in Acetone-d₆¹³C Shift (ppm) in Acetone-d₆¹H Shift (ppm) in DMSO-d₆¹³C Shift (ppm) in DMSO-d₆
Acetone2.1730.6, 206.72.0929.8, 206.02.0929.8, 206.0
Acetonitrile2.101.3, 117.72.051.3, 118.22.071.3, 118.2
Benzene7.36128.47.36128.07.37128.0
Dichloromethane5.3053.85.6353.85.7653.8
Diethyl ether3.48 (q), 1.21 (t)65.9, 15.13.41 (q), 1.11 (t)65.9, 15.13.38 (q), 1.09 (t)65.9, 15.1
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.0, 14.24.05 (q), 1.96 (s), 1.19 (t)171.1, 60.3, 21.0, 14.24.03 (q), 1.99 (s), 1.16 (t)171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.8831.5, 22.6, 14.11.27, 0.8831.5, 22.6, 14.11.24, 0.8631.5, 22.6, 14.1
Methanol3.4949.93.3149.93.1649.9
Toluene7.27, 7.17, 2.36137.9, 129.2, 128.3, 125.5, 21.47.28, 7.18, 2.31137.9, 129.2, 128.3, 125.5, 21.47.26, 7.17, 2.30137.9, 129.2, 128.3, 125.5, 21.4
Water1.56-2.84-3.33-
Data compiled from multiple sources.[16][17][18]
Table 3: Common Adduct Ions in ESI Mass Spectrometry
Adduct Ion (Positive Mode)Mass Difference (Da)Adduct Ion (Negative Mode)Mass Difference (Da)
[M+H]⁺+1.0073[M-H]⁻-1.0073
[M+NH₄]⁺+18.0338[M+Cl]⁻+34.9694
[M+Na]⁺+22.9892[M+HCOO]⁻+44.9982
[M+K]⁺+38.9632[M+CH₃COO]⁻+59.0139
[2M+H]⁺M + 1.0073[2M-H]⁻M - 1.0073
[2M+Na]⁺M + 22.9892[2M+Cl]⁻M + 34.9694
Data compiled from multiple sources.[10][14][15][19]

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a small amount of the chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint line across a TLC plate about 1 cm from the bottom. This is the baseline.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of your starting material on the left side of the baseline.

    • In the middle of the baseline, spot the starting material again, and then spot the reaction mixture directly on top of it (this is the co-spot).

    • On the right side of the baseline, spot the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate chemical stain.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot.

Protocol 2: Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop an HPLC method that can separate the starting material(s) from the product(s). This involves selecting an appropriate column, mobile phase, and detector settings.

  • Prepare a Calibration Curve (for quantitative analysis): Prepare a series of standard solutions of the starting material and product at known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration.

  • Set up the Reaction: Start the chemical reaction in a suitable vessel.

  • Sampling: At various time points (including t=0), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot immediately to stop it from proceeding further. This can be done by rapid cooling or by adding a quenching agent. Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Record the chromatogram. Identify the peaks corresponding to the starting material and product based on their retention times. For quantitative analysis, determine the concentration of the starting material and product at each time point using the calibration curve. Plot the concentration of reactants and products as a function of time to monitor the reaction progress.

Protocol 3: Monitoring a Reaction by Gas Chromatography (GC)
  • Method Development: Develop a GC method that provides good separation of the reactants and products. This includes selecting the appropriate column, temperature program, and detector.

  • Prepare a Calibration Curve (for quantitative analysis): Prepare standard solutions of the reactants and products with a known concentration of an internal standard. Inject these standards to create calibration curves.

  • Set up the Reaction: Begin the reaction in a sealed reaction vessel.

  • Sampling: At desired time intervals, take a sample from the headspace (for volatile components) or the liquid phase.

  • Sample Preparation: If taking a liquid sample, it may need to be diluted with a suitable solvent and an internal standard added.

  • GC Analysis: Inject a small volume of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the reactants and products. The disappearance of reactant peaks and the appearance of product peaks over time indicates the progress of the reaction.

Protocol 4: Monitoring a Reaction by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Initial Spectrum: Before starting the reaction, acquire a standard ¹H NMR spectrum of the starting material to identify its characteristic peaks.

  • Reaction Setup: Set up the reaction directly in an NMR tube using a deuterated solvent. Alternatively, the reaction can be run in a standard flask, and aliquots can be taken for NMR analysis.

  • Acquiring Spectra Over Time:

    • Place the NMR tube containing the reaction mixture into the spectrometer.

    • Acquire a spectrum at t=0.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[3] Most NMR software has automated routines for acquiring spectra at set time delays.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Select a well-resolved peak for the starting material and a well-resolved peak for the product.

    • Integrate these peaks in each spectrum.

    • The relative integrals of the starting material and product peaks will change over time, allowing you to monitor the conversion of the starting material to the product. The percentage conversion can be calculated from the integral values.

References

Strategies for recycling the undesired (R)-enantiomer of 2-chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in developing and executing strategies for the efficient recycling of the undesired (R)-enantiomer of 2-chlorophenylglycine, a key chiral intermediate in the synthesis of pharmaceuticals like Clopidogrel.

Frequently Asked Questions (FAQs)

Q1: What is the significance of recycling the (R)-enantiomer of 2-chlorophenylglycine?

A1: In the synthesis of chiral drugs such as Clopidogrel, only the (S)-enantiomer of 2-chlorophenylglycine is active. The classical resolution of racemic 2-chlorophenylglycine yields approximately 50% of the undesired (R)-enantiomer. Discarding this isomer is economically inefficient and environmentally burdensome. Recycling the (R)-enantiomer by converting it back to the racemic mixture (racemization) allows for its reuse in the resolution process, significantly improving the overall yield and cost-effectiveness of the synthesis.[1]

Q2: What are the primary strategies for recycling (R)-2-chlorophenylglycine?

A2: The main strategies involve racemization, the process of converting a single enantiomer into an equal mixture of both enantiomers. This can be achieved through chemical methods, often involving the corresponding ester derivative, or through chemo-enzymatic processes that may involve N-acylation followed by enzymatic resolution and racemization of the remaining acylated (R)-enantiomer.[2][3]

Q3: Why is the methyl ester of 2-chlorophenylglycine often used for chemical racemization instead of the free amino acid?

A3: Free amino acids are generally difficult to racemize, often requiring high temperatures (140-180°C) which can lead to significant decomposition, especially for a sensitive molecule like 2-(2-chlorophenyl)glycine.[1][4] The methyl ester is more amenable to racemization under milder conditions, reducing degradation and improving the efficiency of the recycling process.

Q4: Are there any enzymatic methods available for the dynamic kinetic resolution of 2-chlorophenylglycine derivatives?

A4: Yes, dynamic kinetic resolution combines stereoselective enzymatic reaction with in-situ racemization of the substrate. For instance, a chemo-enzymatic method has been developed where (R,S)-N-phenylacetyl-2-chlorophenylglycine is selectively hydrolyzed by immobilized penicillin acylase to yield (S)-2-chlorophenylglycine, leaving behind (R)-N-phenylacetyl-2-chlorophenylglycine.[3] This remaining (R)-enantiomer can then be racemized and recycled.[3]

Troubleshooting Guides

Chemical Racemization of (R)-2-Chlorophenylglycine Methyl Ester

Issue 1: Incomplete Racemization

  • Symptom: The specific optical rotation of the product is not close to 0, indicating a significant amount of the (R)-enantiomer remains.

  • Possible Causes & Solutions:

    • Insufficient Reagent: Ensure an equimolar amount of thionyl chloride is added to the solution of the free base in methanol.[2]

    • Suboptimal Temperature: The reaction temperature should be maintained between 30°C and 90°C.[2] Lower temperatures may lead to slow reaction rates, while excessively high temperatures could cause degradation.

    • Inadequate Reaction Time: The reaction should be heated for a sufficient period, typically between 2 to 20 hours, with a preferred range of 8 to 12 hours.[2] Monitor the reaction progress by measuring the specific optical rotation.

    • Improper pH: Before racemization, the (R)-enantiomer salt must be converted to its free base by treatment with an alkali to a pH of 7.0-7.5.[4] Incomplete liberation of the free base will hinder the racemization process.

Issue 2: Product Degradation

  • Symptom: Low yield of the racemized product and the presence of colored impurities.

  • Possible Causes & Solutions:

    • Excessive Temperature: 2-(2-chlorophenyl)glycine and its esters are prone to decomposition at high temperatures.[1] Carefully control the heating to be within the recommended range (40-90°C).[1]

    • Presence of Water: Ensure all solvents and reagents are anhydrous, as the presence of water can lead to side reactions and degradation, especially when using thionyl chloride.

    • Prolonged Reaction Time at High Temperature: While a sufficient reaction time is necessary, prolonged heating, especially at the higher end of the temperature range, can increase the likelihood of degradation. Optimize the time and temperature based on reaction monitoring.

Chemo-Enzymatic Recycling of N-Phenylacetyl-(R)-2-chlorophenylglycine

Issue 1: Low Racemization Yield

  • Symptom: The yield of the racemized (R,S)-N-phenylacetyl-o-chlorophenylglycine is below expectations after the heating step.

  • Possible Causes & Solutions:

    • Improper Racemization Conditions: The congruent melting racemization of (R)-N-phenylacetyl o-chlorophenylglycine with an organic acid like p-toluic acid requires heating at 150-200°C for 10-60 minutes.[3] Ensure these conditions are met.

    • Inefficient Removal of Racemization Agent: After racemization, the organic acid (e.g., p-toluic acid) must be effectively removed, for example, by extraction with a suitable solvent like hot hexane, to obtain the pure racemized product.[3]

Issue 2: Inefficient Enzymatic Resolution

  • Symptom: Low yield or low enantiomeric excess of the desired (S)-2-chlorophenylglycine after the enzymatic hydrolysis step.

  • Possible Causes & Solutions:

    • Suboptimal pH: The enzymatic reaction with immobilized penicillin acylase should be conducted at a controlled pH, typically around 8.0.[5]

    • Incorrect Temperature: The reaction should be maintained at the optimal temperature for the enzyme, for instance, 30°C.[5]

    • Enzyme Inactivation: Ensure the immobilized enzyme has not lost its activity. Proper storage and handling are crucial. Consider using a fresh batch of the enzyme if activity is suspected to be low.

Data Presentation

Table 1: Chemical Racemization of (R)-2-Chlorophenylglycine Methyl Ester

ParameterValueReference
Starting Material(R)-2-chlorophenylglycine methyl ester free base[2]
ReagentThionyl chloride (equimolar)[2]
SolventMethanol[2]
Temperature30°C - 90°C[2]
Reaction Time2 - 20 hours[2]
Final ProductRacemic 2-chlorophenylglycine methyl ester hydrochloride[2]
Optical RotationApproximately 0[2]

Table 2: Chemo-Enzymatic Racemization of N-Phenylacetyl-(R)-2-chlorophenylglycine

ParameterValueReference
Starting Material(R)-N-phenylacetyl o-chlorophenylglycine[3]
Racemization Agentp-Toluic acid (1:1 molar ratio)[3]
Temperature170°C[3]
Reaction Time20 minutes[3]
Racemization Rate100%[3]
Racemization Yield95%[3]
Final Product(R,S)-N-phenylacetyl o-chlorophenylglycine[3]

Experimental Protocols

Protocol 1: Chemical Racemization of (R)-2-Chlorophenylglycine Methyl Ester

  • Liberation of the Free Base:

    • Start with a concentrated mother liquor enriched in the (R)-enantiomer, typically as a tartrate or D-camphorsulfonate salt.[2]

    • Treat the concentrated mother liquor with an alkali solution (e.g., 10% sodium bicarbonate) with stirring, maintaining the temperature between 25°C and 30°C, until the pH of the solution is in the range of 7.0 - 7.5.[4]

    • Extract the resulting free base, methyl (R)-2-(2-chlorophenyl)glycinate, with a suitable organic solvent like dichloromethane.[4]

    • Dry the combined organic layers over anhydrous sodium sulfate and distill off the solvent.[4]

  • Racemization:

    • Dissolve the obtained free base in approximately ten times its volume of methanol.[2]

    • Add an equimolar amount of thionyl chloride to this solution. The addition can be performed at a cooled temperature (e.g., 5°C) and then allowed to warm to 25-30°C.[2]

    • Heat the mixture to a temperature between 30°C and 90°C for a period of 2 to 20 hours.[2] Monitor the reaction by measuring the specific optical rotation until it is approximately 0.

    • The resulting solution contains the racemized 2-(2-chlorophenyl)glycine methyl ester as its hydrochloride salt.[2] This can then be isolated and reintroduced into the resolution process.

Protocol 2: Chemo-Enzymatic Recycling via N-Phenylacetylation

  • N-Phenylacetylation:

    • Prepare (R,S)-N-phenylacetyl-o-chlorophenylglycine from racemic 2-chlorophenylglycine using an acylating agent like phenylacetyl chloride in a basic solution (e.g., NaOH solution at pH 8-10).[5]

  • Enzymatic Resolution:

    • Suspend the (R,S)-N-phenylacetyl-o-chlorophenylglycine in water and adjust the pH to 8.0 with a suitable base (e.g., ammonia).[5]

    • Add immobilized penicillin acylase and stir the reaction at 30°C for approximately 12 hours.[5]

    • Filter to remove the immobilized enzyme.

    • Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine.[5]

    • Isolate the precipitated solid by filtration, wash with hot water, and dry. This is the starting material for the racemization step.[5]

  • Racemization:

    • Mix the obtained (R)-N-phenylacetyl o-chlorophenylglycine with an equimolar amount of p-toluic acid.[3]

    • Heat the mixture in an oil bath to 170°C and maintain this temperature for 20 minutes.[3] The specific rotation of a sample dissolved in methanol should be 0, indicating 100% racemization.[3]

    • After cooling, remove the p-toluic acid by extraction with hot hexane.[3]

    • The remaining solid is the dried (R,S)-N-phenylacetyl o-chlorophenylglycine, which can be recycled back into the enzymatic resolution step.[3]

Visualizations

Chemical_Racemization_Workflow cluster_0 Liberation of Free Base cluster_1 Racemization cluster_2 Recycling start (R)-Enantiomer Salt (from mother liquor) alkali Alkali Treatment (e.g., NaHCO3) start->alkali pH 7.0-7.5 extraction Solvent Extraction (e.g., DCM) alkali->extraction free_base Isolated (R)-Free Base extraction->free_base dissolve Dissolve in Methanol free_base->dissolve add_socl2 Add Thionyl Chloride dissolve->add_socl2 heat Heat (30-90°C) add_socl2->heat 2-20 hours racemate Racemic Ester HCl heat->racemate recycle Re-introduce to Resolution Process racemate->recycle

Caption: Workflow for the chemical racemization of (R)-2-chlorophenylglycine methyl ester.

Chemo_Enzymatic_Recycling cluster_resolution Enzymatic Resolution cluster_racemization Racemization racemic_n_acetyl (R,S)-N-Phenylacetyl 2-Chlorophenylglycine enzyme Immobilized Penicillin Acylase racemic_n_acetyl->enzyme s_amino_acid (S)-2-Chlorophenylglycine (Desired Product) enzyme->s_amino_acid Hydrolysis r_n_acetyl (R)-N-Phenylacetyl 2-Chlorophenylglycine enzyme->r_n_acetyl Unreacted heat_acid Heat with p-Toluic Acid (170°C) r_n_acetyl->heat_acid heat_acid->racemic_n_acetyl Recycle

Caption: Chemo-enzymatic recycling of (R)-2-chlorophenylglycine via N-acetylation.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Excess of (S)-(+)-2-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the quality, efficacy, and safety of chiral compounds. (S)-(+)-2-Chlorophenylglycine methyl ester is a key chiral intermediate in the synthesis of pharmaceuticals such as clopidogrel. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, supported by experimental data from closely related separations.

Two primary classes of chiral stationary phases (CSPs) have demonstrated high efficacy in resolving enantiomers of amino acid derivatives: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs. Below, we compare representative methods from each class.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance of two distinct HPLC methods for the enantiomeric separation of compounds structurally analogous to 2-chlorophenylglycine methyl ester. Method 1 utilizes a polysaccharide-based CSP for the analysis of the final drug product, clopidogrel, while Method 2 employs a macrocyclic glycopeptide-based CSP for a closely related chlorophenylglycine analog. These methods are indicative of the approaches for determining the enantiomeric excess of the target analyte.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralcel® OJ-RH (Cellulose tris(4-methylbenzoate))Astec® CHIROBIOTIC® T (Teicoplanin)
Particle Size 5 µm5 µm
Column Dimensions 150 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase Methanol/Water (100:15, v/v)[1]Water/Ethanol (50:50, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Column Temperature 25 °C[1]23 °C[2]
Detection Wavelength 226 nm[1]230 nm[2]
Analyte Clopidogrel (synthesized from the target)(R)-4-Chlorophenylglycine
Resolution (Rs) Baseline resolved> 1.5
Elution Order (R)-enantiomer then (S)-enantiomer(S)-enantiomer then (R)-enantiomer

Experimental Protocols

Detailed methodologies for the representative HPLC experiments are provided below. These protocols can be adapted for the specific analysis of this compound.

Method 1: Polysaccharide-Based Chiral Stationary Phase

This method is adapted from a validated procedure for the chiral separation of clopidogrel, the downstream product of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel® OJ-RH, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • HPLC-grade Methanol

    • HPLC-grade Water

  • Procedure:

    • Mobile Phase Preparation: Prepare a mixture of methanol and water in a 100:15 volume ratio. Degas the mobile phase prior to use.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to achieve a suitable concentration for UV detection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 226 nm

      • Injection Volume: 10 µL

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be baseline resolved.

    • Quantification: Determine the peak area for each enantiomer. The enantiomeric excess can be calculated using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

This protocol is based on a method for the enantiomeric separation of the closely related compound, (R)-4-Chlorophenylglycine.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • HPLC-grade Water

    • HPLC-grade Ethanol

  • Procedure:

    • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of water and ethanol. Degas the mobile phase before use.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 23 °C

      • Detection Wavelength: 230 nm

      • Injection Volume: 10 µL

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers are expected to be well-separated.

    • Quantification: Determine the area of each peak. Calculate the enantiomeric excess using the standard formula.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in a chiral HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Column Chiral Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & e.e. Calculation Chromatogram->Quantification

Caption: Experimental workflow for enantiomeric excess determination by chiral HPLC.

Logical_Relationship Analyte (S)-(+)-2-Chlorophenylglycine Methyl Ester Separation Differential Diastereomeric Interactions Analyte->Separation CSP Chiral Stationary Phase (e.g., Polysaccharide or Glycopeptide) CSP->Separation MobilePhase Mobile Phase (e.g., Methanol/Water) HPLC HPLC System MobilePhase->HPLC HPLC->Separation Result Enantiomeric Excess (%) Separation->Result

Caption: Logical relationship of components in a chiral HPLC separation.

References

Characterization of (S)-(+)-2-Chlorophenylglycine Methyl Ester: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the synthesis of pharmaceuticals like clopidogrel. Due to the limited availability of specific, publicly accessible experimental 1H and 13C NMR spectral data for this compound, this document focuses on the expected spectral features based on known chemical principles and data from structurally similar compounds. It also outlines a general experimental protocol for acquiring such data and offers a comparison with potential alternatives.

Introduction

This compound is a chiral amino acid derivative of significant interest in medicinal chemistry. Its stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. NMR spectroscopy is a primary analytical technique for confirming the structure and purity of such molecules. This guide will delve into the expected 1H and 13C NMR characteristics of this compound and compare them with other relevant phenylglycine derivatives.

Expected NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Comparison with Alternatives

Proton This compound (Expected) (S)-(+)-Phenylglycine Methyl Ester (Reference) (S)-(+)-4-Chlorophenylglycine Methyl Ester (Expected)
Aromatic-H ~7.2-7.6 ppm (m)~7.3-7.5 ppm (m)~7.3-7.4 ppm (d), ~7.4-7.5 ppm (d)
α-H ~4.5-5.0 ppm (s)~4.4 ppm (s)~4.5-5.0 ppm (s)
Ester -OCH₃ ~3.7 ppm (s)~3.7 ppm (s)~3.7 ppm (s)
Amine -NH₂ Broad singlet, variableBroad singlet, variableBroad singlet, variable

Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet). Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Comparison with Alternatives

Carbon This compound (Expected) (S)-(+)-Phenylglycine Methyl Ester (Reference) (S)-(+)-4-Chlorophenylglycine Methyl Ester (Expected)
Carbonyl C=O ~170-175 ppm~173 ppm~170-175 ppm
Aromatic C (substituted) ~130-140 ppm~138 ppm~133 ppm (C-Cl), ~139 ppm (C-CH)
Aromatic C-H ~125-130 ppm~127-129 ppm~128-130 ppm
α-C ~55-60 ppm~58 ppm~55-60 ppm
Ester -OCH₃ ~52 ppm~52 ppm~52 ppm

Note: Chemical shifts (δ) are in parts per million (ppm).

Experimental Protocol for NMR Analysis

The following is a general protocol for the characterization of amino acid esters like this compound by NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence to simplify the spectrum (e.g., zgpg30 on Bruker instruments).

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections on the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Determine the chemical shifts (δ) for all signals in both ¹H and ¹³C spectra by referencing to the internal standard.

  • Analyze the coupling patterns (multiplicities and coupling constants, J) in the ¹H NMR spectrum to deduce the connectivity of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std h1_nmr Acquire ¹H NMR add_std->h1_nmr c13_nmr Acquire ¹³C NMR add_std->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction integration Integration (¹H) correction->integration for ¹H analysis Chemical Shift & Coupling Constant Analysis correction->analysis integration->analysis final_report final_report analysis->final_report Final Characterization Report

Figure 1. General workflow for NMR analysis.

Comparison with Alternatives

The primary alternatives to this compound in synthetic applications are other chiral phenylglycine derivatives. The choice of a specific derivative often depends on the desired electronic properties of the final product.

  • (S)-(+)-Phenylglycine methyl ester: This is the unsubstituted parent compound. Its NMR spectra will be simpler in the aromatic region, showing a multiplet for the five equivalent protons. The electronic effect of the chloro-substituent in the target compound is absent, which can influence reaction rates and pathways.

  • (S)-(+)-4-Chlorophenylglycine methyl ester: In this isomer, the chloro group is at the para-position of the phenyl ring. This would result in a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum, likely two doublets. The electronic and steric environment of the chiral center is different from the ortho-substituted target compound, which can affect its reactivity and interaction with other chiral molecules.

The 2-chloro substitution in the target compound introduces both steric hindrance and electron-withdrawing effects close to the chiral center, which can be advantageous in certain stereoselective syntheses. NMR spectroscopy is a powerful tool to confirm the identity and purity of these and other related chiral building blocks.

A Comparative Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate and Hydrochloride Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tartrate and hydrochloride salts of (S)-(+)-2-Chlorophenylglycine methyl ester, a key intermediate in the synthesis of pharmaceuticals such as Clopidogrel. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties, stability, and bioavailability of the active pharmaceutical ingredient (API). This document outlines the key comparative parameters, experimental protocols for their evaluation, and the theoretical advantages and disadvantages of each salt form to aid in making an informed selection.

Physicochemical Properties

The initial selection of a salt form is often guided by its fundamental physicochemical properties. Below is a summary of the known properties for the tartrate and hydrochloride salts of this compound. While specific experimental data for a direct comparison is not always publicly available, this section outlines the critical parameters that must be evaluated.

PropertyThis compound TartrateThis compound HydrochlorideSignificance in Drug Development
Molecular Formula C₁₃H₁₆ClNO₈[1]C₉H₁₁Cl₂NO₂[1]Affects molecular weight and subsequent dosage calculations.
Molecular Weight 349.72 g/mol [2][3]236.095 g/mol [1]Impacts formulation development and API concentration in the final dosage form.
Physical Form White to off-white solid[3]Solid, White to Off-WhiteInfluences handling, processing, and formulation characteristics.
Melting Point Data not availableData not availableAn indicator of purity and crystal lattice energy. Higher melting points can suggest greater stability.
Aqueous Solubility Expected to be soluble in polar solvents[4]Alters solubility compared to the free base[4]Crucial for dissolution and bioavailability. Should be determined across a physiologically relevant pH range (1.2-6.8).
Dissolution Rate Data not availableData not availableA key factor influencing the onset of action of a drug.
Hygroscopicity Data not availableHydrochloride salts are frequently hygroscopic[1][5]Affects stability, handling, and packaging requirements. High hygroscopicity can lead to physical and chemical instability.
Thermal Stability Exhibits better thermal stability (decomposition >200°C)[4]Can exhibit loss of hydrogen chloride at high temperatures[5]Determines manufacturing process limits and storage conditions.
Chiral Resolution The tartrate counter-ion is critical for the enantiomeric resolution of the (S)-enantiomer[4]Lacks the enantiomeric resolution advantages of the tartrate salt[4]Essential for producing the desired stereochemically pure API.

Experimental Protocols

To obtain the necessary quantitative data for a comprehensive comparison, the following experimental protocols are recommended.

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of each salt at different pH values, mimicking the conditions of the gastrointestinal tract.

Methodology:

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

  • Add an excess amount of the salt to each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Perform all measurements in triplicate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Salt Salt Sample Equilibration Equilibration (37°C, 24-48h) Salt->Equilibration Buffers pH Buffers (1.2, 4.5, 6.8) Buffers->Equilibration Filtration Filtration Equilibration->Filtration HPLC HPLC Analysis Filtration->HPLC SolubilityData Solubility Data (mg/mL) HPLC->SolubilityData G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SaltPowder Salt Powder Compact Salt Compact SaltPowder->Compact Dissolution Dissolution (Constant Surface Area) Compact->Dissolution Measurement Concentration Measurement (UV/HPLC) Dissolution->Measurement Plot Plot Amount/Area vs. Time Measurement->Plot IDR Calculate IDR Plot->IDR G Start Weighed Salt Sample in DVS Instrument IncreaseRH Stepwise Increase in RH (0% to 90%) Start->IncreaseRH MeasureSorption Measure Mass Change (Sorption) IncreaseRH->MeasureSorption DecreaseRH Stepwise Decrease in RH (90% to 0%) MeasureSorption->DecreaseRH MeasureDesorption Measure Mass Change (Desorption) DecreaseRH->MeasureDesorption PlotIsotherm Plot Sorption-Desorption Isotherm MeasureDesorption->PlotIsotherm G Start Identify Critical Quality Attributes (e.g., Stability, Solubility, Purity) Characterize Characterize Physicochemical Properties (Solubility, Dissolution, Hygroscopicity, Stability) Start->Characterize Compare Compare Experimental Data for Tartrate vs. Hydrochloride Characterize->Compare Select Select Optimal Salt Form Compare->Select

References

A Comparative Analysis of D-Camphorsulfonic Acid and Tartaric Acid as Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the separation of enantiomers from a racemic mixture is a critical process, particularly in the pharmaceutical and fine chemical industries where the therapeutic efficacy and safety of a drug often reside in a single stereoisomer. Among the various techniques for chiral resolution, diastereomeric salt formation remains a cornerstone due to its scalability and cost-effectiveness. This guide provides a comprehensive comparative analysis of two widely used chiral resolving agents: D-(+)-camphorsulfonic acid and (+)-tartaric acid. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and logical workflows to aid in the selection and application of the most suitable resolving agent.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is predicated on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure resolving agent. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physicochemical properties, diastereomers exhibit different properties, most notably solubility in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure enantiomer can be regenerated from the salt, typically by treatment with an acid or a base.

Comparative Overview of D-Camphorsulfonic Acid and Tartaric Acid

Both D-camphorsulfonic acid and tartaric acid are chiral acids frequently employed for the resolution of racemic bases such as amines.[1] However, their structural differences and acidity can lead to varying efficiencies in resolution depending on the specific substrate and reaction conditions.

FeatureD-(+)-Camphorsulfonic Acid(+)-Tartaric Acid
Structure A bicyclic sulfonic acid with a rigid camphor backbone.A linear dicarboxylic acid.
Acidity (pKa) Strong acid (pKa ≈ -2.5)Weaker diacid (pKa1 ≈ 2.98, pKa2 ≈ 4.34)
Availability Derived from natural camphor.[2]Abundant natural product, primarily from grapes.[3]
Key Attributes The rigid and bulky structure can facilitate strong and specific interactions, leading to well-defined crystal packing and potentially high diastereoselectivity.[4] Its high acidity makes it effective for resolving weakly basic amines.A versatile and widely documented resolving agent with numerous successful applications. Its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid, offer tunable steric and electronic properties for optimizing resolutions.[4][5]
Considerations Its higher cost compared to tartaric acid may be a factor in large-scale applications.The presence of two carboxylic acid groups can sometimes lead to the formation of complex salts. The choice of the correct enantiomer ((+)- or (-)-) is crucial for successful resolution.[4]

Quantitative Data on Resolution Performance

The efficacy of a resolving agent is ultimately determined by the yield and enantiomeric excess (ee%) of the desired enantiomer. The following tables summarize experimental data from the literature for the resolution of various racemic amines using D-camphorsulfonic acid and tartaric acid derivatives. It is important to note that direct comparative studies under identical conditions are scarce, and the success of a resolution is highly dependent on the specific substrate and optimization of experimental parameters.

Table 1: Resolution of Racemic Amines with D-(+)-Camphorsulfonic Acid and its Derivatives

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
(±)-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acidCH₂Cl₂Not specified98% (for (R,R)-enantiomer)[6]
(±)-Diethanolamine derivative(-)-Camphor-10-sulphonic acidAcetone70% (for (R,R)-enantiomer)>99%[7]
(±)-3-Amino-diazepin-2-one(1S)-(+)-10-Camphorsulfonic acidIsopropyl acetate / Acetonitrile83% (for (S)-enantiomer salt)>99.8%[8]

Table 2: Resolution of Racemic Amines with (+)-Tartaric Acid and its Derivatives

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
(±)-α-Methylbenzylamine(+)-Tartaric acidMethanolNot specifiedNot specified[2]
(±)-Methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acidMethanolNot specifiedNot specified[5]
(±)-Diethanolamine derivativeD-Tartaric acid / D-Dibenzoyl tartaric acidMethanolPoor recovery (10%)2-30%[7]

Note: The data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are representative protocols for the chiral resolution of a racemic amine using D-camphorsulfonic acid and tartaric acid. These should be considered as starting points, and optimization of solvent, temperature, stoichiometry, and crystallization time is often necessary for a specific racemic mixture.

Protocol 1: Resolution of a Racemic Amine using D-(+)-Camphorsulfonic Acid

This protocol is adapted from the resolution of (±)-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid.[6]

1. Salt Formation:

  • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂).

  • In a separate flask, dissolve D-(+)-camphorsulfonic acid (2 equivalents) in the same solvent.

  • Slowly add the resolving agent solution to the amine solution with constant stirring at room temperature.

2. Crystallization:

  • Continue stirring the mixture for an extended period (e.g., 24 hours) to allow for the precipitation of the less soluble diastereomeric salt.

  • The formation of a solid precipitate should be observed.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

4. Liberation of the Free Amine:

  • Suspend the collected diastereomeric salt in a mixture of an organic solvent (e.g., CH₂Cl₂) and an aqueous basic solution (e.g., 2M Na₂CO₃).

  • Stir the mixture until the solid dissolves completely, indicating the liberation of the free amine into the organic layer.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃).

  • Evaporate the solvent to obtain the enantiomerically enriched amine.

5. Analysis:

  • Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Protocol 2: Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol is a general procedure for the resolution of a primary amine.[2][4]

1. Salt Formation:

  • Dissolve the racemic amine (1 equivalent) in a minimal amount of a warm solvent (e.g., methanol).

  • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.

  • Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator.

  • The formation of crystals of the less soluble diastereomeric salt should occur. Seeding with a small crystal of the desired salt can facilitate crystallization.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

4. Liberation of the Free Amine:

  • Dissolve the collected diastereomeric salt in water.

  • Add a base (e.g., 50% NaOH solution) dropwise while stirring until the solution is basic (pH > 10).[2] This will liberate the free amine, which may form a separate layer.

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

5. Analysis:

  • Determine the yield and enantiomeric excess of the product by chiral HPLC, chiral Gas Chromatography (GC), or by measuring its specific rotation.

Mandatory Visualizations

The following diagrams illustrate the workflow of the chiral resolution process and a logical approach to selecting a resolving agent.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) dissolution Dissolution in a Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., D-CSA or (+)-Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation (R,D)- and (S,D)-salts dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Free Amine (Addition of Base) less_soluble->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer recovery Recovery of Resolving Agent liberation->recovery

Caption: Experimental workflow for diastereomeric salt resolution.

G cluster_selection Selection of Resolving Agent start Racemic Compound (e.g., Amine) literature Literature Search for Resolution of Similar Compounds start->literature properties Consider Physicochemical Properties (Basicity, Steric Hindrance) literature->properties csa_path D-Camphorsulfonic Acid (Strong Acid, Bulky) properties->csa_path Weakly basic or sterically demanding amine? ta_path Tartaric Acid / Derivatives (Weaker Acid, Versatile) properties->ta_path Common amine or need for derivative screening? screening Empirical Screening of Both Resolving Agents and Solvents csa_path->screening ta_path->screening optimization Optimization of Conditions (Stoichiometry, Temperature, Time) screening->optimization analysis Analysis of Yield and ee% optimization->analysis selection Select Optimal Resolving Agent analysis->selection

Caption: Logical workflow for selecting a resolving agent.

Conclusion

Both D-camphorsulfonic acid and tartaric acid are powerful and effective resolving agents for the separation of enantiomers. The choice between them is not always straightforward and often necessitates empirical investigation. D-camphorsulfonic acid, with its strong acidity and rigid structure, may be particularly advantageous for weakly basic or sterically hindered compounds. Tartaric acid, being abundant, cost-effective, and well-documented, along with its readily available derivatives, offers a versatile platform for a wide range of racemic mixtures. Ultimately, a thorough literature review of resolutions for structurally similar compounds, followed by systematic experimental screening and optimization, will guide the researcher to the most efficient and effective resolution strategy for their specific target molecule.

References

Determining Molecular Chirality: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, such as biological receptors, making this a crucial factor for efficacy and safety. While single-crystal X-ray crystallography is widely regarded as the definitive method, a suite of powerful spectroscopic techniques offers viable alternatives, each with distinct advantages and applications.[1] This guide provides a detailed comparison of X-ray crystallographic analysis of tartrate salts with alternative chiroptical and NMR spectroscopic methods.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique's ability to assign absolute stereochemistry hinges on the phenomenon of anomalous dispersion (or resonant scattering).[1][3][4][5]

When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, introducing a phase shift.[4] This effect causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal (hkl and -h-k-l) are equal.[4][5] The measurable intensity differences between these "Bijvoet pairs" allow for the unequivocal determination of the molecule's absolute configuration.[6]

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be weak.[6] A common strategy to amplify this effect is to form a salt with a chiral molecule of known configuration that contains a heavier atom. Tartaric acid is an excellent choice for basic compounds, as its absolute configuration is well-established and its oxygen atoms provide a sufficient anomalous signal, particularly with copper radiation.[3]

Key Data Point: The Flack Parameter

A critical metric derived from the crystallographic refinement is the Flack parameter, x.[1][7] This parameter refines the twinning between the two possible enantiomeric structures.

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the correct absolute configuration has been modeled.[7][8]

  • A value near 1 suggests the inverted structure is correct.[7]

  • A value around 0.5 may indicate a racemic crystal or twinning.[7] The Hooft parameter is an alternative metric based on Bayesian statistics that serves a similar purpose.[1][9]

Experimental Protocol: X-ray Crystallographic Analysis of a Tartrate Salt

  • Salt Formation: The chiral amine of unknown configuration is reacted with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) to form a diastereomeric salt.

  • Crystallization: High-quality single crystals of the tartrate salt are grown. This is often the most challenging step, requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with an X-ray beam (commonly Cu Kα, λ=1.54 Å, to maximize anomalous dispersion from oxygen).[4] Diffraction data, consisting of the positions and intensities of thousands of reflections, are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding a three-dimensional electron density map and an initial molecular model. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated using the intensity differences of Bijvoet pairs.[7] A conclusive value allows for the unambiguous assignment of the absolute configuration of the tartrate salt, and by extension, the chiral amine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_result Result A Chiral Amine (Unknown Configuration) C Diastereomeric Salt Formation A->C B L-(+)-Tartaric Acid (Known Configuration) B->C D Single Crystal Growth C->D E Mount Crystal & Collect Diffraction Data D->E F Solve & Refine 3D Structure E->F G Calculate Flack Parameter (Anomalous Dispersion) F->G H Unambiguous Absolute Configuration Assigned G->H

Fig. 1. Experimental workflow for absolute configuration determination using X-ray crystallography.

Alternative Methods: A Spectroscopic Approach

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[1][11] Several spectroscopic techniques performed in solution offer powerful alternatives. These methods typically involve comparing an experimentally measured spectrum to one predicted by quantum chemical calculations for a known enantiomer.[12]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13][14] Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry.[11]

  • Principle: The experimental VCD spectrum of the unknown compound is compared to a spectrum calculated for one of the possible enantiomers using Density Functional Theory (DFT).[12][13] A match in the sign and relative intensity of the spectral bands confirms the absolute configuration.[11][12]

  • Advantages: VCD does not require crystallization and is applicable to a wide range of molecules, even those without a UV chromophore.[11]

  • Limitations: The accuracy of the result is highly dependent on the quality of the computational model, which must account for all significant solution-state conformations.[12][15]

Electronic Circular Dichroism (ECD)

ECD is the counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized light arising from electronic transitions.[16][17]

  • Principle: Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated using Time-Dependent Density Functional Theory (TDDFT).[16][18] The correlation between the experimental and theoretical spectra allows for the assignment of absolute configuration.

  • Advantages: ECD is highly sensitive and can be used for very small sample quantities.

  • Limitations: The molecule must contain a chromophore.[17] The accuracy can be affected by conformational flexibility and solvent effects, which must be accurately modeled.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While conventional NMR is insensitive to chirality, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine absolute configuration.[19][20]

  • Principle: A chiral molecule of unknown configuration is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to create a mixture of diastereomers. These diastereomers have distinct NMR spectra.[20] By analyzing the differences in chemical shifts (Δδ) between the two diastereomers and applying an empirical model, the absolute configuration can be deduced.

  • Advantages: NMR is a widely accessible technique and does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.

  • Limitations: This is an empirical and relative method, relying on established models for the specific CDA used.[21] It requires chemical modification of the analyte, which may not always be straightforward.

logic_diagram cluster_xrd X-ray Crystallography cluster_spectroscopy Chiroptical Spectroscopy cluster_nmr NMR Method XRD Single Crystal Anomalous Anomalous Dispersion (Bijvoet Pairs) XRD->Anomalous Flack Flack Parameter ≈ 0 Anomalous->Flack Result Absolute Configuration Determined Flack->Result VCD VCD/ECD Spectrum (Solution) Compare Compare Experimental & Calculated Spectra VCD->Compare DFT Quantum Chemical Calculation (DFT/TDDFT) DFT->Compare Compare->Result NMR React with Chiral Derivatizing Agent Diastereomers Analyze Diastereomer Chemical Shifts (Δδ) NMR->Diastereomers Model Apply Empirical Model Diastereomers->Model Model->Result

Fig. 2. Logical pathways for determining absolute configuration via different analytical methods.

Performance Comparison

The choice of method for determining absolute configuration depends on the nature of the sample, available instrumentation, and the stage of the research or development process.

FeatureX-ray Crystallography (Tartrate Salt)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Agents
Sample State High-quality single crystalSolutionSolutionSolution
Principle Direct, non-empirical measurementComparison to computational modelComparison to computational modelEmpirical, relative method
Key Requirement Successful crystallizationAccurate conformational modelingChromophore present, accurate modelingSuitable chiral derivatizing agent
Ambiguity Highly unambiguous ("gold standard")High confidence with good modelsHigh confidence with good modelsModel-dependent, can be ambiguous
Throughput Low to medium; crystallization is a bottleneckMediumMediumHigh
Limitations Crystal growth can be difficult or impossible.[1]Computationally intensiveRequires a chromophore, computationally intensiveRequires chemical modification

Conclusion

The X-ray crystallographic analysis of a diastereomeric salt, such as a tartrate, remains the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule.[1] Its direct nature, relying on the physical phenomenon of anomalous dispersion, provides a result with the highest level of confidence, as quantified by the Flack parameter.

However, when single crystals are unobtainable, chiroptical methods like VCD and ECD have emerged as powerful, reliable alternatives.[12] Their success is intrinsically linked to the accuracy of modern quantum chemical calculations. NMR-based methods offer a more accessible, albeit empirical, approach that is valuable for rapid analysis. For researchers and professionals in drug development, a thorough understanding of the principles, advantages, and limitations of each technique is essential for selecting the most appropriate strategy to confidently assign the absolute configuration of a chiral compound.

References

Comparing the efficiency of chemical synthesis versus biocatalytic routes for (S)-2-chlorophenyl glycine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (S)-2-chlorophenyl glycine methyl ester: Chemical vs. Biocatalytic Routes

For Researchers, Scientists, and Drug Development Professionals

(S)-2-chlorophenyl glycine methyl ester is a critical chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is crucial for the drug's therapeutic efficacy. This guide provides a detailed comparison of the traditional chemical synthesis and a modern biocatalytic approach for the production of this key intermediate, supported by experimental data to inform process development and selection.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the chemical and biocatalytic synthesis routes for (S)-2-chlorophenyl glycine methyl ester.

ParameterChemical Synthesis (Resolution)Biocatalytic Route (Kinetic Resolution)
Starting Material (R,S)-2-chlorophenyl glycine(R,S)-2-chlorophenyl glycine
Key Reagents/Catalyst Thionyl chloride, L-(+)-tartaric acidPhenylacetyl chloride, Immobilized Penicillin Acylase, Thionyl chloride
Overall Yield ~40-50% (for the desired enantiomer without racemization and recycling of the unwanted enantiomer)High (with racemization and recycling of the (R)-enantiomer)
Yield of (S)-enantiomer Not explicitly stated, but theoretical max is 50% without recycling90% for the resolution step[1]
Enantiomeric Excess (e.e.) >99% after multiple recrystallizations[2]100%[1]
Reaction Conditions Esterification: 0-55°C; Resolution: 50-55°C, repeated heating/cooling cycles (45-50 hrs)[2]Acylation: Room temp; Enzymatic Resolution: 30°C, 12h; Esterification: 0-5°C to room temp, 5h[1][3]
Process Complexity Multiple heating/cooling cycles for resolution can be lengthy.[2]Involves protection, enzymatic resolution, deprotection, and racemization/recycling steps.
Environmental Friendliness Use of thionyl chloride and organic solvents.Enzymatic step is carried out in water; however, other steps involve organic solvents and reagents. Generally considered more environmentally friendly.[1][3]
Recycling of Undesired Enantiomer Possible through racemization, but can be complex.Integrated process for racemization and recycling of the (R)-N-phenylacetyl derivative.[1][3]

Experimental Protocols

Chemical Synthesis: Resolution Route

This method involves the esterification of racemic 2-chlorophenyl glycine followed by classical resolution using a chiral resolving agent.

Step 1: Synthesis of (R,S)-2-chlorophenyl glycine methyl ester [2]

  • To a mixture of (R,S)-2-chlorophenyl glycine (100 Kgs) and methanol (100 L), cool the contents to 0-5°C.

  • Slowly add thionyl chloride (98 Kgs) over 2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, gradually heat the reaction mass to 50-55°C and maintain for 6 hours.

  • Distill off the excess thionyl chloride and methanol under reduced pressure.

  • To the residue, add water (450 L) and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove impurities.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to obtain the racemic methyl ester.

Step 2: Resolution with L-(+)-Tartaric Acid [2]

  • Dissolve the racemic methyl ester (100 Kgs) in acetone (72 L).

  • Add this solution to a suspension of L-(+)-tartaric acid in methanol (400 L) at 30-35°C.

  • Stir the reaction mass for 12 hours.

  • Cool the mixture to 20-22°C to induce crystallization of the (S)-(+)-2-chlorophenyl glycine methyl ester tartrate salt.

  • To achieve an enantiomeric excess of >99%, repeated heating (to 50-55°C) and cooling cycles are performed over 45-50 hours.

  • The resulting tartrate salt is then neutralized to yield the free (S)-2-chlorophenyl glycine methyl ester.

Biocatalytic Route: Chemo-enzymatic Method

This approach utilizes an enzyme for the stereoselective hydrolysis of a derivatized racemic mixture.

Step 1: Preparation of (R,S)-N-phenylacetyl-o-chlorophenylglycine [1][3]

  • Dissolve (R,S)-o-chlorophenyl glycine in a NaOH solution and cool in an ice bath.

  • Add phenylacetyl chloride dropwise and react overnight at room temperature.

  • Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain (R,S)-N-phenylacetyl-o-chlorophenylglycine with a yield of 95%.[1]

Step 2: Enzymatic Resolution [1][3]

  • Suspend (R,S)-N-phenylacetyl-o-chlorophenylglycine (91.2g) in water (600ml) and adjust the pH to 8.0 with ammonia.

  • Add immobilized penicillin acylase (18.3g) and stir the reaction at 30°C for 12 hours.

  • Filter to remove the immobilized enzyme (which can be recycled).

  • Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine (yield 97%).

  • Concentrate the filtrate and adjust to the isoelectric point to precipitate (S)-o-chlorophenylglycine (yield 90%, e.e. 100%).[1]

Step 3: Esterification of (S)-o-chlorophenylglycine [1][3]

  • Add (S)-o-chlorophenylglycine (18.6g) to anhydrous methanol (200ml).

  • Add thionyl chloride (14.5ml) dropwise in an ice bath (0-5°C).

  • React at room temperature for 5 hours.

  • Evaporate to dryness under reduced pressure to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride (yield 98%).[1]

  • The hydrochloride salt is then neutralized to obtain the final product.

Step 4: Racemization and Recycling of the (R)-enantiomer [3]

  • The recovered (R)-N-phenylacetyl-o-chlorophenylglycine can be racemized by heating with phenylacetic acid (a byproduct of the enzymatic hydrolysis) at 170°C for 20 minutes.

  • This allows the undesired enantiomer to be recycled back into the resolution step, significantly improving the overall process yield.

Process Workflows

The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis routes.

Chemical_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_resolution Step 2: Resolution cluster_products Products start (R,S)-2-chlorophenyl glycine ester Esterification (MeOH, SOCl2) start->ester racemate (R,S)-ester ester->racemate resolve Resolution (L-(+)-tartaric acid) racemate->resolve separate Crystallization & Filtration resolve->separate s_ester (S)-ester tartrate salt separate->s_ester r_ester (R)-ester in mother liquor separate->r_ester Biocatalytic_Synthesis_Workflow cluster_protection Step 1: Acyl Protection cluster_resolution Step 2: Enzymatic Resolution cluster_separation Separation cluster_final_steps Final Product & Recycling start (R,S)-2-chlorophenyl glycine acyl Acylation (Phenylacetyl chloride) start->acyl protected_racemate (R,S)-N-phenylacetyl derivative acyl->protected_racemate hydrolysis Stereoselective Hydrolysis protected_racemate->hydrolysis enzyme Immobilized Penicillin Acylase enzyme->hydrolysis s_acid (S)-2-chlorophenyl glycine hydrolysis->s_acid r_protected (R)-N-phenylacetyl derivative hydrolysis->r_protected esterification Esterification (MeOH, SOCl2) s_acid->esterification racemization Racemization r_protected->racemization s_ester (S)-ester esterification->s_ester racemization->protected_racemate Recycle

References

Evaluation of different chiral stationary phases for the separation of 2-chlorophenylglycine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-chlorophenylglycine is a critical analytical challenge in the pharmaceutical industry. As a key chiral intermediate in the synthesis of various active pharmaceutical ingredients, the ability to accurately determine and control its enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for achieving this separation. This guide provides an objective comparison of different classes of chiral stationary phases, supported by experimental data for structurally similar compounds, to aid in the selection of the most suitable column for your research and development needs.

Performance Comparison of Chiral Stationary Phases

Table 1: Performance Comparison of Chiral Stationary Phases for the Separation of Phenylglycine Analogue Enantiomers

Chiral Stationary Phase (CSP)Column BrandMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')Elution Order
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35k'1=2.5, k'2=3.38D then L
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42k'1=2.1, k'2=2.98D then L
Chiral Crown EtherCrownpak CR-I(+)Aq. Perchloric Acid (pH 1.5)>2.0HighNot ReportedD then L

Note: The data presented is for hydroxyphenylglycine and serves as a representative example. Optimal conditions and performance for 2-chlorophenylglycine may vary.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to achieving successful chiral separations. The following protocols are based on established methods for the separation of amino acid derivatives on the respective chiral stationary phases.

Protocol 1: Separation on Polysaccharide-Based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H)

Instrumentation:

  • Standard HPLC system equipped with a UV detector.

Columns:

  • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

Mobile Phase Preparation:

  • For Chiralcel OD-H: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio.

  • For Chiralpak AD-H: Prepare a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a 85:15:0.1 volume ratio.

  • Filter all mobile phases through a 0.45 µm membrane filter and degas prior to use.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 2-chlorophenylglycine in the mobile phase at a concentration of 0.5 mg/mL.

Protocol 2: Separation on Crown Ether-Based CSPs (e.g., Crownpak CR-I(+))

Instrumentation:

  • Standard HPLC system equipped with a UV detector.

Column:

  • Crownpak CR-I(+) (150 mm x 4.0 mm, 5 µm)

Mobile Phase Preparation:

  • Prepare an aqueous solution of perchloric acid and adjust the pH to 1.0 - 2.0. To shorten retention times of hydrophobic samples, up to 15% methanol can be added.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

HPLC Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 20 °C (decreasing temperature can improve selectivity)[1]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 2-chlorophenylglycine in the mobile phase at a concentration of 0.2 mg/mL.

Experimental Workflow and Logic

Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases. The following diagram illustrates a logical workflow for selecting an appropriate chiral column and optimizing the separation conditions for 2-chlorophenylglycine enantiomers.

G cluster_screening Phase 1: Column and Mobile Phase Screening cluster_optimization Phase 2: Method Optimization Analyte Racemic 2-Chlorophenylglycine Screening Screen Multiple CSPs (Polysaccharide, Crown Ether) Analyte->Screening Initial_Conditions Use Generic Starting Conditions (Normal Phase, Reversed Phase) Screening->Initial_Conditions Partial_Separation Partial or No Separation? Initial_Conditions->Partial_Separation Baseline_Separation Baseline Separation? Partial_Separation->Baseline_Separation No Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives, pH) Partial_Separation->Optimize_MP Yes Baseline_Separation->Optimize_MP No Final_Method Validated Analytical Method Baseline_Separation->Final_Method Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Temp->Baseline_Separation

Caption: A logical workflow for chiral HPLC method development.

Conclusion

The choice of a chiral stationary phase for the enantioseparation of 2-chlorophenylglycine is dependent on the specific requirements of the analysis, such as required resolution, analysis time, and compatibility with detection methods. Polysaccharide-based columns, such as Chiralcel OD-H and Chiralpak AD-H, are versatile and widely applicable, often providing excellent resolution in normal-phase mode. Crown ether-based columns, like Crownpak CR-I(+), are highly effective for the separation of primary amines and amino acids, typically yielding high selectivity under acidic reversed-phase conditions. A systematic screening of these different types of chiral stationary phases, followed by careful method optimization, is the most effective strategy for achieving a robust and reliable enantioseparation of 2-chlorophenylglycine.

References

The Critical Role of Chirality: A Comparative Study of (S)- and (R)-2-Chlorophenylglycine Derivatives in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereospecific bioactivity of 2-chlorophenylglycine derivatives reveals a stark contrast in the pharmacological effects of their (S) and (R) enantiomers. This guide provides an objective comparison, supported by experimental data, highlighting the pivotal role of stereochemistry in the development of the potent antiplatelet agent, clopidogrel.

The significance of (S)- and (R)-2-chlorophenylglycine lies not in their direct biological activity, but in their crucial function as chiral building blocks for the synthesis of pharmacologically active molecules. The antiplatelet drug clopidogrel serves as a quintessential example of how the spatial arrangement of atoms in a molecule can mean the difference between a therapeutic effect and inactivity. The (S)-enantiomer of a 2-chlorophenylglycine derivative is a key intermediate in the synthesis of the active drug, (S)-clopidogrel. In contrast, the (R)-enantiomer of clopidogrel is pharmacologically inactive.

Comparative Biological Activity: The Case of Clopidogrel

(S)-clopidogrel is a prodrug that, after oral administration, undergoes metabolism in the liver to form an active thiol metabolite. This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a critical role in platelet activation and aggregation. By blocking this receptor, the active metabolite of (S)-clopidogrel effectively inhibits platelet aggregation, a key process in the formation of blood clots that can lead to heart attacks and strokes.

The (R)-enantiomer of clopidogrel, on the other hand, does not exhibit this antiplatelet activity. While direct and extensive comparative quantitative data in the public domain is limited, the consensus in the scientific literature is that the (R)-enantiomer is inactive. One study demonstrated that at a concentration of 30 µM, the (R)-enantiomer (SR 25989 C) showed significantly less inhibition of ADP-induced platelet aggregation compared to the (S)-enantiomer (clopidogrel)[1].

Table 1: Comparative Inhibition of ADP-Induced Platelet Aggregation by (S)- and (R)-Clopidogrel [1]

EnantiomerConcentrationPercent Inhibition of Platelet Aggregation
(S)-Clopidogrel30 µM70 ± 1%
(R)-Clopidogrel (SR 25989 C)30 µM32 ± 5%

Mechanism of Action: A Stereospecific Interaction

The profound difference in the biological activity of the clopidogrel enantiomers stems from the stereospecificity of the metabolic enzymes and the target receptor. The enzymes responsible for converting the prodrug to its active metabolite, primarily cytochrome P450 isoenzymes in the liver, exhibit a preference for the (S)-enantiomer. Furthermore, the binding pocket of the P2Y12 receptor is structured in such a way that it can only accommodate the specific three-dimensional shape of the active metabolite derived from (S)-clopidogrel, leading to an effective and irreversible inhibition.

Clopidogrel Signaling Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Platelet S_Clopidogrel (S)-Clopidogrel (Prodrug) CYP450 CYP450 Enzymes S_Clopidogrel->CYP450 R_Clopidogrel (R)-Clopidogrel (Inactive Prodrug) Inactive_Metabolites Inactive Metabolites R_Clopidogrel->Inactive_Metabolites Active_Metabolite Active Thiol Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition CYP450->Active_Metabolite Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation ADP ADP ADP->P2Y12

Mechanism of action of clopidogrel enantiomers.

Experimental Protocols

The assessment of the antiplatelet activity of clopidogrel and its derivatives is primarily conducted using platelet aggregation assays.

Light Transmittance Aggregometry (LTA)

This is considered the gold standard for measuring platelet function.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as adenosine diphosphate (ADP). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

  • Assay: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmittance is established.

  • Agonist Addition: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.

  • Measurement: The change in light transmittance is recorded over time. The maximum platelet aggregation is determined and expressed as a percentage.

VerifyNow P2Y12 Assay

This is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.

Principle: The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles. In the presence of a P2Y12 inhibitor, ADP-induced aggregation is reduced.

Methodology:

  • Blood Collection: A whole blood sample is collected in a specific Greiner partial-fill blue top tube containing 3.2% sodium citrate.

  • Assay Cartridge: The blood sample is transferred to a cartridge containing reagents, including ADP and fibrinogen-coated beads.

  • Measurement: The cartridge is inserted into the VerifyNow instrument, which measures the change in light transmittance as platelets aggregate the beads. The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.

Experimental_Workflow cluster_LTA Light Transmittance Aggregometry (LTA) cluster_VerifyNow VerifyNow P2Y12 Assay LTA_Start Whole Blood Collection (Sodium Citrate) LTA_Centrifuge1 Low-Speed Centrifugation LTA_Start->LTA_Centrifuge1 LTA_PRP Platelet-Rich Plasma (PRP) LTA_Centrifuge1->LTA_PRP LTA_Centrifuge2 High-Speed Centrifugation LTA_Centrifuge1->LTA_Centrifuge2 LTA_Aggregometer Aggregometer Measurement (Addition of ADP) LTA_PRP->LTA_Aggregometer LTA_PPP Platelet-Poor Plasma (PPP) LTA_Centrifuge2->LTA_PPP LTA_PPP->LTA_Aggregometer LTA_Result Percentage of Platelet Aggregation LTA_Aggregometer->LTA_Result VN_Start Whole Blood Collection (Specific Citrate Tube) VN_Cartridge Transfer to Assay Cartridge (ADP + Fibrinogen Beads) VN_Start->VN_Cartridge VN_Instrument VerifyNow Instrument Measurement VN_Cartridge->VN_Instrument VN_Result P2Y12 Reaction Units (PRU) VN_Instrument->VN_Result

Workflow of platelet aggregation assays.

Conclusion

The comparative study of (S)- and (R)-2-chlorophenylglycine derivatives, through the lens of their application in the synthesis of clopidogrel, unequivocally demonstrates the critical importance of stereochemistry in drug design and development. The (S)-enantiomer leads to the production of a potent and life-saving antiplatelet drug, while the (R)-enantiomer results in an inactive compound. This stark difference underscores the necessity for precise stereochemical control in the synthesis of pharmaceuticals to ensure therapeutic efficacy and safety. Researchers and drug development professionals must consider the chiral properties of molecules from the earliest stages of discovery to optimize the pharmacological profile of new drug candidates.

References

Cost and efficiency comparison of various industrial synthesis methods for clopidogrel intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Industrial Synthesis of Clopidogrel Intermediates

This guide provides a detailed comparison of various industrial synthesis methods for key intermediates of clopidogrel, an essential antiplatelet medication. The focus is on cost-effectiveness, reaction efficiency, and scalability, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available synthetic routes.

Key Intermediates in Clopidogrel Synthesis

The industrial synthesis of clopidogrel involves several key intermediates. The efficiency and cost of producing these intermediates significantly impact the overall cost and viability of the final drug product. The primary intermediates discussed in this guide are:

  • (S)-2-Chlorophenylglycine Methyl Ester: The crucial chiral building block that forms the stereocenter of the clopidogrel molecule.

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: The heterocyclic core of clopidogrel.

  • α-Bromo-o-chlorophenylacetic Acid: A key precursor for introducing the 2-chlorophenylacetyl moiety.

Synthesis of (S)-2-Chlorophenylglycine Methyl Ester

The synthesis of this chiral intermediate is a critical step, and various methods have been developed to achieve high enantiomeric purity and yield. The two main approaches are classical chemical resolution and enzymatic resolution.

Method 1: Classical Chemical Resolution

This traditional method involves the esterification of racemic 2-chlorophenylglycine, followed by resolution using a chiral resolving agent, most commonly L-(+)-tartaric acid.

Experimental Protocol:

  • Esterification: Racemic 2-chlorophenylglycine (100g, 539 mmol) is suspended in methanol (270 mL). Thionyl chloride (47 mL, 647 mmol) is added dropwise at 0-5°C. The mixture is then stirred overnight at room temperature and heated for 3 hours. After evaporation of about 50 mL of methanol, the reaction mixture is poured into tert-butyl methyl ether (700 mL) to precipitate the hydrochloride salt of the racemic ester.[1]

  • Resolution: The racemic methyl ester (100 Kgs) is dissolved in acetone (72 lit). This solution is added to a suspension of L-(+)-tartaric acid in methanol (400 lit) at 30-35°C and stirred for 12 hours. The mixture is cooled to 20-22°C to induce crystallization of the desired (S)-enantiomer as a tartrate salt. The process of heating and cooling may be repeated to improve enantiomeric purity.[2]

  • Isolation of Free Ester: The tartrate salt (90 Kgs) is treated with an aqueous ammonia solution to adjust the pH to 7.0-7.2. The free ester is then extracted with dichloromethane and isolated by evaporation of the solvent.[2]

Data Summary:

StepReagentsConditionsYieldPurity (ee)
Esterification2-chlorophenylglycine, Methanol, Thionyl Chloride0°C to refluxHighRacemic
ResolutionRacemic ester, L-(+)-tartaric acid, Acetone, Methanol20-35°C, 12hUp to 42% (based on racemate)>99%
IsolationTartrate salt, Ammonia, DichloromethaneRoom TemperatureHigh>99%

Logical Relationship Diagram:

G cluster_0 Classical Chemical Resolution Racemic 2-Chlorophenylglycine Racemic 2-Chlorophenylglycine Esterification Esterification Racemic 2-Chlorophenylglycine->Esterification Racemic Methyl Ester Racemic Methyl Ester Esterification->Racemic Methyl Ester Resolution with L-Tartaric Acid Resolution with L-Tartaric Acid Racemic Methyl Ester->Resolution with L-Tartaric Acid (S)-Ester Tartrate Salt (S)-Ester Tartrate Salt Resolution with L-Tartaric Acid->(S)-Ester Tartrate Salt Isolation Isolation (S)-Ester Tartrate Salt->Isolation (S)-2-Chlorophenylglycine Methyl Ester (S)-2-Chlorophenylglycine Methyl Ester Isolation->(S)-2-Chlorophenylglycine Methyl Ester

Classical Resolution Pathway for (S)-2-Chlorophenylglycine Methyl Ester
Method 2: Chemical-Enzymatic Resolution

This method offers a greener and potentially more efficient alternative to classical resolution by employing an enzyme for the key separation step.

Experimental Protocol:

  • N-Acetylation: (R,S)-2-chlorophenylglycine (74.2g, 0.4mol) is dissolved in water with NaOH. Phenylacetyl chloride (64ml, 0.48mol) is added dropwise under ice-bath conditions. The reaction proceeds overnight at room temperature to yield (R,S)-N-phenylacetyl-2-chlorophenylglycine.[3][4]

  • Enzymatic Hydrolysis: (R,S)-N-phenylacetyl-2-chlorophenylglycine (91.2g, 0.3mol) is suspended in water, and the pH is adjusted to 8.0 with ammonia. Immobilized penicillin acylase (18.3g) is added, and the mixture is stirred at 30°C for 12 hours. The enzyme selectively hydrolyzes the (S)-enantiomer.[3][4]

  • Separation: The enzyme is filtered off. The filtrate pH is adjusted to 1-2 with HCl to precipitate the unreacted (R)-N-phenylacetyl-o-chlorophenylglycine (which can be racemized and recycled). The aqueous solution containing (S)-2-chlorophenylglycine is then concentrated.[3][4]

  • Esterification: The resulting (S)-2-chlorophenylglycine (18.6g, 0.1mol) is esterified using thionyl chloride in methanol at 0-5°C, followed by reaction at room temperature for 5 hours to yield (S)-2-chlorophenylglycine methyl ester hydrochloride.[3][4]

Data Summary:

StepReagentsConditionsYieldPurity (ee)
N-Acetylation(R,S)-2-chlorophenylglycine, Phenylacetyl chloride0°C to RT95%Racemic
Enzymatic Hydrolysis(R,S)-N-acetyl derivative, Immobilized penicillin acylase30°C, 12h, pH 8.090% (for S-acid)100%
Esterification(S)-2-chlorophenylglycine, Methanol, Thionyl Chloride0°C to RT, 5h98%>99%

Experimental Workflow Diagram:

G cluster_1 Chemical-Enzymatic Resolution Racemic 2-Chlorophenylglycine Racemic 2-Chlorophenylglycine N-Acetylation N-Acetylation Racemic 2-Chlorophenylglycine->N-Acetylation Racemic N-Acetyl Derivative Racemic N-Acetyl Derivative N-Acetylation->Racemic N-Acetyl Derivative Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic N-Acetyl Derivative->Enzymatic Hydrolysis (S)-2-Chlorophenylglycine (S)-2-Chlorophenylglycine Enzymatic Hydrolysis->(S)-2-Chlorophenylglycine (R)-N-Acetyl Derivative (recycled) (R)-N-Acetyl Derivative (recycled) Enzymatic Hydrolysis->(R)-N-Acetyl Derivative (recycled) Esterification Esterification (S)-2-Chlorophenylglycine->Esterification (S)-2-Chlorophenylglycine Methyl Ester (S)-2-Chlorophenylglycine Methyl Ester Esterification->(S)-2-Chlorophenylglycine Methyl Ester

Chemical-Enzymatic Resolution Workflow

Synthesis of Other Key Intermediates

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This intermediate forms the heterocyclic core of clopidogrel. A common industrial synthesis involves a Pictet-Spengler type reaction.

Experimental Protocol:

  • Imine Formation: Water, formaldehyde, and 2-thiophene ethylamine are heated to 50-55°C and maintained for 20-30 hours. The resulting imine is extracted with dichloroethane.[5]

  • Cyclization and Salt Formation: The isolated imine is dissolved in ethanolic hydrogen chloride and water is added. The mixture is heated to 65-75°C. After treatment with activated carbon and filtration, the filtrate is cooled to 0-5°C to crystallize the hydrochloride salt.[5]

Data Summary:

StepReagentsConditionsYield
Imine Formation2-thiophene ethylamine, Formaldehyde, Water50-55°C, 20-30hHigh
Cyclization/Salt FormationImine, Ethanolic HCl, Water65-75°CGood
α-Bromo-o-chlorophenylacetic Acid

This intermediate is used in an alternative synthetic route to clopidogrel.

Experimental Protocol:

  • Bromination: o-chlorophenylacetic acid (100g, 0.58mol), sodium bromide (71g, 0.69mol), 50% sulfuric acid solution (116g), and dichloromethane (300mL) are mixed. 30% hydrogen peroxide (394g) is added dropwise at 10-15°C. The reaction is continued for 36 hours at 30°C.[6]

  • Work-up: The organic layer is separated, washed, and the solvent is evaporated to yield the product. This method allows for the recycling of the aqueous solution containing bromide.[6]

Data Summary:

StepReagentsConditionsYield
Brominationo-chlorophenylacetic acid, NaBr, H₂SO₄, H₂O₂10-30°C, 36h≥78%

Cost and Efficiency Comparison

Direct industrial cost data is proprietary and not publicly available. However, a qualitative and semi-quantitative comparison can be made based on reaction yields, number of steps, cost of reagents, and environmental impact.

MethodKey IntermediateAdvantagesDisadvantages
Classical Chemical Resolution (S)-2-Chlorophenylglycine Methyl EsterWell-established technology.Lower theoretical yield (max 50% for desired enantiomer without racemization and recycling). Use of expensive chiral resolving agents. Generates a significant amount of undesired enantiomer as waste.
Chemical-Enzymatic Resolution (S)-2-Chlorophenylglycine Methyl EsterHigh yields and enantioselectivity[3]. Milder reaction conditions. The enzyme can be immobilized and reused, reducing costs[3][4]. The undesired enantiomer can be racemized and recycled, improving atom economy[4]. More environmentally friendly.Higher initial investment for enzyme and process development. Enzyme stability and activity can be a concern on an industrial scale.
Direct Synthesis from α-Bromo-o-chlorophenylacetic Acid ClopidogrelPotentially shorter synthetic route.Brominating agents can be hazardous. May require more stringent control of reaction conditions to avoid side products.

Overall Synthesis Pathway Comparison Diagram:

G cluster_route1 Route 1: Classical Resolution cluster_route2 Route 2: Enzymatic Resolution cluster_common Final Steps A1 Racemic 2-Chlorophenylglycine B1 Racemic Ester A1->B1 Esterification C1 (S)-Ester B1->C1 Resolution E Clopidogrel C1->E A2 Racemic 2-Chlorophenylglycine B2 Racemic N-Acetyl A2->B2 Acetylation C2 (S)-Acid B2->C2 Enzymatic Hydrolysis D2 (S)-Ester C2->D2 Esterification D2->E D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine D->E

Comparison of Synthetic Pathways to Clopidogrel

Conclusion

The industrial synthesis of clopidogrel intermediates has evolved from classical chemical resolutions to more efficient and environmentally friendly chemo-enzymatic methods.

  • For the synthesis of the crucial chiral intermediate, (S)-2-chlorophenylglycine methyl ester , the chemical-enzymatic method appears superior in terms of yield, enantiomeric purity, and sustainability, due to the potential for recycling the undesired enantiomer and the reusability of the enzyme[3][4].

  • The classical resolution method, while well-established, suffers from a theoretical maximum yield of 50% for the desired enantiomer in a single pass and relies on costly chiral resolving agents.

  • Alternative routes starting from intermediates like α-bromo-o-chlorophenylacetic acid offer the potential for shorter syntheses but may involve more hazardous reagents and require careful optimization to be competitive.

The choice of a specific synthetic route on an industrial scale will ultimately depend on a detailed analysis of local reagent costs, equipment availability, throughput requirements, and environmental regulations. However, the trend is clearly moving towards greener and more atom-economical processes like enzymatic resolutions.

References

A Comparative Guide to Analytical Method Validation for the Quality Control of (S)-(+)-2-Chlorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quality control of (S)-(+)-2-Chlorophenylglycine methyl ester, a critical chiral intermediate in the synthesis of pharmaceuticals like clopidogrel. The enantiomeric purity of this compound is a crucial quality attribute, necessitating robust and reliable analytical methods for its determination. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of various analytical techniques with supporting experimental data and detailed methodologies.

The primary analytical challenge in the quality control of this compound is the accurate quantification of the desired (S)-enantiomer and its undesired (R)-enantiomer. The methods discussed below—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—are the most commonly employed techniques for chiral separations in the pharmaceutical industry.[1][2]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control, high-throughput screening), available instrumentation, and desired performance characteristics such as sensitivity, speed, and solvent consumption. The following table summarizes the key performance parameters of validated HPLC, GC, and SFC methods for the analysis of this compound. The data presented is a synthesis of typical performance characteristics reported for the analysis of chiral pharmaceutical intermediates.

Table 1: Comparison of Validated Analytical Methods

ParameterChiral HPLC-UVChiral GC-FIDChiral SFC-UV
Linearity (R²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.5 - 150 µg/mL0.1 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%98.5% - 101.5%
Precision (% RSD)
- Intraday< 1.5%< 2.0%< 1.0%
- Interday< 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL0.1 µg/mL
Specificity High (Baseline separation)High (Baseline separation)High (Baseline separation)
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Solvent Consumption HighLowVery Low
Sample Volatility Requirement NoYesNo

Experimental Protocols

Detailed methodologies for the validation of a chiral HPLC-UV method are provided below as a representative example. Similar validation principles are applicable to GC and SFC methods, with adjustments to the specific instrumentation and chromatographic conditions. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for its versatility and robustness in separating non-volatile and thermally labile compounds.[5]

Instrumentation:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Validation Procedures:

  • Specificity: The ability of the method to separate the (S)- and (R)-enantiomers from each other and from any potential impurities is assessed. This is typically demonstrated by injecting a solution of the racemic mixture and observing baseline separation between the two enantiomeric peaks.

  • Linearity: A series of solutions of the (S)-enantiomer are prepared at different concentrations (typically 5-6 levels) covering the desired range. The peak area response is plotted against the concentration, and the correlation coefficient (R²) of the calibration curve is calculated. An R² value of >0.999 is generally considered acceptable.[6]

  • Accuracy: The accuracy is determined by the recovery of a known amount of the (S)-enantiomer spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intraday Precision): Multiple injections (e.g., n=6) of a single sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Interday Precision): The analysis is repeated on different days, by different analysts, or using different equipment to assess the method's reproducibility. The %RSD is calculated over these variations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: The method's performance is evaluated by deliberately introducing small variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. The method is considered robust if these small changes do not significantly affect the results.

Chiral Gas Chromatography (GC-FID)

GC is a powerful technique for the separation of volatile and thermally stable compounds, often offering high resolution and speed.[8] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

Instrumentation:

  • System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A chiral capillary column, often with a cyclodextrin-based stationary phase.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program: A temperature gradient is typically used to optimize the separation.

Chiral Supercritical Fluid Chromatography (SFC-UV)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It is known for its high speed, efficiency, and reduced consumption of organic solvents.[2][4]

Instrumentation:

  • System: An SFC system with a pump for delivering the supercritical fluid and a co-solvent, a back-pressure regulator, a column oven, an autosampler, and a UV-Vis detector.

  • Column: The same types of chiral stationary phases used in HPLC can often be used in SFC.

Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 35-40°C.

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for the quality control of this compound.

G A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, SFC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Documentation & Standard Operating Procedure (SOP) I->J K Routine Quality Control Testing J->K

Caption: Workflow for analytical method development, validation, and implementation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Chlorophenylglycine methyl ester
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2-Chlorophenylglycine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.